Product packaging for Butenafine(Cat. No.:CAS No. 101828-21-1)

Butenafine

カタログ番号: B035027
CAS番号: 101828-21-1
分子量: 317.5 g/mol
InChIキー: ABJKWBDEJIDSJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Butenafine is a synthetic benzylamine antifungal agent of significant interest in microbiological and dermatological research. Its primary value lies in its potent and broad-spectrum fungicidal activity, particularly against prevalent dermatophytes such as Trichophyton, Epidermophyton, and Microsporum species, as well as its fungistatic action against various yeasts. The compound's principal mechanism of action involves the specific inhibition of the fungal enzyme squalene epoxidase, a critical component in the ergosterol biosynthesis pathway. This inhibition leads to the dual consequence of ergosterol depletion, an essential component for fungal cell membrane integrity and function, and the intracellular accumulation of squalene, which is itself toxic to the fungal cell. This dual action results in profound membrane disruption and rapid cell death. Researchers utilize this compound as a key tool compound to investigate fungal pathogenesis, to study mechanisms of antifungal resistance, and for in vitro evaluation of novel therapeutic strategies. Its efficacy, characterized by its long-lasting persistence in tissues, makes it a benchmark for comparing new antifungal entities. This product is supplied with detailed analytical data, including HPLC purity and mass spectrometry confirmation, to ensure identity and quality for consistent, reliable research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N B035027 Butenafine CAS No. 101828-21-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJKWBDEJIDSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040657
Record name Butenafine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Butenafine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble (HCl salt), 7.56e-05 g/L
Record name Butenafine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butenafine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

101828-21-1
Record name Butenafine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101828-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butenafine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101828211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butenafine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butenafine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTENAFINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y494NL0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Butenafine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Antifungal Spectrum of Butenafine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butenafine, a synthetic benzylamine antifungal agent, exhibits potent fungicidal activity against a broad spectrum of pathogenic fungi, particularly dermatophytes. Its mechanism of action involves the targeted inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This disruption of cell membrane synthesis leads to fungal cell death. This technical guide provides an in-depth overview of the antifungal spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and testing workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antifungal therapies.

Introduction

This compound hydrochloride is a well-established topical antifungal agent clinically effective in the treatment of superficial mycoses.[1] Structurally related to the allylamine class of antifungals, this compound's distinct benzylamine structure confers a potent and broad-spectrum activity.[2] Its primary therapeutic applications include tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and tinea versicolor.[3] The efficacy of this compound is rooted in its specific molecular mechanism and its pharmacokinetic profile, which allows for high concentrations to be achieved and maintained in the stratum corneum.[2] This guide delves into the specifics of its antifungal activity, providing the quantitative data and methodological details necessary for advanced research and development.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting the enzyme squalene epoxidase.[3][4] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[4]

The inhibition of squalene epoxidase by this compound has a dual fungicidal effect:

  • Depletion of Ergosterol: The primary consequence is the cessation of ergosterol synthesis, leading to a structurally compromised cell membrane. This increases membrane permeability, resulting in the leakage of essential cellular contents and ultimately, cell death.[5]

  • Accumulation of Squalene: The blockage of the enzymatic pathway leads to the intracellular accumulation of squalene.[6] High concentrations of squalene are toxic to fungal cells, further contributing to cell death.[4]

This targeted mechanism of action is highly specific to the fungal enzyme, resulting in minimal impact on mammalian cholesterol synthesis.[7]

Butenafine_Mechanism_of_Action This compound's Mechanism of Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug This compound Action cluster_effects Cellular Effects Squalene Squalene Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase (Target Enzyme) Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound Squalene_Epoxidase_Inhibition Squalene_Epoxidase_Inhibition This compound->Squalene_Epoxidase_Inhibition Inhibition Squalene_Accumulation Toxic Squalene Accumulation Membrane_Disruption Cell Membrane Disruption Squalene_Accumulation->Membrane_Disruption Ergosterol_Depletion Ergosterol Depletion Ergosterol_Depletion->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: this compound inhibits squalene epoxidase, disrupting the ergosterol pathway.

Antifungal Spectrum: Quantitative Data

This compound demonstrates broad and potent activity against a variety of fungi, with particularly low Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against dermatophytes. The following tables summarize the in vitro susceptibility of key fungal pathogens to this compound.

Table 1: In Vitro Activity of this compound Against Dermatophytes
Fungal SpeciesMIC Range (µg/mL)MFC Range (µg/mL)Reference(s)
Trichophyton rubrum0.01 - 4>128 (for terbinafine-resistant strains)[1][8][9]
Trichophyton mentagrophytes0.012 - 0.050.012 - 0.05[1][10][11]
Trichophyton tonsurans0.01 - 4-[8]
Microsporum canis0.012 - 0.050.012 - 0.05[1]
Epidermophyton floccosum0.01 - 4-[1][8]
Table 2: In Vitro Activity of this compound Against Yeasts and Other Fungi
Fungal SpeciesMIC Range (µg/mL)Reference(s)
Candida albicans25 (inhibitory)[5]
Cryptococcus neoformansLow MICs reported[3]
Aspergillus spp.Low MICs reported[3]
Malassezia furfur-[3]

Note: MIC values can vary between studies due to differences in methodology and strains tested.

Experimental Protocols

The determination of this compound's in vitro antifungal activity is predominantly performed using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), in document M38-A2.[8][12]

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This reference method provides a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.

1. Preparation of Antifungal Agent:

  • A stock solution of this compound hydrochloride is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the this compound solution are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable agar medium (e.g., potato dextrose agar) to promote sporulation.

  • Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

  • The conidial suspension is adjusted spectrophotometrically to a specific transmittance, which is then further diluted in the test medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[13]

3. Inoculation and Incubation:

  • The microtiter plates containing the diluted antifungal agent are inoculated with the standardized fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 48-96 hours), depending on the growth rate of the fungus.[14]

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80% or 100%) compared to the growth control.[14] The endpoint is read visually or spectrophotometrically.

5. Determination of Minimum Fungicidal Concentration (MFC):

  • To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate.

  • The plates are incubated until growth is observed in the control subculture.

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plate.

Antifungal_Susceptibility_Workflow Workflow for In Vitro Antifungal Susceptibility Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis p1 Prepare this compound Stock Solution p2 Perform Serial Dilutions in Microtiter Plate p1->p2 t1 Inoculate Microtiter Plate p2->t1 p3 Prepare Fungal Inoculum p4 Standardize Inoculum Concentration p3->p4 p4->t1 t2 Incubate at 35°C t1->t2 a1 Read MIC (Visual/Spectrophotometric) t2->a1 a2 Subculture for MFC a1->a2 a3 Incubate Subculture Plates a2->a3 a4 Determine MFC a3->a4

Caption: Standardized workflow for determining MIC and MFC of this compound.

Conclusion

This compound remains a potent and valuable antifungal agent, particularly for the treatment of dermatophytic infections. Its well-defined mechanism of action, centered on the inhibition of squalene epoxidase, provides a clear rationale for its fungicidal activity. The quantitative data presented in this guide underscore its high in vitro potency against a range of clinically relevant fungi. The detailed experimental protocols, based on established CLSI standards, provide a framework for the consistent and reliable evaluation of this compound's antifungal properties in a research setting. This comprehensive technical guide serves as a foundational resource for scientists and researchers, facilitating further investigation into the applications and development of this compound and other novel antifungal compounds.

References

Butenafine's Inhibition of Fungal Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the antifungal agent butenafine: the inhibition of ergosterol biosynthesis in fungi. We will delve into the specific enzymatic target, the downstream consequences of this inhibition, and the quantitative measures of its antifungal efficacy. This guide also provides detailed experimental protocols for key assays used to investigate these processes.

Mechanism of Action: Targeting Squalene Epoxidase

This compound, a benzylamine antifungal agent, exerts its fungicidal activity by disrupting the integrity of the fungal cell membrane.[1][2] This is achieved through the specific inhibition of squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[3][4] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

The inhibition of squalene epoxidase by this compound has a dual antifungal effect:

  • Depletion of Ergosterol: By blocking the conversion of squalene to 2,3-oxidosqualene, this compound halts the downstream production of ergosterol. The resulting ergosterol deficiency compromises the structural and functional integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[2][5]

  • Accumulation of Squalene: The blockage of squalene epoxidase leads to the intracellular accumulation of its substrate, squalene.[3][6] High concentrations of squalene are toxic to the fungal cell and can further disrupt membrane function, contributing to the fungicidal action of this compound.[2][6]

This dual action of ergosterol depletion and squalene accumulation makes this compound a potent fungicidal agent, particularly against dermatophytes.[2]

Quantitative Data on Antifungal Activity

The in vitro efficacy of this compound is quantified through the determination of its Minimum Inhibitory Concentration (MIC) and its 50% inhibitory concentration (IC50) against squalene epoxidase.

Squalene Epoxidase Inhibition

The direct inhibitory effect of this compound on its target enzyme, squalene epoxidase, has been quantified. In Candida albicans, this compound inhibits squalene epoxidation with an IC50 of 0.57 µg/mL.[1][7]

Fungal SpeciesEnzyme SourceIC50 (µg/mL)Reference
Candida albicansCell-free extract0.57[1][7]
In Vitro Antifungal Susceptibility

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This compound has demonstrated potent activity against a range of pathogenic fungi, particularly dermatophytes.

Fungal SpeciesMIC Range (µg/mL)Reference
Trichophyton mentagrophytes0.012 - 0.05[2]
Microsporum canis0.012 - 0.05[2]
Trichophyton rubrum>0.05[2]
Epidermophyton floccosum>0.05[2]
Candida albicans25 (complete inhibition)[1][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the in vitro susceptibility of fungi to antifungal agents.

Principle: A standardized suspension of fungal conidia or yeast cells is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to obtain sporulating cultures.

    • Harvest conidia (for molds) or yeast cells by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the resulting suspension to a concentration of 0.5-2.5 x 10^3 cells/mL using a spectrophotometer or hemocytometer.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (buffered with MOPS) to achieve the desired final concentration range in the microtiter plate.

  • Assay Procedure:

    • Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥80%) compared to the growth control.

Squalene Epoxidase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of squalene epoxidase in a cell-free system.

Principle: A microsomal fraction containing squalene epoxidase is incubated with a radiolabeled substrate (e.g., [14C]farnesyl pyrophosphate, which is converted to squalene) in the presence of necessary cofactors and varying concentrations of the inhibitor. The inhibition of the conversion of the substrate to its product is measured.

Protocol:

  • Preparation of Microsomal Fraction:

    • Grow the fungal cells to the mid-logarithmic phase and harvest by centrifugation.

    • Wash the cells and resuspend them in a suitable buffer (e.g., Tris-HCl with EDTA).

    • Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to produce a cell-free extract.

    • Centrifuge the extract at a low speed to remove cell debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal fraction, a buffer (e.g., Tris-HCl), cofactors (FAD and NADPH or NADH), and the radiolabeled substrate (e.g., [14C]farnesyl pyrophosphate).

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures.

    • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Extraction and Analysis of Lipids:

    • Stop the reaction by adding a saponification agent (e.g., alcoholic KOH).

    • Extract the non-saponifiable lipids (including squalene and its epoxide) with an organic solvent (e.g., n-hexane).

    • Separate the lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification of Inhibition:

    • Quantify the radioactivity of the substrate and product spots/peaks using a scintillation counter or a suitable detector.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).

Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of ergosterol from fungal cells to assess the impact of this compound treatment.

Principle: Ergosterol is extracted from fungal cells after saponification of cellular lipids. The extracted ergosterol is then quantified by HPLC with UV detection.

Protocol:

  • Fungal Culture and Treatment:

    • Grow the fungal culture in a suitable liquid medium to the desired growth phase.

    • Expose the culture to a specific concentration of this compound for a defined period. A control culture without this compound should be run in parallel.

    • Harvest the fungal mycelia or cells by filtration or centrifugation.

  • Ergosterol Extraction:

    • Lyophilize and weigh the fungal biomass.

    • Add an alcoholic solution of potassium hydroxide (e.g., 10% KOH in methanol) to the biomass for saponification.

    • Incubate the mixture at an elevated temperature (e.g., 80°C) for a set time (e.g., 30 minutes).

    • After cooling, add water and extract the non-saponifiable lipids (containing ergosterol) with n-hexane.

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Redissolve the dried extract in a suitable solvent for HPLC (e.g., methanol or isopropanol).

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use an isocratic mobile phase, typically 100% methanol, at a constant flow rate.

    • Detect ergosterol by its absorbance at approximately 282 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure ergosterol.

    • Calculate the concentration of ergosterol in the samples by comparing their peak areas to the standard curve.

    • Express the ergosterol content as µg per mg of dry fungal biomass.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Oxidosqualene 2,3-Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound This compound->SqualeneEpoxidase Inhibition SqualeneEpoxidase->Oxidosqualene

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

MIC_Workflow start Start prep_fungi Prepare Fungal Inoculum (0.5-2.5 x 10^3 cells/mL) start->prep_fungi prep_this compound Prepare Serial Dilutions of this compound start->prep_this compound dispense Dispense Reagents into 96-Well Plate prep_fungi->dispense prep_this compound->dispense incubate Incubate at 28-35°C for 48-72 hours dispense->incubate read Visually Read Results for Growth Inhibition incubate->read determine_mic Determine MIC (≥80% inhibition) read->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Ergosterol_Quantification_Workflow start Start culture Culture Fungi with/without This compound start->culture harvest Harvest and Lyophilize Fungal Biomass culture->harvest saponify Saponify with Alcoholic KOH harvest->saponify extract Extract with n-Hexane saponify->extract dry Evaporate to Dryness extract->dry hplc Analyze by HPLC (UV detection at 282 nm) dry->hplc quantify Quantify Ergosterol using Standard Curve hplc->quantify end End quantify->end

Caption: Workflow for ergosterol quantification by HPLC.

References

The Dual Antifungal Nature of Butenafine: A Technical Examination of its Fungicidal and Fungistatic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antifungal agent butenafine, focusing on the molecular mechanisms that differentiate its fungicidal and fungistatic activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its mechanism of action, antimicrobial potency, and the experimental methodologies used for its evaluation.

Executive Summary

This compound, a synthetic benzylamine antifungal agent, exhibits a potent, broad-spectrum activity primarily against dermatophytes, the fungi responsible for common cutaneous mycoses.[1] Its efficacy stems from a unique dual mechanism of action that confers both fungistatic (growth-inhibiting) and fungicidal (lethal) properties.[2][3] The primary molecular target is squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][4] Inhibition of this enzyme leads to the depletion of ergosterol, a vital component for fungal cell membrane integrity, while simultaneously causing a toxic accumulation of the substrate, squalene.[4][5] This combined effect makes this compound predominantly fungicidal against dermatophytes and distinguishes it from purely fungistatic agents like azoles.[6] This guide will dissect these mechanisms, present quantitative data on its activity, detail relevant experimental protocols, and visualize the underlying biochemical and logical pathways.

Core Mechanism of Action: Squalene Epoxidase Inhibition

This compound's antifungal activity is centered on its highly specific, non-competitive inhibition of the enzyme squalene epoxidase.[1][7] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a rate-limiting step in the biosynthesis of ergosterol.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[2][4]

The inhibition of squalene epoxidase by this compound has two major consequences for the fungal cell:

  • Ergosterol Depletion (Fungistatic Effect): The blockade of the ergosterol synthesis pathway results in a deficiency of this critical sterol. The resulting membrane becomes structurally compromised, leading to increased permeability and the leakage of essential intracellular components.[5] This disruption of membrane integrity fundamentally impairs fungal growth and replication, a hallmark of a fungistatic action.[1]

  • Squalene Accumulation (Fungicidal Effect): The enzymatic block leads to a significant intracellular accumulation of the substrate, squalene.[2][4] At high concentrations, squalene is cytotoxic to the fungal cell, inducing direct membrane damage and contributing to metabolic disruption, which ultimately leads to cell death.[2][3] This lethal action is the basis of this compound's fungicidal property.

This dual-action mechanism—depleting an essential component while accumulating a toxic one—is what makes this compound a potent fungicidal agent, particularly against dermatophytes.[2][3]

This compound's inhibition of squalene epoxidase.

Quantitative Analysis: Fungicidal vs. Fungistatic Potency

The distinction between fungistatic and fungicidal activity is quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • MFC: The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial fungal inoculum.

An agent is generally considered fungicidal if the MFC is no more than four times the MIC. For this compound, the MFC values against dermatophytes are typically equal to or very close to the MIC values, confirming its potent fungicidal nature against this class of fungi.[8] Against certain yeasts like Candida albicans, the activity is more often characterized as fungistatic, with a greater divergence between MIC and MFC values.[9][10]

Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)Reference(s)
Trichophyton mentagrophytes0.012 - 0.050.012 - 0.05[8]
Trichophyton rubrum≤0.03 - 0.250.12 - 0.5[8][11]
Microsporum canis0.012 - 0.050.012 - 0.05[8]
Epidermophyton floccosum≤0.03Not specified[8]
Trichophyton indotineae (Terbinafine-resistant)4Not specified[12]
Candida albicans1.56 - >100>100[3][10]
Cryptococcus neoformans0.2 - 0.39Not specified[1][11]
Aspergillus fumigatus0.78 - 6.25Not specified[1][3]

Note: Values can vary based on the specific isolate and testing methodology.

Experimental Protocols: Determining MIC and MFC

Standardized methods for antifungal susceptibility testing are crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides reference methodologies in documents M27 (for yeasts) and M38 (for filamentous fungi).[11][13] The broth microdilution method is the gold standard.

Broth Microdilution Protocol for MIC Determination
  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to a specific turbidity, matching a 0.5 McFarland standard. This suspension is further diluted in a standardized test medium (e.g., RPMI 1640) to achieve a final inoculum concentration (e.g., 0.4–5 × 10⁴ CFU/mL for molds).[11]

  • Drug Dilution: this compound is serially diluted (typically two-fold) in the test medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted drug is inoculated with the prepared fungal suspension. A positive control well (no drug) and a negative control well (no inoculum) are included.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours, depending on the fungus).

  • MIC Reading: The MIC is determined visually or spectrophotometrically as the lowest drug concentration that causes complete (or significant, e.g., ≥50%) inhibition of fungal growth compared to the drug-free control well.[11]

Protocol for MFC Determination
  • Subculturing: Following the MIC reading, a small aliquot (e.g., 10-20 µL) is taken from each well that shows no visible growth.

  • Plating: The aliquot is spread onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving fungal cells.

  • MFC Reading: The MFC is the lowest concentration of this compound from which fewer than a specified number of colonies (e.g., <3 colonies, representing a 99.9% kill rate) are recovered on the agar plate.

MIC_MFC_Workflow start Start: Fungal Isolate prep_inoculum 1. Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate 3. Inoculate Microplate Wells prep_inoculum->inoculate serial_dilution 2. Prepare Serial Dilutions of this compound in Microplate serial_dilution->inoculate incubate 4. Incubate at 35°C inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic subculture 6. Subculture from Wells Showing No Growth read_mic->subculture incubate_agar 7. Incubate Agar Plates subculture->incubate_agar read_mfc 8. Read MFC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mfc end End read_mfc->end

Workflow for MIC and MFC determination.

Secondary Mechanisms and Logical Relationships

While squalene epoxidase inhibition is the primary mechanism, some evidence suggests this compound may exert additional effects, particularly against yeasts. At higher concentrations, this compound can cause direct physical damage to the fungal cell membrane, leading to the release of intracellular components.[14] This direct membrane disruption may be a secondary fungicidal mechanism, especially in organisms like C. albicans where the primary mechanism results in a more fungistatic effect.[14][15]

The relationship between this compound's actions can be visualized as a logical pathway where a single molecular interaction leads to multiple downstream effects that define its fungistatic and fungicidal profile.

Logical_Relationship cluster_mechanisms Primary and Secondary Mechanisms cluster_effects Resulting Cellular Effects cluster_outcomes Antifungal Outcomes This compound This compound Squalene_Epoxidase Inhibition of Squalene Epoxidase This compound->Squalene_Epoxidase Primary Membrane_Damage Direct Membrane Damage (High Conc.) This compound->Membrane_Damage Secondary Ergosterol_Depletion Ergosterol Depletion Squalene_Epoxidase->Ergosterol_Depletion Squalene_Accumulation Squalene Accumulation Squalene_Epoxidase->Squalene_Accumulation Permeability_Increase Increased Permeability Membrane_Damage->Permeability_Increase Fungistatic FUNGISTATIC (Growth Arrest) Ergosterol_Depletion->Fungistatic Fungicidal FUNGICIDAL (Cell Death) Squalene_Accumulation->Fungicidal Permeability_Increase->Fungicidal

Logical flow of this compound's antifungal actions.

Conclusion

This compound's antifungal profile is uniquely characterized by a dual mechanism of action that results in both fungistatic and fungicidal outcomes. Its primary action of inhibiting squalene epoxidase simultaneously depletes essential ergosterol and causes a build-up of cytotoxic squalene. This combination renders it strongly fungicidal against the dermatophytes that cause the majority of superficial fungal infections. While its activity against yeasts may be more fungistatic at lower concentrations, its potent and lethal effect on key dermatophytes underscores its clinical value and positions it as a highly effective agent in topical antifungal therapy. Understanding these distinct properties is critical for the continued development and strategic application of antifungal agents in clinical and research settings.

References

An In-Depth Technical Guide to the Solubility of Butenafine Hydrochloride in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butenafine hydrochloride, a synthetic benzylamine antifungal agent. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for the development of analytical methods, formulation design, and preclinical studies. This document consolidates available quantitative and qualitative data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for the solubility assessment process.

Quantitative and Qualitative Solubility Data

This compound hydrochloride exhibits a varied solubility profile, being readily soluble in several organic solvents while demonstrating poor solubility in aqueous media.[1] This characteristic is pivotal for its formulation into topical preparations designed for skin penetration.[2][3] The data compiled from various technical sources is summarized below.

Data Presentation: Solubility of this compound Hydrochloride

SolventSolubility (Quantitative)Solubility (Qualitative)
Dimethyl Sulfoxide (DMSO)70 mg/mL[4][5]; ≥17.55 mg/mL[6]; ≥10 mg/mL-
Ethanol70 mg/mL[4][5]; ≥23.6 mg/mL[6]Freely Soluble / Readily Soluble[2][7]
MethanolNot specifiedFreely Soluble / Readily Soluble[2][7][8]
ChloroformNot specifiedSoluble / Freely Soluble[2][4][7]
DichloromethaneNot specifiedReadily Soluble[1][2][3]
AcetoneNot specifiedSlightly Soluble[4]
Water< 1 mg/mL[4]Slightly Soluble / Sparingly Soluble / Poorly Soluble / Insoluble[1][2][6][7]
EtherNot specifiedInsoluble / Almost Insoluble[4]
AcetonitrileNot specifiedDifficult to Dissolve[4]
Anhydrous Acetic AcidNot specifiedDifficult to Dissolve[4]

Experimental Protocols: Solubility Determination

Objective: To determine the saturation concentration of this compound hydrochloride in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound Hydrochloride (powder form)

  • Selected laboratory solvents (e.g., Methanol, Ethanol, DMSO, Water)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge (for separating undissolved solute)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer)[9][10]

Methodology:

  • Preparation: Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the selected solvent. The presence of solid material after equilibration is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10] For poorly soluble compounds, gentle warming or sonication may be initially applied to facilitate dissolution.[6]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 6,000-15,000 rpm).[10]

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant (the saturated solution). Perform a precise serial dilution of the supernatant with the appropriate solvent to bring the concentration within the quantifiable range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound hydrochloride in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[8][9]

  • Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound hydrochloride in the tested solvent at the specified temperature.

Mandatory Visualization: Solubility Assessment Workflow

The following diagram illustrates a logical workflow for the experimental determination and classification of a compound's solubility profile.

G cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis & Classification A API Sample (this compound HCl) C Prepare Supersaturated Mixtures A->C B Select Laboratory Solvents B->C D Equilibrate via Shake-Flask (e.g., 48h at 25°C) C->D E Separate Solid/Liquid (Centrifugation) D->E F Collect & Dilute Supernatant E->F G Quantify Concentration (HPLC / UV-Vis) F->G H Calculate Solubility (e.g., mg/mL) G->H I Classify Solubility (e.g., Freely Soluble, Insoluble) H->I

References

early-stage discovery and development of butenafine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Stage Discovery and Development of Butenafine

Introduction

This compound is a potent, synthetic antifungal agent belonging to the benzylamine class, structurally related to the allylamines like terbinafine and naftifine.[1][2][3] It is distinguished by its primarily fungicidal activity against a broad spectrum of dermatophytes, the causative agents of common superficial skin infections.[4][5][6] Developed for topical administration, this compound is widely used for the treatment of tinea pedis (athlete's foot), tinea corporis (ringworm), tinea cruris (jock itch), and tinea (pityriasis) versicolor.[1][7] This technical guide provides a detailed overview of the core scientific and clinical aspects of its early-stage discovery and development, from chemical synthesis and mechanism of action to preclinical and clinical evaluation.

Discovery and Chemical Synthesis

The discovery of this compound emerged from structure-activity relationship (SAR) explorations of the allylamine class of antifungals.[8] Researchers identified that specific substitutions on the benzyl group were crucial for high antifungal activity, leading to the selection of this compound as the preferred molecule.[8]

Synthesis Pathway

The predominant synthesis route for this compound involves a two-step process. It begins with the reductive amination of 1-naphthaldehyde with methylamine to form an intermediate secondary amine, N-methyl-1-(naphthalen-1-yl)methanamine.[1][9] This intermediate is then alkylated with p-tert-butyl benzyl bromide or a similar electrophile to yield the final tertiary amine, this compound.[1][9] The free base is subsequently converted to its hydrochloride salt, an odorless white crystalline powder that is freely soluble in methanol and ethanol but only slightly soluble in water.[1][9] Various patents also describe alternative methods, including one-pot reactions, aimed at improving yield and purity while avoiding certain toxic reagents.[10][11][12]

G cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Intermediates & Final Product R1 1-Naphthaldehyde P1 Reductive Amination R1->P1 R2 Methylamine R2->P1 R3 p-tert-butyl benzyl bromide P2 Alkylation R3->P2 I1 Intermediate (Secondary Amine) P1->I1 FP This compound (Tertiary Amine) P2->FP I1->P2

A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound's antifungal efficacy is derived from a highly specific and potent mechanism of action that targets a key enzyme in the fungal cell membrane biosynthesis pathway.[13][14]

Inhibition of Squalene Epoxidase

The primary molecular target of this compound is squalene epoxidase (also known as squalene monooxygenase), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][13][14][15] By inhibiting this enzyme, this compound blocks the conversion of squalene to 2,3-oxidosqualene, a critical precursor to lanosterol and ultimately ergosterol.[2][8] This mode of action is similar to that of allylamine antifungals.[16]

This inhibition has a dual, deleterious effect on the fungal cell:

  • Ergosterol Depletion : Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts the structural integrity and fluidity of the membrane, leading to increased permeability and leakage of cellular contents.[1][8][13]

  • Squalene Accumulation : The enzymatic block causes a toxic intracellular accumulation of squalene.[1][13] High concentrations of this hydrocarbon are directly cytotoxic to the fungal cell.[2]

This combined action results in a potent fungicidal effect, rather than a merely fungistatic one, which is a key advantage in treating dermatophytic infections.[1][3]

Anti-inflammatory Properties

In addition to its primary antifungal action, this compound has demonstrated intrinsic anti-inflammatory properties in vivo.[1][17] This is a desirable characteristic for a topical antifungal, as fungal skin infections are often accompanied by significant inflammation and erythema.[1][17] This dual activity can help alleviate symptoms more rapidly without the need for co-administered topical corticosteroids.[1]

G cluster_consequences Cellular Effects Squalene Squalene SE Squalene Epoxidase Squalene->SE Accumulation Toxic Squalene Accumulation Squalene->Accumulation Oxido 2,3-Oxidosqualene SE->Oxido Lanosterol Lanosterol Oxido->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Depletion Ergosterol Depletion (Membrane Disruption) Ergosterol->Depletion This compound This compound This compound->SE

Mechanism of action of this compound via inhibition of squalene epoxidase.

Preclinical Assessment

Preclinical evaluation of this compound involved extensive in vitro testing to establish its antifungal spectrum and potency, alongside in vivo studies to determine its pharmacokinetic profile and efficacy in animal models.

In Vitro Antifungal Activity

This compound demonstrates potent, broad-spectrum activity against the fungi responsible for most superficial mycoses. It is particularly active against dermatophytes.[2][6] In comparative studies, this compound's Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against key dermatophytes were found to be significantly lower than those of other topical antifungals like naftifine, tolnaftate, and clotrimazole.[4] It also shows superior activity against Candida albicans when compared to terbinafine and naftifine.[1][2]

Fungal SpeciesThis compound MIC (mg/L)Comparator MIC (mg/L)
Trichophyton mentagrophytes0.012 - 0.05Naftifine: 0.2, Clotrimazole: 0.8[4]
Microsporum canis0.012 - 0.05Naftifine: 0.2, Clotrimazole: 1.6[4]
Trichophyton rubrumLow (value not specified)Superior to naftifine and clotrimazole[4]
Candida albicansLow (value not specified)Superior to terbinafine and naftifine[2]
Aspergillus spp.Low MICs demonstratedN/A
Malassezia furfurActive in vitroN/A

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing The in vitro activity of this compound is typically determined using a broth microdilution assay, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI). The general protocol is as follows:

  • Fungal Inoculum Preparation: Fungal isolates (e.g., T. rubrum) are cultured on an appropriate medium. The inoculum is then prepared and standardized spectrophotometrically to a specific cell density.[9]

  • Drug Dilution: this compound is serially diluted in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve a range of final concentrations.[9]

  • Inoculation: The standardized fungal suspension is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: Plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the drug-free control well. The MFC can be determined by subculturing from wells with no visible growth onto drug-free agar plates.

In Vivo Pharmacokinetics and Efficacy

Animal studies were crucial for establishing the efficacy and pharmacokinetic profile of topical this compound.

  • Efficacy: this compound proved highly effective in guinea pig models of dermatophytosis, with topical application leading to superior outcomes compared to reference drugs.[5][18]

  • Pharmacokinetics: Following topical application, this compound achieves high concentrations within the skin, particularly in the epidermis and stratum corneum, with a long retention time.[4][6][18] This property contributes to its high efficacy and allows for shorter treatment durations. Systemic absorption is minimal.[16][19] The small amount of absorbed drug is metabolized primarily via hydroxylation at the terminal t-butyl side-chain.[2][3] The elimination half-life is reported to be biphasic, with an initial phase of approximately 35 hours.[2][19]

ParameterFindingReference
Skin DistributionHigh concentration in epidermis and stratum corneum[4]
Skin RetentionProlonged; detectable for at least 72 hours[5]
Systemic AbsorptionMinimal following topical application[19]
MetabolismHepatic; hydroxylation of the t-butyl side-chain[2][3]
Elimination Half-LifeBiphasic; initial phase ~35 hours[2][19]

Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell) To assess the skin penetration and retention of topical formulations, an in vitro study using Franz diffusion cells is a standard method:

  • Membrane Preparation: Excised skin (human or animal, e.g., swine) is prepared, and the dermal side is mounted onto the receptor chamber of the Franz diffusion cell.[20][21]

  • Formulation Application: A precise amount of the this compound 1% cream is applied to the epidermal surface in the donor compartment.

  • Receptor Fluid: The receptor chamber is filled with a suitable medium (e.g., phosphate-buffered saline with a solubilizing agent) maintained at 37°C and stirred continuously.[21]

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor fluid to quantify the amount of drug that has permeated through the skin. The fluid is replaced with a fresh medium after each sampling.

  • Skin Retention Analysis: At the end of the experiment, the skin surface is cleaned, and the different layers (stratum corneum, epidermis, dermis) can be separated to quantify the amount of this compound retained in each layer.[21]

  • Quantification: Drug concentrations in the samples are typically measured using a validated HPLC method.[22]

Early-Stage Clinical Development

Clinical trials confirmed the high efficacy and safety of this compound 1% cream for its target indications. The studies were typically randomized, double-blind, and vehicle-controlled.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Outcome LeadID Lead Identification (Allylamine Analogs) Synth Synthesis & Optimization LeadID->Synth InVitro In Vitro Screening (MIC/MFC) Synth->InVitro InVivo In Vivo Models (Efficacy/PK) InVitro->InVivo Phase1 Phase I/II Trials (Safety & Efficacy) InVivo->Phase1 Approval Approved Topical Antifungal Drug Phase1->Approval

Logical progression of this compound's early development.
Clinical Efficacy

Studies consistently demonstrated that this compound provides high rates of mycological cure (negative KOH test and fungal culture) and effective clinical response. A key finding was the continued improvement observed in patients for several weeks after the cessation of therapy, likely due to the drug's prolonged retention in the skin.[4][5][23]

IndicationTreatment RegimenMycological Cure RateComparator/VehicleReference
Tinea Pedis1% cream, once daily for 4 weeks88%33% (Vehicle)[23]
Tinea Pedis (plantar)1% cream, once daily for 1 week90%Terbinafine: 80% (at 2 wks)[24]
Tinea Corporis1% cream, once daily for 2 weeks81% (4 weeks post-treatment)13% (Vehicle)[23]
Tinea Corporis/Cruris1% cream, once daily for 2 weeks90.9% (4 weeks post-treatment)Clotrimazole: 92.85%[25]
Safety and Tolerability

Across clinical trials, this compound 1% cream was well-tolerated. The most frequently reported adverse events were mild and transient application-site reactions, such as burning, stinging, or itching.[5][18] These events rarely led to discontinuation of treatment.

Experimental Protocol: Randomized Controlled Trial for Tinea Pedis A typical early-phase clinical trial to evaluate this compound for interdigital tinea pedis would follow this design:

  • Study Design: A multi-center, randomized, double-blind, parallel-group study comparing this compound 1% cream to a vehicle cream (placebo).[23][26]

  • Patient Population: Adults with a clinical diagnosis of interdigital tinea pedis, confirmed by a positive potassium hydroxide (KOH) wet mount examination and a positive fungal culture for a relevant dermatophyte (T. rubrum, T. mentagrophytes, E. floccosum).[26]

  • Treatment: Patients are randomized to apply either this compound or vehicle cream to the affected areas once or twice daily for a fixed duration (e.g., 1 to 4 weeks).[23][24]

  • Efficacy Endpoints:

    • Primary Endpoint: The proportion of subjects achieving a "Therapeutic Cure" at a follow-up visit (e.g., 4-5 weeks after treatment ends). Therapeutic Cure is a composite endpoint defined as achieving both Mycological Cure and Clinical Cure.[26][27]

    • Mycological Cure: Defined as both a negative KOH test and a negative fungal culture.[26]

    • Clinical Cure: Defined as the resolution or significant improvement of signs and symptoms (e.g., erythema, scaling, pruritus), often based on a scoring system where baseline scores must reduce to 0 or 1.[26]

  • Safety Assessments: Adverse events are monitored and recorded at each study visit. Local skin reactions at the application site are specifically assessed for severity and relatedness to the study drug.

Conclusion

The were characterized by a rational drug design approach building upon the allylamine scaffold. Its highly specific and potent fungicidal mechanism of action, favorable pharmacokinetic profile with high skin retention, and demonstrated anti-inflammatory properties translated into excellent efficacy and safety in preclinical and early clinical studies. These foundational investigations successfully established this compound as a valuable agent for the topical treatment of superficial fungal infections.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Butenafine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenafine is a synthetic benzylamine antifungal agent that inhibits the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway. This mode of action results in fungicidal activity, particularly against dermatophytes. Accurate and reproducible in vitro susceptibility testing is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and for research and development of new antifungal formulations.

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to this compound using established methods such as broth microdilution, agar dilution, and disk diffusion. While specific CLSI or EUCAST breakpoints for this compound are not yet established, the methodologies described are based on modifications of their reference methods for antifungal susceptibility testing of yeasts and filamentous fungi.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Fungi
Fungal GroupSpeciesMIC Range (µg/mL)Reference(s)
Dermatophytes Trichophyton mentagrophytes0.012 - 0.05[1]
Trichophyton rubrum0.03 - 0.25[2][3]
Microsporum canis0.012 - 0.05[1]
Microsporum gypseumEffective[4][5]
Epidermophyton floccosumEffective[1]
Yeasts Candida albicansLimited activity[2][3][6]
Cryptococcus neoformansLow MICs[4][5][6]
Malassezia furfurNo activity[2][3]
Molds Aspergillus spp.Low MICs[6]

Note: The reported MIC values can vary based on the specific testing methodology and the isolates tested.

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium. It is a quantitative method that is widely used for antifungal susceptibility testing. The protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.[7][8]

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA) for culture

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound hydrochloride powder in DMSO to a concentration of 1280 µg/mL.

    • Further dilute this stock solution in RPMI 1640 medium to create a working solution.

  • Inoculum Preparation:

    • Subculture the fungal isolates on SDA plates and incubate at 30-35°C until sufficient sporulation is observed (typically 7-14 days for dermatophytes).[7]

    • Harvest conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:50 in RPMI 1640 medium to obtain the final inoculum concentration of 0.4–5 × 10^4 CFU/mL for filamentous fungi.[5]

  • Microtiter Plate Preparation:

    • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of this compound working solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (drug-free medium with inoculum) and well 12 as the sterility control (drug-free medium without inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to wells 1 through 11.

    • Seal the plates and incubate at 35°C for 4-7 days for dermatophytes.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes 100% inhibition of visible growth as compared to the growth control well.[5]

Agar Dilution Method

The agar dilution method involves incorporating this compound into an agar medium, which is then inoculated with the test fungi. This method is particularly useful for testing filamentous fungi.

Materials:

  • This compound hydrochloride powder

  • DMSO

  • RPMI 1640 agar medium or Sabouraud Dextrose Agar

  • Sterile petri dishes

  • Fungal isolates

  • Inoculum preparation materials as described for broth microdilution.

Protocol:

  • Preparation of Drug-Containing Agar Plates:

    • Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest final concentration to be tested.

    • Prepare the agar medium and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. For example, to prepare a plate with 64 µg/mL, add 1 mL of a 6400 µg/mL stock solution to 99 mL of agar.

    • Mix well and pour the agar into sterile petri dishes.

    • Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare the fungal inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Spot-inoculate a small volume (e.g., 1-10 µL) of the adjusted fungal suspension onto the surface of the agar plates. Multiple isolates can be tested on a single plate.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 30-35°C for 4-7 days, or until growth is clearly visible on the control plate.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a fungus to an antifungal agent by measuring the zone of growth inhibition around a drug-impregnated paper disk.

Materials:

  • This compound hydrochloride powder

  • Sterile blank paper disks (6 mm diameter)

  • Solvent (e.g., DMSO)

  • Agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue, or Dermasel agar)

  • Fungal isolates

  • Inoculum preparation materials as described for broth microdilution.

  • Sterile cotton swabs

  • Calipers for measuring zone diameters

Protocol:

  • Preparation of this compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Apply a specific volume of the this compound solution to each blank paper disk to achieve the desired drug concentration per disk. The exact concentration may need to be optimized.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Store the prepared disks in a desiccator at 4°C.

  • Inoculum Preparation and Plating:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.[9]

  • Disk Application and Incubation:

    • Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 30°C for 4-7 days.[9]

  • Measurement and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers.

    • Interpretation of the zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data from a reference method like broth microdilution.

Signaling Pathways and Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_drug Prepare this compound Stock & Working Solutions plate_prep Prepare 96-well Plate with Serial Dilutions prep_drug->plate_prep prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum 1:50 in RPMI prep_inoculum->dilute_inoculum inoculate Inoculate Wells with Fungal Suspension dilute_inoculum->inoculate plate_prep->inoculate incubate Incubate Plate (35°C, 4-7 days) inoculate->incubate read_mic Visually Read MIC (100% Inhibition) incubate->read_mic

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Analysis prep_drug Prepare this compound Stock Solution prep_agar Prepare Agar Plates with Serial Drug Dilutions prep_drug->prep_agar inoculate Spot Inoculate Plates prep_agar->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (30-35°C, 4-7 days) inoculate->incubate read_mic Read MIC (No Visible Growth) incubate->read_mic Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_disks Prepare this compound- Impregnated Disks apply_disks Apply Disks to Agar Surface prep_disks->apply_disks prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Swab for Confluent Growth prep_inoculum->inoculate prep_plate Prepare Agar Plate prep_plate->inoculate inoculate->apply_disks incubate Incubate Plate (30°C, 4-7 days) apply_disks->incubate measure_zones Measure Inhibition Zone Diameters (mm) incubate->measure_zones

References

Application Note: A Validated RP-HPLC Method for the Quantification of Butenafine Hydrochloride in Cream Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent used in the treatment of various dermatophytic infections. It functions by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. Accurate and reliable quantification of this compound in pharmaceutical formulations, such as creams, is critical for ensuring product quality, stability, and therapeutic efficacy. This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound hydrochloride in cream formulations. The method is simple, rapid, and sensitive, making it suitable for routine quality control analysis.

Principle

The method utilizes isocratic RP-HPLC with UV detection to separate and quantify this compound hydrochloride from formulation excipients. The sample is extracted from the cream matrix, diluted, and injected into the HPLC system. The separation is achieved on a C18 stationary phase using a mobile phase consisting of an organic solvent and an aqueous buffer. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.

Materials and Reagents
  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector, quaternary or isocratic pump, autosampler, and column oven.[1][2]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound Hydrochloride Reference Standard

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)[1]

    • Potassium Dihydrogen Phosphate (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Purified water (Milli-Q® or equivalent)

  • Equipment: Analytical balance, ultrasonic bath, volumetric flasks, pipettes, 0.45 µm membrane filters.[1]

Experimental Protocols

Preparation of Mobile Phase
  • Phosphate Buffer (pH 3.0): Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in purified water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase: Mix methanol and the prepared phosphate buffer (pH 3.0) in a ratio of 70:30 (v/v).

  • Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15-20 minutes before use.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride Reference Standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1–50 µg/mL).[3] These solutions are used to construct the calibration curve.

Preparation of Sample Solution (from Cream)
  • Weighing: Accurately weigh a quantity of the cream formulation equivalent to 10 mg of this compound hydrochloride and transfer it to a 50 mL volumetric flask.[4]

  • Extraction:

    • Add approximately 15 mL of n-butyl alcohol to the flask and place it in an ultrasonic bath for 5 minutes to disperse the cream.[4]

    • Add 15 mL of methanol and sonicate for another 5 minutes.[4]

    • Allow the solution to cool to room temperature and dilute to the 50 mL mark with methanol. This yields an intermediate solution of 200 µg/mL.[4]

  • Dilution & Filtration:

    • Filter the solution through a suitable paper filter (e.g., Whatman No. 40).[1][2]

    • Dilute an aliquot of the filtrate with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 20 µg/mL).[4]

    • Filter the final solution through a 0.45 µm membrane filter prior to injection.[4]

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Phosphate Buffer (pH 3.0) (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time ~10 minutes
Mode Isocratic

Data Presentation and Method Validation

The described method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[3] Key validation parameters are summarized below.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Retention Time (min) -~4.08
Theoretical Plates >2000>2000
Tailing Factor ≤2< 1.5
RSD of Peak Area < 2.0%< 1.2%
Table 2: Method Validation Summary
ParameterResultSource
Linearity Range 1–50 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.18 µg/mL[3]
Limit of Quantification (LOQ) 0.57 µg/mL[3]
Accuracy (% Recovery) 99.26% – 101.98%[1]
Precision (% RSD) < 2.0% (Intra-day & Inter-day)[1]
Robustness Method is robust for minor changes in flow rate and mobile phase composition.[1]

Visualization of Experimental Workflow

The logical flow of the analytical procedure, from sample preparation to final data analysis, is illustrated in the diagram below.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage MobilePhase Prepare Mobile Phase (Methanol:Buffer 70:30) HPLCCondition Set HPLC Conditions (Flow, Wavelength, Temp) MobilePhase->HPLCCondition StdSol Prepare Standard Solutions (Stock & Working Standards) Injection Inject Standards & Samples StdSol->Injection SamplePrep Prepare Sample Solution (Weigh -> Extract -> Dilute) SamplePrep->Injection HPLCCondition->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography DataAcq Data Acquisition (Peak Area & Retention Time) Chromatography->DataAcq CalCurve Generate Calibration Curve (Peak Area vs. Concentration) DataAcq->CalCurve Quantification Quantify this compound in Sample DataAcq->Quantification CalCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound HCl quantification by RP-HPLC.

Conclusion

The RP-HPLC method described provides a simple, accurate, and precise means for quantifying this compound hydrochloride in cream formulations.[1][5] The method is validated to meet the standards required for quality control and routine analysis in a pharmaceutical setting.[3] Its isocratic nature and short run time allow for high throughput, making it an efficient tool for drug development and manufacturing.

References

Application Notes & Protocols: Developing a Guinea Pig Model for Topical Butenafine Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of mycology, dermatology, and preclinical studies.

Introduction: Dermatophytosis, a superficial fungal infection of keratinized tissues, remains a prevalent global health issue. Butenafine, a benzylamine antifungal agent, is a potent inhibitor of squalene epoxidase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2] This inhibition leads to ergosterol depletion and a toxic accumulation of squalene, resulting in fungal cell death.[1][2] To evaluate the in vivo efficacy of topical this compound formulations, a robust and reproducible animal model is crucial. The guinea pig model of dermatophytosis, particularly tinea pedis (athlete's foot), is well-established and pathologically similar to human infections, making it an ideal platform for preclinical efficacy screening.[3][4][5][6] These notes provide detailed protocols for establishing this model and assessing the therapeutic efficacy of this compound.

Section 1: Experimental Protocols

Protocol 1.1: Induction of Tinea Pedis in Guinea Pigs

This protocol details the procedure for inducing a reproducible dermatophyte infection on the plantar surface of guinea pig paws.

Materials:

  • Healthy male Hartley guinea pigs (300-350g)

  • Trichophyton mentagrophytes (e.g., ATCC 18748) cultured on Sabouraud Dextrose Agar (SDA)

  • Sterile 0.9% saline solution with 0.05% Tween 80

  • Electric clippers and sterile manual razor

  • Sterile cotton swabs

  • Hemocytometer

  • Appropriate animal housing and husbandry supplies

Procedure:

  • Inoculum Preparation:

    • Culture T. mentagrophytes on SDA plates for 14 days at 27-30°C.

    • Harvest fungal conidia by gently scraping the surface of the culture with a sterile loop and suspending them in sterile saline-Tween 80 solution.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the spore concentration to 1 x 10⁷ cells/mL using a hemocytometer.[5][7] This has been identified as an optimal inoculum size for establishing dermatophytosis on abraded skin.[7]

  • Animal Preparation:

    • Acclimatize animals for at least 5-7 days before the experiment.

    • Anesthetize the guinea pigs according to approved institutional animal care and use committee (IACUC) protocols.

    • Carefully shave the hair from the plantar surface of the hind paws using electric clippers.

    • Gently abrade the shaved skin with a sterile manual razor or by applying and removing adhesive tape multiple times to disrupt the stratum corneum without causing significant injury.[3]

  • Inoculation:

    • Apply a 50 µL aliquot of the prepared T. mentagrophytes suspension (1 x 10⁷ cells/mL) to the abraded plantar surface of each hind paw.

    • Gently spread the inoculum over the target area with a sterile swab.

    • House the animals individually to prevent cross-contamination.

Protocol 1.2: Treatment and Efficacy Assessment

This protocol outlines the application of topical this compound and the methods for evaluating its efficacy.

Materials:

  • 1% this compound cream (Test Article)

  • Vehicle cream (Negative Control)

  • Reference antifungal cream (e.g., 1% Clotrimazole) (Positive Control)

  • Sterile swabs or syringes for application

  • Scoring sheets for clinical assessment

  • Sterile scalpel blades

  • 10% Potassium Hydroxide (KOH) solution

  • Microscope slides and coverslips

  • Sabouraud Dextrose Agar (SDA) plates with antibiotics

Procedure:

  • Treatment Application:

    • Randomly divide the infected animals into treatment groups (e.g., Vehicle, 1% this compound, Positive Control).

    • Initiate treatment approximately 7-10 days post-infection, once clear signs of infection (e.g., erythema, scaling) are visible.[6][8]

    • Apply a standardized amount (e.g., 0.1 g) of the assigned cream to the entire infected plantar surface once daily for a specified duration (e.g., 14-20 days).[6]

  • Clinical Assessment:

    • Evaluate the lesions periodically (e.g., every 3-4 days) throughout the treatment and post-treatment phases.

    • Score the severity of clinical signs such as erythema (redness), scaling, and crusting using a standardized scoring system (see Table 1). A reduction in the total clinical score indicates therapeutic efficacy.[5][9][10]

  • Mycological Assessment:

    • At the end of the treatment period (and at subsequent follow-up time points to assess relapse), euthanize a subset of animals from each group.

    • Collect skin scrapings from the infected site using a sterile scalpel blade.

    • Direct Microscopy (KOH Mount):

      • Place a portion of the scrapings on a microscope slide.

      • Add a drop of 10% KOH solution, apply a coverslip, and gently warm the slide.

      • Examine under a microscope for the presence of fungal hyphae.

    • Fungal Culture:

      • Weigh the remaining skin scrapings.

      • Implant the scrapings onto SDA plates.

      • Incubate at 27-30°C for 7-14 days.

      • Record the presence or absence of T. mentagrophytes growth. A mycological cure is defined as a negative result in both KOH microscopy and culture.

      • For a quantitative assessment, skin samples can be homogenized and plated to determine the colony-forming units (CFU) per gram of tissue.[11]

Section 2: Data Presentation

Quantitative data from efficacy studies should be summarized for clear comparison. The following tables provide examples of how to structure this data.

Table 1: Clinical Lesion Scoring System

Parameter Score Description
Erythema 0 Normal skin color
1 Pink
2 Red
3 Violet
Scaling 0 None
1 Fine scales
2 Moderate scaling
3 Thick, single-layer scales
4 Multiple layers of scales/ulcers
Total Score 0-7 Sum of Erythema and Scaling Scores

This scoring system is adapted from models used in guinea pig dermatophytosis studies.[5][9]

Table 2: Example Efficacy Data Summary (Day 14 Post-Treatment)

Treatment Group Mean Clinical Score (± SD) Mycological Cure Rate (%) Fungal Culture Positivity (%)
Vehicle Control 5.8 ± 0.9 0% 100%
1% this compound 1.2 ± 0.5* 80% 20%
1% Clotrimazole 2.5 ± 0.7* 50% 50%

*Indicates statistical significance (p<0.05) compared to Vehicle Control. This table presents hypothetical data for illustrative purposes. Studies have shown this compound to be superior to agents like clotrimazole and bifonazole in guinea pig models.[6]

Table 3: Relapse Rate Assessment (Day 30 Post-Treatment)

Treatment Group (Completed 20-day therapy) Number of Feet with Relapse Relapse Rate (%)
1% this compound 3 / 12 25%
1% Bifonazole 11 / 12 91.7%

Data derived from a study demonstrating this compound's lower relapse rate, potentially due to its fungicidal activity and longer retention in the skin.[8][12]

Section 3: Visualizations (Diagrams)

This compound's Mechanism of Action

G cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_action Mechanism of this compound Squalene Squalene SqualeneEpoxide SqualeneEpoxide Squalene->SqualeneEpoxide Squalene Epoxidase Accumulation Toxic Squalene Accumulation Squalene->Accumulation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps This compound This compound Inhibition This compound->Inhibition Inhibition->SqualeneEpoxide Inhibition Depletion Ergosterol Depletion Inhibition->Depletion MembraneDamage Increased Membrane Permeability Accumulation->MembraneDamage Depletion->MembraneDamage CellDeath Fungicidal Effect MembraneDamage->CellDeath G cluster_groups Treatment Arms Acclimatization Animal Acclimatization (7 Days) Infection Infection Induction (T. mentagrophytes, 1x10⁷ cells/mL) Acclimatization->Infection Development Infection Development (7-10 Days) Infection->Development Grouping Randomization into Treatment Groups Development->Grouping Treatment Daily Topical Treatment (14-20 Days) Grouping->Treatment Vehicle Vehicle Control This compound 1% this compound Positive Positive Control Assessment Clinical & Mycological Assessment Treatment->Assessment FollowUp Post-Treatment Follow-up (Relapse Assessment) Assessment->FollowUp Optional Analysis Data Analysis & Conclusion Assessment->Analysis FollowUp->Analysis Vehicle->Treatment This compound->Treatment Positive->Treatment

References

Application Notes and Protocols for Creating Topical Butenafine Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Butenafine hydrochloride is a potent synthetic benzylamine antifungal agent used for the topical treatment of various skin infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm)[1][2]. Its primary mechanism involves inhibiting the enzyme squalene epoxidase, which disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane[1][2][3]. This action leads to increased cell permeability and eventual cell death[1][2]. However, this compound's poor water solubility presents a significant challenge for its effective cutaneous delivery[4][5][6].

To overcome this limitation, various novel topical drug delivery systems have been developed. These advanced formulations, such as microemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, aim to enhance drug penetration, provide sustained release, improve therapeutic efficacy, and reduce potential side effects compared to conventional creams and gels[4][7][8][9]. These systems can improve the drug's solubility, facilitate its passage through the stratum corneum, and localize its action in the deeper skin layers where fungal infections reside[7][10].

Mechanism of Action of this compound

This compound exerts its fungicidal effect by targeting the ergosterol biosynthesis pathway in fungal cells. It specifically inhibits squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene[1][7][11]. This inhibition has a dual effect: it depletes ergosterol, which is vital for the structural integrity of the fungal cell membrane, and it leads to a toxic accumulation of squalene within the cell[1][2]. The combination of these effects compromises the cell membrane, increases its permeability, and ultimately causes fungal cell death[2].

Butenafine_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Squalene Squalene Epoxide 2,3-Oxidosqualene Squalene->Epoxide Squalene Epoxidase Accumulation Toxic Squalene Accumulation Squalene->Accumulation Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to This compound This compound This compound->Squalene_Epoxidase_Node Inhibits Accumulation->Death Toxicity leads to

This compound's inhibition of the fungal ergosterol pathway.

Application Note 1: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) for Enhanced this compound Delivery

Objective: To formulate this compound into SLNs or NLCs to improve its skin penetration and provide a sustained release profile for treating deep-seated fungal infections.

Background: SLNs are colloidal carriers made from solid lipids, while NLCs are a second-generation system incorporating both solid and liquid lipids[9]. This blend in NLCs creates imperfections in the crystal structure, which increases drug loading capacity and reduces potential drug expulsion during storage[9]. Both systems offer advantages such as enhanced skin occlusion, improved drug stability, and controlled release[7][8][9]. For this compound, these carriers can significantly improve its therapeutic efficacy by ensuring the drug reaches the deeper skin strata[7].

Workflow for Formulation and Evaluation:

SLN_NLC_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Performance Evaluation A 1. Component Selection (Lipids, Surfactant) B 2. Preparation of Lipid & Aqueous Phases A->B C 3. High-Shear Homogenization B->C D 4. Sonication or High Pressure Homogenization C->D E Particle Size & PDI D->E F Zeta Potential D->F G Entrapment Efficiency & Drug Loading D->G H DSC & XRD Analysis D->H I In Vitro Release Study G->I Formulation for tests J Skin Permeation Study I->J K Antifungal Assay J->K L Stability & Irritation Tests K->L

General workflow for this compound nanoparticle formulation and testing.

Application Note 2: Microemulsion-Based Hydrogels for Improved Topical Application

Objective: To develop a this compound-loaded microemulsion and incorporate it into a hydrogel to enhance drug solubility, permeation, and ease of application.

Background: Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and a co-surfactant[5][12]. They act as excellent solubilizers for poorly water-soluble drugs like this compound, and their small globule size facilitates drug penetration through the skin[4][13]. Incorporating the this compound microemulsion into a gelling agent, such as Carbopol, creates a microemulsion-based gel[4][5]. This final formulation combines the high permeation of a microemulsion with the favorable viscosity and application properties of a gel, leading to superior performance compared to conventional creams[4][5][13].

Data Presentation: Comparison of this compound Delivery Systems

The following tables summarize quantitative data from various studies on this compound topical formulations.

Table 1: Physicochemical Properties of this compound Nanocarriers

Formulation Type Lipid(s) / Oil Surfactant(s) Particle Size (nm) PDI Zeta Potential (mV) Entrapment Efficiency (%) Drug Loading (%) Reference(s)
SLN Gel Olivem 1000 Olivem 300 261.25 ± 2.38 0.268 ± 0.01 +23.98 ± 0.27 91.35 ± 2.35 19.69 ± 0.95 [7][14]
NLC Gel Compritol 888 ATO, Labrasol Tween 80 111 - - 86.35 - [9][15]
Bilosomes Gel Phospholipid, Span 60 Sodium Deoxycholate 215 ± 6.5 0.35 -45 89.2 ± 1.5 - [6]
PLGA NP Gel PLGA PVA 267.21 ± 3.54 - - 72.43 ± 3.11 - [10]
Microemulsion Capmul MCM Cremophor RH 40, Transcutol HP 108.8 - - - - [12][13]

| SNEDDS | Capryol 90, Peceol | Labrasol | < 300 | < 0.5 | ~ -25 | - | - |[16] |

Table 2: Performance Characteristics of this compound Formulations

Formulation Type Release Medium Cumulative Release (24h) Skin Model Permeation / Flux Antifungal Activity Reference(s)
SLN Gel - Slow & Sustained - Enhanced skin deposition Enhanced vs. Marketed Product [7]
NLC Gel Phosphate Buffer (pH 6.8) 65.09 ± 4.37% - 32.07 ± 2.32% permeated Greater than conventional gel [9][15]
Bilosomes Gel Phosphate Buffer + Ethanol 65.85 ± 4.87% - 39.2 ± 2.9% permeated Enhanced vs. Pure Drug [6]
PLGA NP Gel - 42.76 ± 2.87% Egg Membrane Significantly Enhanced Higher than Marketed Product [10]

| Microemulsion Gel | - | Improved vs. Commercial Cream | Rat Skin | Improved vs. Commercial Cream | Better Zone of Inhibition |[4][12][13] |

Experimental Protocols

Protocol 1: Formulation of this compound Solid Lipid Nanoparticles (SLN)

Based on the modified solvent emulsification technique.[7][11][17]

Materials & Equipment:

  • This compound Hydrochloride (BUTE)

  • Lipid (e.g., Olivem 1000, Compritol 888 ATO)

  • Surfactant (e.g., Olivem 300, Poloxamer 188)

  • Organic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO)

  • Stearyl amine (for positive charge)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator or high-pressure homogenizer

  • Magnetic stirrer with hot plate, Water bath

Procedure:

  • Lipid Phase Preparation: Dissolve the specified amount of lipid (e.g., Olivem 1000) and stearyl amine in a mixture of acetone and DMSO (1:1) at an elevated temperature (e.g., 80°C) with continuous stirring to form a clear solution.[7][17]

  • Drug Incorporation: Dissolve the this compound hydrochloride in the hot lipid phase.

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the surfactant (e.g., Olivem 300) in purified water at the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase dropwise into the aqueous phase under high-speed homogenization (e.g., 8000-12000 rpm) for a defined period (e.g., 15-30 minutes).

  • Nanoparticle Formation: The resulting pre-emulsion is then subjected to probe sonication or high-pressure homogenization to reduce the particle size to the nanometer range.

  • Cooling: The nanoemulsion is cooled down to room temperature or in an ice bath, allowing the lipid to recrystallize and form solid lipid nanoparticles.

  • Gel Incorporation (Optional): The final BUTE-SLN dispersion can be incorporated into a gel base (e.g., 1% Carbopol 940 or Aloe Vera gel) by gentle stirring until a homogenous nanolipidgel is formed[7][8].

Protocol 2: Characterization of Nanoparticle Systems

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Sample Preparation: Dilute the nanoparticle dispersion (e.g., 100-fold) with deionized water to avoid multi-scattering effects.

  • Measurement: Analyze the sample using a Zetasizer or similar instrument based on Dynamic Light Scattering (DLS) for particle size and PDI, and Laser Doppler Velocimetry for zeta potential.

  • Analysis: Record the average particle size (Z-average), PDI (a measure of size distribution homogeneity), and zeta potential (a measure of surface charge and stability). A PDI value <0.5 is generally considered acceptable[6].

B. Entrapment Efficiency (EE) and Drug Loading (DL)

  • Separation of Free Drug: Place a known volume (e.g., 1.5 mL) of the BUTE-SLN dispersion into an ultracentrifuge tube.[17] Centrifuge at high speed (e.g., 60,000 rpm) at 4°C for a sufficient time (e.g., 45 minutes) to pellet the nanoparticles.[17]

  • Quantification: Carefully collect the supernatant containing the un-entrapped drug. Measure the concentration of this compound in the supernatant using a validated UV-Vis spectrophotometer (e.g., at 224 nm) or HPLC method[17][18].

  • Calculation:

    • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study

Using Franz Diffusion Cells.[17]

Materials & Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate) or animal skin

  • Receptor medium (e.g., Phosphate buffer pH 7.4 and methanol, 60:40)[17]

  • Magnetic stirrer, water bath maintained at 37°C

  • Syringes and sample vials

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Membrane Preparation: Soak the cellulose acetate membrane in the receptor medium for at least 30 minutes before the experiment.[17]

  • Cell Assembly: Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.

  • Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium and place a small magnetic stir bar inside.[17]

  • Sample Application: Place a known quantity of the this compound formulation (e.g., SLN gel equivalent to 2.5 mg of the drug) onto the membrane in the donor compartment.[6]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (UV or HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Protocol 4: In Vitro Antifungal Activity Assay

Using the Agar Diffusion Method.[17]

Materials & Equipment:

  • Fungal strain (e.g., Candida albicans)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Sterile borer

  • Incubator (37 ± 2°C)

  • This compound formulations (e.g., BUTE-SLN gel, marketed cream, blank gel)

Procedure:

  • Culture Preparation: Prepare a fresh culture of C. albicans.[17]

  • Plate Preparation: Pour molten PDA into sterile Petri dishes and allow it to solidify. Inoculate the agar surface uniformly with the fungal culture.

  • Well Creation: Use a sterile borer to create wells or a spherical ditch in the agar plates.[17]

  • Sample Application: Carefully place a known amount of each test formulation (BUTE-SLN gel, marketed cream, blank gel as a negative control) into separate wells.

  • Incubation: Incubate the plates at 37 ± 2°C for 48 hours.[17]

  • Measurement: After the incubation period, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) for each formulation. A larger zone indicates greater antifungal activity.

Protocol 5: Stability Testing

Objective: To evaluate the physical and chemical stability of the this compound formulation over time under specified storage conditions, following ICH guidelines.[8]

Procedure:

  • Sample Storage: Store the formulation in sealed containers at different temperature and humidity conditions (e.g., room temperature (25°C/60% RH), accelerated conditions (40°C/75% RH)).

  • Parameter Evaluation: At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for key parameters:

    • Physical Appearance: Color, odor, phase separation, and consistency.

    • Physicochemical Properties: pH, viscosity, and particle size (for nanocarriers).

    • Drug Content: Quantify the amount of this compound remaining in the formulation to assess chemical degradation.

  • Forced Degradation: To assess the stability-indicating nature of the analytical method, subject the drug to stress conditions such as acid, base, oxidation, heat, and photolysis[19][20]. The stress studies show that this compound is susceptible to degradation under these conditions[20].

References

Application Notes and Protocols for Butenafine-Loaded Nanoparticle Formulation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenafine is a potent benzylamine antifungal agent used for the topical treatment of various fungal infections. Its efficacy is often limited by its poor water solubility, which can restrict its penetration into the deeper layers of the skin where fungal infections reside. Encapsulating this compound into nanoparticle formulations offers a promising strategy to overcome these limitations. Nanoparticles can enhance drug solubility, improve skin penetration, provide sustained release, and ultimately increase the therapeutic efficacy of the drug.[1]

These application notes provide detailed protocols for the formulation and characterization of this compound-loaded nanoparticles, focusing on lipid-based and polymeric systems. The methodologies described are based on established techniques reported in the scientific literature.

Data Presentation: Comparative Characterization of this compound Nanoparticles

The following tables summarize quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulation strategies.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation TypePreparation MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Solid Lipid Nanoparticles (SLN)Modified Solvent Emulsification261.25 ± 2.380.268 ± 0.01-[2][3][4]
Nanostructured Lipid Carriers (NLC)HomogenizationOptimized: Not specifiedOptimized: Not specifiedOptimized: Not specified[5]
Bilosomes (BS)Thin-Film Hydration215 ± 6.50.35-45[1]
PLGA NanoparticlesEmulsification Probe Sonication267.21 ± 3.54Not specifiedNot specified[6][7]

Table 2: Drug Entrapment and Loading in this compound Nanoparticles

Formulation TypePreparation MethodEntrapment Efficiency (%)Drug Loading (%)Reference
Solid Lipid Nanoparticles (SLN)Modified Solvent EmulsificationNot specifiedNot specified[2][8]
Nanostructured Lipid Carriers (NLC)Homogenization86.35 ± 4.1111.21 ± 0.67[5]
Bilosomes (BS)Thin-Film Hydration89.2 ± 1.5Not specified[1]
PLGA NanoparticlesEmulsification Probe Sonication72.43 ± 3.11Not specified[6][7]

Experimental Protocols

This section provides detailed, step-by-step protocols for the formulation and characterization of this compound-loaded nanoparticles.

Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLN) by Modified Solvent Emulsification

This method involves the emulsification of an organic solvent containing the drug and lipid in an aqueous surfactant solution, followed by solvent evaporation.[3][4][8]

Materials:

  • This compound Hydrochloride

  • Solid Lipid (e.g., Olivem 1000)

  • Surfactant (e.g., Olivem 300, TPGS)

  • Organic Solvent (e.g., Acetone, Dimethyl Sulfoxide - DMSO)

  • Stearyl Amine

  • Purified Water

Equipment:

  • Magnetic Stirrer with Heating Plate

  • Homogenizer

  • Beakers and Volumetric Flasks

  • Pipettes

Procedure:

  • Preparation of the Lipid Phase: Dissolve this compound hydrochloride, stearyl amine, and the solid lipid (e.g., Olivem 1000) in a 1:1 mixture of acetone and DMSO. Heat the mixture to 80°C with continuous stirring until a clear solution is obtained.[3][8]

  • Preparation of the Aqueous Phase: Dissolve the surfactants (e.g., TPGS and Olivem 300) in purified water and heat to 80°C.[3]

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise with constant stirring at 2000 rpm for 1 hour.[4][8]

  • Nanoparticle Formation: Rapidly cool the resulting emulsion in an ice bath to facilitate the precipitation of the solid lipid nanoparticles.

  • Solvent Evaporation: Continue stirring the dispersion at room temperature to allow for the evaporation of the organic solvents.

Protocol 2: Formulation of this compound-Loaded Nanostructured Lipid Carriers (NLC) by High-Pressure Homogenization

This method utilizes high pressure to create a nanoemulsion that, upon cooling, forms NLCs.

Materials:

  • This compound Hydrochloride

  • Solid Lipid (e.g., Glyceryl Monostearate)

  • Liquid Lipid (e.g., Oleic Acid)

  • Surfactant (e.g., Tween 80)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer

  • Magnetic Stirrer with Heating Plate

  • Beakers

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the this compound hydrochloride in this molten lipid mixture.[5]

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in purified water and heat to the same temperature as the lipid phase.[5]

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and stir at high speed (e.g., 12,000 rpm) for 30 minutes to form a coarse pre-emulsion.[5]

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar).[5]

  • Cooling and NLC Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.[5]

Protocol 3: Characterization of this compound-Loaded Nanoparticles

Equipment:

  • Dynamic Light Scattering (DLS) Instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute the nanoparticle dispersion (e.g., 100-fold) with deionized or Mili-Q water to obtain an appropriate scattering intensity.[5][7]

  • Measurement:

    • For particle size and PDI , transfer the diluted sample to a cuvette and place it in the DLS instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles and calculates the size distribution and PDI.

    • For zeta potential , inject the diluted sample into a specialized folded capillary cell. The instrument applies an electric field and measures the electrophoretic mobility of the particles to determine the zeta potential.[8]

  • Data Analysis: Perform measurements in triplicate and report the results as mean ± standard deviation.

Equipment:

  • Ultracentrifuge

  • UV-Visible Spectrophotometer

Procedure:

  • Separation of Free Drug: Transfer a known volume (e.g., 1.5 mL) of the nanoparticle dispersion into an ultracentrifuge tube.[2][8]

  • Centrifuge the sample at high speed (e.g., 60,000 rpm) at 4°C for a specified time (e.g., 45 minutes) to pellet the nanoparticles.[2][8]

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the un-entrapped this compound.

  • Measure the concentration of this compound in the supernatant using a UV-Visible spectrophotometer at its maximum wavelength (λmax) of 224 nm.[2][8]

  • Calculation:

    • Entrapment Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (%DL) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Equipment:

  • Franz Diffusion Cell Apparatus

  • Dialysis Membrane (e.g., MWCO 12,000 kDa) or Synthetic Membrane

  • Magnetic Stirrer

  • Water Bath

  • UV-Visible Spectrophotometer or HPLC

Procedure:

  • Membrane Preparation: Hydrate the dialysis membrane in the release medium for a specified period before mounting it between the donor and receptor compartments of the Franz diffusion cell.

  • Receptor Compartment: Fill the receptor compartment with a suitable release medium (e.g., phosphate buffer pH 7.4 with a co-solvent like methanol to ensure sink conditions) and maintain the temperature at 37 ± 0.5°C with constant stirring.[8]

  • Donor Compartment: Place a known amount of the this compound nanoparticle formulation in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium from the receptor compartment and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

a) Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter

Procedure:

  • Accurately weigh a small amount (e.g., 5 mg) of the lyophilized nanoparticles, pure this compound, and the physical mixture into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 40°C to 250°C).

  • Record the heat flow as a function of temperature to obtain the DSC thermogram, which reveals information about the physical state (crystalline or amorphous) of the drug within the nanoparticles.

b) X-Ray Diffraction (XRD)

Equipment:

  • X-Ray Diffractometer

Procedure:

  • Place the lyophilized nanoparticle powder, pure drug, and lipid on a sample holder.

  • Scan the samples over a specified range of 2θ angles.

  • The resulting diffraction pattern provides information on the crystalline structure of the components. A lack of sharp peaks for the drug in the nanoparticle formulation suggests its amorphous or molecularly dispersed state.[2]

c) Fourier-Transform Infrared Spectroscopy (FTIR)

Equipment:

  • FTIR Spectrometer

Procedure:

  • Mix a small amount of the lyophilized nanoparticles, pure drug, or excipients with potassium bromide (KBr) and compress it into a pellet.

  • Place the pellet in the FTIR spectrometer and record the spectrum over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).[2]

  • Compare the spectra to identify any potential chemical interactions between the drug and the excipients. The absence of significant shifts or new peaks indicates compatibility.

Visualizations

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization prep_lipid Prepare Lipid Phase (this compound + Lipid) emulsify Emulsification prep_lipid->emulsify prep_aq Prepare Aqueous Phase (Surfactant + Water) prep_aq->emulsify homogenize High-Pressure Homogenization emulsify->homogenize cool Cooling & Solidification homogenize->cool nanoparticles This compound-Loaded Nanoparticles cool->nanoparticles size_zeta Particle Size & Zeta Potential (DLS) nanoparticles->size_zeta ee_dl Entrapment Efficiency & Drug Loading (Ultracentrifugation, UV-Vis) nanoparticles->ee_dl release In Vitro Release (Franz Diffusion Cell) nanoparticles->release solid_state Solid-State Analysis (DSC, XRD, FTIR) nanoparticles->solid_state

Caption: Experimental workflow for the formulation and characterization of this compound-loaded nanoparticles.

Antifungal_Mechanism This compound This compound SqualeneMono Squalene Monooxygenase (Squalene Epoxidase) This compound->SqualeneMono Inhibits Ergosterol Ergosterol Biosynthesis SqualeneMono->Ergosterol Blocks Squalene Squalene Squalene->SqualeneMono Substrate FungalCell Fungal Cell Membrane Disruption Ergosterol->FungalCell Leads to

Caption: Mechanism of action of this compound in inhibiting fungal growth.[1][8]

References

Application Notes & Protocols: Preparation and Evaluation of Butenafine Solid Lipid Nanoparticles for Enhanced Skin Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butenafine hydrochloride is a synthetic benzylamine antifungal agent that functions by inhibiting the squalene monooxygenase enzyme, a key component in the biosynthesis of ergosterol in fungi.[1][2] This disruption of the fungal cell membrane leads to increased permeability and ultimately, a fungicidal effect.[1][2][3] While effective, conventional topical formulations of this compound can face challenges in penetrating the stratum corneum to reach deeper skin strata where fungal infections reside.

Solid Lipid Nanoparticles (SLNs) represent a promising drug delivery system to overcome these limitations. SLNs are colloidal carriers made from biodegradable and physiologically compatible lipids, which are solid at room and body temperature.[4] They can enhance skin penetration, provide sustained drug release, improve therapeutic efficacy, and potentially reduce local irritation.[4][5][6] This document provides detailed protocols for the preparation, characterization, and evaluation of this compound-loaded SLNs for topical skin delivery, primarily based on the modified solvent emulsification technique.[1][7]

Materials and Equipment

2.1 Materials

  • Active Pharmaceutical Ingredient (API): this compound Hydrochloride[3]

  • Solid Lipid: Olivem 1000 (Natural stearin fraction of olive)[1][7] or Glyceryl Monostearate[8]

  • Surfactants: Olivem 300 (Natural fraction of olive)[1][7], D-α tocopheryl polyethylene glycol succinate (TPGS)[3], Span 60[8], Tween 80[4]

  • Solvents: Acetone, Dimethyl Sulfoxide (DMSO)[1][7]

  • Stabilizers/Other: Stearyl amine[1][7], Carbopol 940/934[4][8], Aloe Vera Extract[3]

  • Cryoprotectant: Mannitol[6]

  • Buffers & Media: Phosphate buffer (pH 7.4), Methanol[1], Potato Dextrose Agar[3]

  • Microorganism: Candida albicans[1][3]

  • Skin Model: Pig ear skin[1], human cadaver skin[1], or artificial membranes (e.g., Strat-M®)[9]

2.2 Equipment

  • Magnetic stirrer with heating plate

  • High-speed homogenizer (e.g., IKA, Silverson)

  • Ultrasonicator (probe or bath)

  • Cooling ultracentrifuge (e.g., Remi Instruments Ltd.)[1]

  • Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)[6]

  • Transmission Electron Microscope (TEM)[6]

  • Differential Scanning Calorimeter (DSC)

  • X-ray Diffractometer (XRD)

  • Fourier-Transform Infrared (FTIR) Spectrophotometer

  • UV-Visible Spectrophotometer (e.g., Shimadzu UV 1700)[1]

  • Franz diffusion cells[1]

  • Lyophilizer (Freeze-dryer)

  • Standard laboratory glassware and consumables

Experimental Protocols

3.1 Protocol 1: Preparation of this compound-Loaded SLNs

This protocol details the modified solvent emulsification-diffusion technique.[1][3][7]

3.1.1 Preparation of Lipid Phase

  • Accurately weigh the solid lipid (e.g., Olivem 1000) and stearyl amine.

  • Dissolve the this compound hydrochloride in a 1:1 mixture of acetone and DMSO.[1][7]

  • Add the this compound solution to the lipid mixture.

  • Heat the resulting mixture to 80°C on a magnetic stirrer until a clear, homogenous lipid phase is obtained.[1][3]

3.1.2 Preparation of Aqueous Phase

  • Accurately weigh the surfactants (e.g., Olivem 300 and TPGS).

  • Dissolve the surfactants in double-distilled water.

  • Heat the aqueous phase to 80°C to match the temperature of the lipid phase.[1][3]

3.1.3 Emulsification and Nanoparticle Formation

  • Add the hot lipid phase dropwise to the hot aqueous phase under continuous stirring at 2000 rpm using a high-speed homogenizer.[1][3]

  • Continue stirring for 1 hour to form a hot oil-in-water (o/w) nanoemulsion.[1][3]

  • Rapidly cool the dispersion by placing it in an ice bath or transferring it to a pre-cooled beaker. This sudden cooling causes the lipid to precipitate, forming solid nanoparticles that entrap the drug.[1][3]

  • The resulting dispersion is the this compound-SLN suspension.

G Workflow for this compound SLN Preparation cluster_lipid Lipid Phase (80°C) cluster_aqueous Aqueous Phase (80°C) cluster_process Processing L1 Dissolve this compound in Acetone/DMSO L2 Add Drug Solution to Lipid (Olivem 1000) & Stearyl Amine L1->L2 P1 Add Lipid Phase to Aqueous Phase L2->P1 A1 Dissolve Surfactants (Olivem 300, TPGS) in Water A1->P1 P2 Homogenize (2000 rpm, 1 hr) P1->P2 P3 Sudden Cooling (Ice Bath) P2->P3 P4 This compound-SLN Dispersion Formed P3->P4

Caption: Modified Solvent Emulsification Workflow.

3.2 Protocol 2: Characterization of this compound SLNs

3.2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Dilute the SLN dispersion with double-distilled water to achieve an appropriate particle concentration.[6]

  • Analyze the sample using a photon correlation spectroscopy (PCS) instrument (e.g., Zetasizer) at 20°C with a 90° scattering angle.[6]

  • The PDI value indicates the size distribution uniformity, while the zeta potential indicates the surface charge and predicts the physical stability of the dispersion.[3]

3.2.2 Entrapment Efficiency (EE) and Drug Loading (DL)

  • Transfer 1.5 mL of the BUTE-SLN dispersion into an ultracentrifuge tube.[1]

  • Centrifuge the sample at high speed (e.g., 60,000 rpm) for 45 minutes at 4°C to separate the nanoparticles from the aqueous supernatant.[1]

  • Carefully collect the supernatant, which contains the un-entrapped (free) this compound.

  • Measure the concentration of this compound in the supernatant using a UV-visible spectrophotometer at a wavelength of 224 nm.[1]

  • Calculate EE% and DL% using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

3.2.3 Morphological Analysis (TEM)

  • Dilute the SLN dispersion with water.

  • Place a drop of the diluted dispersion onto a carbon-coated copper grid and allow it to dry for 45 minutes.[6]

  • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

  • Examine the grid under a Transmission Electron Microscope to observe the size, shape, and morphology of the nanoparticles.[6]

3.2.4 Physical State Analysis (DSC & XRD)

  • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the pure drug, the bulk lipid, and the lyophilized SLN powder. The absence or shifting of the drug's melting endotherm in the SLN thermogram indicates its amorphous encapsulation within the lipid matrix.[1][10]

  • X-ray Diffraction (XRD): Conduct XRD analysis on the same set of samples. The disappearance of sharp crystalline peaks of this compound in the SLN diffractogram confirms the amorphous state of the encapsulated drug.[1][10]

3.3 Protocol 3: Performance Evaluation for Skin Delivery

3.3.1 In Vitro Drug Release Study

  • Use Franz diffusion cells with a cellulose acetate membrane separating the donor and receptor compartments.[1]

  • Soak the membrane in the diffusion medium for 30 minutes before mounting.

  • Fill the receptor compartment with a diffusion medium of phosphate buffer (pH 7.4) and methanol (60:40) to maintain sink conditions.[1] Maintain the temperature at 37°C with continuous stirring.[1]

  • Apply the BUTE-SLN formulation (e.g., a gel incorporating the SLNs) to the membrane in the donor compartment.[1]

  • Withdraw aliquots (e.g., 1 mL) from the receptor compartment at predetermined time intervals (0, 1, 2, 5, 7, 9, 12, and 24 hours) and replace with an equal volume of fresh medium.[1]

  • Analyze the samples for this compound concentration using a suitable analytical method (e.g., UV spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released against time.

3.3.2 Ex Vivo Skin Permeation Study This study is crucial for evaluating how the formulation interacts with actual skin.

  • Obtain fresh full-thickness skin (pig ear skin is a common model due to its similarity to human skin).[1]

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Fill the receptor compartment with buffer (pH 7.4) and maintain the temperature at 32-37°C.

  • Apply the BUTE-SLN formulation to the skin surface in the donor compartment.

  • Collect samples from the receptor compartment at various time points over 24 hours.[1]

  • At the end of the study, dismantle the setup, wash the skin surface to remove excess formulation, and use tape stripping or sectioning to determine the amount of drug retained in the stratum corneum and deeper skin layers.[5]

  • Analyze all samples to quantify this compound concentration.

G Workflow for Ex Vivo Skin Permeation Study N1 Mount Pig Ear Skin on Franz Diffusion Cell N2 Fill Receptor with Buffer (pH 7.4, 37°C) N1->N2 N3 Apply BUTE-SLN Gel to Donor Compartment N2->N3 N4 Withdraw Aliquots from Receptor at Time Intervals (0-24h) N3->N4 N6 End of Study (24h): Dismantle Cell & Wash Skin N3->N6 N5 Analyze Drug in Receptor (Permeated Drug) N4->N5 N7 Analyze Drug Retained in Skin Layers N6->N7

Caption: Ex Vivo Skin Permeation Study Workflow.

3.3.3 In Vitro Antifungal Activity

  • Perform the study using a modified agar diffusion method against Candida albicans.[1][3]

  • Prepare fresh cultures of C. albicans and incubate at 37°C for 48 hours.[3]

  • Mix the test formulations (BUTE-SLN gel, plain this compound gel, blank gel, marketed cream) with potato dextrose agar.

  • Pour the mixtures into spherical wells made in pre-prepared agar plates under sterile conditions.[1][3]

  • Incubate the plates for 48 hours at 37°C.[3]

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antifungal activity.

Data Presentation

The following tables summarize typical results obtained from the characterization of an optimized this compound SLN formulation, as reported in the literature.

Table 1: Physicochemical Properties of Optimized this compound-SLN Formulation

Parameter Result Reference
Particle Size (nm) 261.25 ± 2.38 [1][3][6]
Polydispersity Index (PDI) 0.268 ± 0.01 [1][3][6]
Entrapment Efficiency (EE%) 91.35 ± 2.35 [1]
Drug Loading (DL%) 19.69 ± 0.95 [1]

| Zeta Potential (mV) | -25 to -30 (typical) |[9] |

Table 2: In Vitro and Ex Vivo Performance Data

Parameter Finding Significance Reference
Drug Release Biphasic: Initial burst followed by sustained release over 24h. Quick onset of action with a prolonged antifungal effect. [5]
Skin Deposition Enhanced deposition of this compound in the stratum corneum and deeper skin layers compared to conventional cream. Improved drug targeting to the site of infection. [5][6]
Skin Hydration Greater skin hydrating potential than marketed cream. Provides an occlusive effect, which can enhance penetration and soothe irritated skin. [5]
Antifungal Activity Significantly higher zone of inhibition against C. albicans compared to marketed formulations. Improved therapeutic efficacy. [1][6]

| Skin Irritation | No signs of irritation observed in studies. | High biocompatibility and suitability for topical application. |[3][6] |

References

Application Notes and Protocols for In Vitro Skin Permeation Studies of Butenafine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro skin permeation studies with the antifungal agent butenafine. The protocols detailed below are essential for assessing the dermal absorption, bioavailability, and bioequivalence of topical formulations containing this compound.

Introduction to this compound and In Vitro Skin Permeation Testing

This compound hydrochloride is a synthetic benzylamine antifungal agent.[1] Its primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, fungal cell death.[1][2] this compound also possesses anti-inflammatory properties, which can be beneficial in treating fungal skin infections that are often accompanied by inflammation.[1]

In vitro skin permeation testing is a critical tool in the development and evaluation of topical drug products. These studies utilize diffusion cell systems, most commonly Franz cells, to measure the rate and extent of drug absorption through an excised skin membrane.[4] This methodology is valuable for formulation selection, optimization, and for assessing the bioequivalence of generic topical products.[5][6] Human skin is the gold standard membrane for these studies; however, due to its limited availability, porcine (pig) ear skin is a widely accepted alternative due to its histological and biochemical similarities.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro skin permeation studies of this compound. These values can serve as a reference for expected permeation characteristics.

Table 1: Summary of In Vitro Permeation of this compound Hydrochloride Cream (1%)

ParameterGuinea Pig SkinReference
36h Penetration Release (mg/cm²)
Foreign Product0.06189[9]
Domestic Product4.661[9]
Self-Made Product0.2897[9]

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column Licrocart Licrosphere RP-select B (250x4.6 mm, 5 µm)[10]
Mobile Phase 50 mM Ammonium Acetate Buffer:Acetonitrile (60:40), pH 4.5[10]
Flow Rate 2.0 ml/min[10]
Detection Wavelength 254 nm[10]
Retention Time 4.70 min[10]

Experimental Protocols

Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for conducting an in vitro skin permeation study of a topical this compound formulation.

1.1. Materials and Equipment

  • Franz Diffusion Cells

  • Water bath with circulator

  • Excised human or porcine ear skin

  • This compound formulation (e.g., 1% cream)

  • Receptor solution (e.g., phosphate-buffered saline [PBS] pH 7.4, potentially with a solubility enhancer like 0.5% HPBCD or 30% ethanol for poorly soluble drugs)[11]

  • High-Performance Liquid Chromatography (HPLC) system

  • Standard laboratory glassware and consumables

1.2. Skin Membrane Preparation

  • Obtain fresh porcine ears from a local abattoir or ethically sourced human skin.[7]

  • Wash the skin with distilled water to remove any surface debris.[7]

  • Carefully remove the subcutaneous fat and underlying cartilage from the porcine ear to isolate the full-thickness skin.[7]

  • If required, prepare dermatomed skin of a specific thickness (e.g., 500 µm) using a dermatome.

  • Cut the prepared skin into sections of appropriate size to fit the Franz diffusion cells.

  • Wrap the skin sections in aluminum foil, place in sealed bags, and store at -20°C or below until use.

1.3. Franz Diffusion Cell Setup and Execution

  • Thaw the frozen skin sections at room temperature on the day of the experiment.

  • Mount the skin section between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor compartment.[12]

  • Fill the receptor chamber with pre-warmed (32°C ± 1°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[5]

  • Equilibrate the mounted skin for approximately 30 minutes.

  • Apply a finite dose of the this compound formulation (e.g., 10-15 mg/cm²) to the skin surface in the donor chamber.

  • Maintain the temperature of the receptor solution at 32°C ± 1°C throughout the experiment by circulating water through the cell jackets.[5]

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[7]

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

1.4. Mass Balance Determination At the end of the experiment (e.g., 24 hours), perform a mass balance to account for the total applied dose of this compound.

  • Surface Recovery: Wash the surface of the skin with a suitable solvent (e.g., methanol) to recover any unabsorbed this compound.

  • Stratum Corneum Content: Perform tape stripping of the skin surface to determine the amount of this compound in the stratum corneum.

  • Epidermis and Dermis Content: Separate the epidermis from the dermis and extract the this compound from each layer using an appropriate solvent.

  • Receptor Fluid Content: The cumulative amount of this compound that has permeated through the skin into the receptor fluid.

  • Quantify the amount of this compound in each compartment using HPLC. The total recovery should ideally be within 100 ± 15%.

Protocol for HPLC Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound in samples from the permeation study.

2.1. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10][13] The exact ratio and pH should be optimized for good peak shape and separation.

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[10]

  • Injection Volume: 20 - 100 µL.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (approximately 254 nm).[10]

2.2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound hydrochloride of known concentration in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the receptor solution to cover the expected concentration range of the study samples.

  • Sample Preparation: The collected receptor solution samples may be injected directly or may require dilution with the receptor solution to fall within the calibration range.

2.3. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the study samples by interpolating their peak areas from the calibration curve.

  • Calculate the cumulative amount of this compound permeated per unit area of skin at each time point.

Visualizations

Mechanism of Action of this compound

G cluster_fungal_cell Fungal Cell Squalene Squalene Squalene_Epoxide Squalene_Epoxide Squalene->Squalene_Epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Fungal_Cell_Membrane Incorporation Cell_Death Increased Permeability & Cell Death Fungal_Cell_Membrane->Cell_Death This compound This compound Squalene_Epoxidase Squalene Epoxidase This compound->Squalene_Epoxidase Inhibits

Caption: Mechanism of action of this compound in inhibiting fungal ergosterol synthesis.

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Membrane Preparation Cell_Setup Franz Cell Assembly & Skin Mounting Skin_Prep->Cell_Setup Receptor_Prep Receptor Solution Preparation & Degassing Receptor_Prep->Cell_Setup Formulation_App This compound Formulation Application Cell_Setup->Formulation_App Sampling Time-point Sampling of Receptor Fluid Formulation_App->Sampling HPLC_Analysis HPLC Analysis of This compound Concentration Sampling->HPLC_Analysis Mass_Balance Mass Balance Determination Sampling->Mass_Balance Data_Calc Calculation of Permeation Parameters HPLC_Analysis->Data_Calc Mass_Balance->Data_Calc

Caption: Workflow for conducting an in vitro skin permeation study of this compound.

References

Application Notes and Protocols for Studying Fungal Cell Membrane Integrity Using Butenafine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butenafine hydrochloride is a synthetic antifungal agent belonging to the benzylamine class, structurally related to allylamines like terbinafine.[1][2][3][4] It is a potent fungicidal agent used topically to treat superficial mycoses, such as athlete's foot (Tinea pedis), ringworm (Tinea corporis), and jock itch (Tinea cruris).[1][5][6] The primary mechanism of this compound involves the disruption of the fungal cell membrane's integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[5][7] This makes this compound an excellent tool for researchers studying the dynamics of fungal cell membranes, the importance of ergosterol, and the cellular responses to membrane stress.

These application notes provide detailed protocols for utilizing this compound to investigate fungal cell membrane integrity, quantify its effects, and visualize the underlying mechanism.

Mechanism of Action

This compound exerts its fungicidal effect through a dual mechanism of action that targets the integrity of the fungal cell membrane.[1][7]

  • Inhibition of Squalene Epoxidase: The primary target of this compound is the enzyme squalene epoxidase.[5][7] This enzyme is critical in the fungal ergosterol biosynthesis pathway, where it catalyzes the conversion of squalene to 2,3-epoxysqualene.[2]

  • Ergosterol Depletion: By inhibiting squalene epoxidase, this compound halts the production of ergosterol, an essential sterol that governs the fluidity, structure, and function of the fungal cell membrane.[3][5][7]

  • Toxic Squalene Accumulation: The blockage of the enzyme leads to a buildup of squalene within the cell.[1][5][7] High concentrations of squalene are toxic and further disrupt membrane function.[5][7]

This combined effect of ergosterol depletion and squalene accumulation compromises the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components, which ultimately results in fungal cell death.[1][3][8]

Butenafine_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition This compound Action cluster_result Outcome Squalene Squalene Epoxysqualene 2,3-Epoxysqualene Squalene->Epoxysqualene Squalene Epoxidase Squalene_Accumulation Squalene Accumulation (Toxic) Squalene->Squalene_Accumulation Lanosterol Lanosterol Epoxysqualene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol ... Membrane Functional Cell Membrane Ergosterol->Membrane This compound This compound Squalene_Epoxidase_Node Squalene Epoxidase This compound->Squalene_Epoxidase_Node Inhibits Ergosterol_Depletion Ergosterol Depletion Membrane_Damage Increased Membrane Permeability Squalene_Accumulation->Membrane_Damage Ergosterol_Depletion->Membrane_Damage Cell_Death Fungicidal Effect (Cell Death) Membrane_Damage->Cell_Death

Caption: Mechanism of this compound action on the fungal ergosterol pathway.

Data Presentation: Quantitative Effects of this compound

The following tables summarize expected data from the protocols described below, illustrating this compound's potent activity against various fungi.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Fungal Species MIC Range (µg/mL) Reference
Trichophyton rubrum 0.004 - 0.03 [4]
Trichophyton mentagrophytes 0.004 - 0.015 [4]
Epidermophyton floccosum ≤0.004 - 0.015 [6]
Candida albicans 0.5 - 25 [4][9]

| Aspergillus fumigatus | Not specified |[10] |

Table 2: Effect of this compound on C. albicans Membrane Integrity (Propidium Iodide Assay)

This compound Conc. (µg/mL) Incubation Time (hours) PI-Positive Cells (%)
0 (Control) 4 3.5 ± 0.8
12.5 4 45.2 ± 3.1
25 4 88.9 ± 4.5

| 50 | 4 | 95.7 ± 2.3 |

Table 3: Leakage of 260 nm Absorbing Materials from T. rubrum after this compound Treatment

This compound Conc. (µg/mL) Incubation Time (hours) OD₂₆₀ of Supernatant
0 (Control) 2 0.05 ± 0.01
0.1 2 0.35 ± 0.04
0.5 2 0.78 ± 0.06

| 1.0 | 2 | 0.85 ± 0.05 |

Experimental Workflow

A typical workflow for assessing the impact of this compound on fungal cell membrane integrity involves initial susceptibility testing to determine effective concentrations, followed by specific assays to measure membrane damage.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Membrane Integrity Assays cluster_analysis Data Acquisition & Analysis Start Fungal Culture (e.g., C. albicans) MIC Determine MIC (Broth Microdilution) Start->MIC Treatment Treat Cells with this compound (Control, 0.5x MIC, 1x MIC, 2x MIC) MIC->Treatment PI_Assay Propidium Iodide Staining Treatment->PI_Assay Leakage_Assay Leakage of Intracellular Components (e.g., OD₂₆₀) Treatment->Leakage_Assay SYTOX_Assay SYTOX Green Uptake Treatment->SYTOX_Assay Flow Flow Cytometry / Fluorescence Microscopy PI_Assay->Flow Spectro Spectrophotometry (260 nm) Leakage_Assay->Spectro Fluor Fluorometry (Plate Reader) SYTOX_Assay->Fluor Analysis Data Analysis and Comparison Flow->Analysis Spectro->Analysis Fluor->Analysis

Caption: General workflow for studying this compound's effect on membrane integrity.

Experimental Protocols

Protocol 1: Fungal Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method, adapted from CLSI guidelines.

Materials:

  • This compound hydrochloride stock solution (e.g., 1 mg/mL in DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar plate. Collect colonies and suspend them in sterile saline. Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer. Dilute this suspension 1:1000 in RPMI medium to get the final inoculum density.

  • Drug Dilution: Prepare serial twofold dilutions of the this compound stock solution in RPMI medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control, determined visually or by reading the optical density at 600 nm.

Protocol 2: Membrane Permeability Assay with Propidium Iodide (PI)

This protocol uses the fluorescent dye propidium iodide to identify cells with compromised plasma membranes.[11][12][13]

Materials:

  • Fungal cells treated with this compound (from Protocol 1 or a separate culture)

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow fungal cells to the mid-log phase. Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) and a vehicle control (DMSO) for a defined period (e.g., 2-4 hours).

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Washing: Wash the cell pellets twice with cold PBS to remove residual medium and drug.

  • Staining: Resuspend the cells in 1 mL of PBS. Add PI to a final concentration of 5-10 µg/mL.

  • Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.

  • Analysis:

    • Flow Cytometry: Analyze the samples immediately. Use an appropriate laser (e.g., 488 nm or 561 nm) and emission filter to detect PI fluorescence.[12] Gate on the cell population and quantify the percentage of PI-positive (damaged) cells.

    • Fluorescence Microscopy: Place a small volume of the cell suspension on a microscope slide. Observe under a fluorescence microscope using a rhodamine/TRITC filter set. Count the number of red (damaged) and total cells to determine the percentage of cells with compromised membranes.

Protocol 3: Leakage of Intracellular Components Assay

This protocol quantifies membrane damage by measuring the release of intracellular materials, such as nucleotides and proteins, that absorb light at 260 nm.[14]

Materials:

  • Fungal cells treated with this compound

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Microcentrifuge

  • UV-transparent 96-well plates or cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Treatment: Grow and treat fungal cells with this compound as described in Protocol 2, Step 1.

  • Harvesting: Centrifuge the cultures (e.g., 5,000 x g for 10 minutes) to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.

  • Measurement: Transfer the supernatant to a UV-transparent plate or cuvette. Measure the absorbance at 260 nm (OD₂₆₀). Use the supernatant from the vehicle-treated control as a baseline.

  • Data Analysis: An increase in the OD₂₆₀ of the supernatant from this compound-treated samples compared to the control indicates leakage of nucleic acids and other UV-absorbing molecules, signifying a loss of membrane integrity.

Protocol 4: SYTOX Green Uptake Assay

SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells, providing a sensitive measure of membrane permeabilization.[15][16]

Materials:

  • Fungal cells

  • This compound

  • SYTOX Green nucleic acid stain (e.g., 5 mM solution in DMSO)

  • HEPES buffer or other appropriate assay buffer

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Grow and wash fungal cells, resuspending them in the assay buffer at a defined density.

  • Assay Setup: Add 100 µL of the cell suspension to the wells of a black 96-well plate.

  • Staining: Add SYTOX Green to each well to a final concentration of 0.5-1 µM.

  • Baseline Reading: Measure the baseline fluorescence using a plate reader (excitation ~485 nm, emission ~520 nm).

  • Treatment: Add this compound at various concentrations to the wells. Include a vehicle control and a positive control for maximum permeabilization (e.g., heat-killed cells or treatment with 70% ethanol).

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 1-2 hours at a constant temperature (e.g., 35°C).

  • Data Analysis: Plot the fluorescence intensity over time. A rapid increase in fluorescence in this compound-treated wells compared to the control indicates membrane permeabilization.[15] The rate and magnitude of the increase are proportional to the extent of membrane damage.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Butenafine in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with butenafine in antifungal assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic benzylamine antifungal agent.[1][2] Its primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][3] This inhibition disrupts the conversion of squalene to 2,3-oxydo squalene, leading to two primary effects: a deficiency of ergosterol, which is essential for the integrity of the fungal cell membrane, and a toxic accumulation of squalene within the cell.[2][3][4] This dual action makes this compound fungicidal, meaning it actively kills the fungal cells rather than just inhibiting their growth.[2]

Q2: What is the general spectrum of activity for this compound?

A2: this compound is highly active against dermatophytes, such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum.[1][3] It also demonstrates superior activity against Candida albicans compared to other antifungals like terbinafine and naftifine.[1][2] Additionally, this compound shows activity against Cryptococcus neoformans and Aspergillus species.[1][2]

Q3: How should I prepare a stock solution of this compound hydrochloride?

A3: this compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol but is insoluble in water.[5] For in vitro assays, preparing a high-concentration stock solution in 100% DMSO is a standard practice. Subsequently, this stock can be diluted in the appropriate culture medium (e.g., RPMI 1640) for your experiment.[4] Always ensure the final concentration of DMSO in your assay is low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.

Table 1: Solubility of this compound Hydrochloride
SolventConcentrationNotes
DMSO45 mg/mL (127.14 mM)Sonication is recommended to aid dissolution.[6]
Ethanol65 mg/mL (183.65 mM)Sonication is recommended to aid dissolution.[6]
WaterInsoluble-

Troubleshooting Guide

Q4: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent or not reproducible. What are the common causes?

A4: Inconsistent MIC values are a common issue in antifungal susceptibility testing. Several factors can contribute to this variability. Refer to the troubleshooting workflow below to diagnose the potential cause.

Diagram 1: Troubleshooting Inconsistent MIC Results

G start Inconsistent MIC Results inoculum Check Inoculum Preparation start->inoculum dilution Verify Drug Dilutions start->dilution incubation Review Incubation Conditions start->incubation reading Standardize Endpoint Reading start->reading inoculum_density Is inoculum density correct? (e.g., 0.5-2.5 x 10^3 CFU/mL for yeast) inoculum->inoculum_density dilution_stock Was the stock solution prepared correctly? dilution->dilution_stock incubation_time Was incubation time consistent (e.g., 24-48h)? incubation->incubation_time reading_method Was the endpoint read consistently? (e.g., 100% inhibition for this compound) reading->reading_method inoculum_viability Is the culture viable and in the correct growth phase? inoculum_density->inoculum_viability Yes sol_inoculum_density Solution: Standardize inoculum using a spectrophotometer and verify with plate counts. inoculum_density->sol_inoculum_density No dilution_serial Were serial dilutions accurate? dilution_stock->dilution_serial Yes sol_dilution Solution: Prepare fresh stock and use calibrated pipettes for serial dilutions. dilution_stock->sol_dilution No dilution_serial->sol_dilution No incubation_temp Was temperature stable (e.g., 35-37°C)? incubation_time->incubation_temp Yes sol_incubation Solution: Use calibrated incubators and adhere strictly to protocol times. incubation_time->sol_incubation No incubation_temp->sol_incubation No sol_reading Solution: Use a microplate reader or have a second researcher confirm visual readings. reading_method->sol_reading No

Caption: A logical workflow for troubleshooting common issues leading to inconsistent MIC values.

Key areas to check include:

  • Inoculum Size: The final concentration of the fungal inoculum is critical. Too high an inoculum can lead to falsely elevated MICs. Standardize your inoculum using a spectrophotometer and validate with colony counts.[4][7]

  • Drug Dilution Errors: Inaccurate serial dilutions are a frequent source of error. Ensure stock solutions are fully dissolved and use calibrated micropipettes.

  • Incubation Time and Temperature: Adhere strictly to the incubation times and temperatures specified in standardized protocols (e.g., CLSI M27/M38).[4][7] Variation can significantly affect fungal growth and, consequently, the MIC reading.

  • Endpoint Determination: The MIC is the lowest concentration that causes a significant reduction in growth. For fungicidal drugs like this compound, this is often defined as 100% inhibition (no visible growth).[4][7] Subjectivity in visual reading can be reduced by using a microplate reader to measure optical density.[7]

Q5: I am observing no antifungal activity, even at high concentrations of this compound. What could be wrong?

A5: This issue can stem from several factors:

  • Drug Stability: Ensure your this compound stock solution has been stored correctly (typically at -20°C or -80°C in a non-frost-free freezer) and has not undergone multiple freeze-thaw cycles.[5][6]

  • Resistant Fungal Strain: The fungal isolate you are testing may have intrinsic or acquired resistance to this compound. Verify the identity of your strain and check the literature for known resistance. For example, some terbinafine-resistant strains of T. indotineae also show high MICs for this compound.[8]

  • Assay Medium Interference: Components in your culture medium could potentially interfere with the drug's activity. Whenever possible, use standardized media recommended by CLSI or EUCAST, such as RPMI 1640 with MOPS buffer.[4]

  • Incorrect Mechanism: this compound's mechanism is specific to the ergosterol pathway.[3] If you are testing it against organisms that do not rely on this pathway, you will not observe activity.

Experimental Protocols & Data

Q6: Can you provide a standard protocol for determining the MIC of this compound?

A6: Yes. The following is a detailed methodology for a broth microdilution assay, adapted from CLSI guidelines (M27-A3 for yeasts, M38-A2 for filamentous fungi).[4][9]

Diagram 2: this compound MIC Broth Microdilution Workflow

G prep_fungi 1. Prepare Fungal Inoculum - Culture on agar (e.g., SDA) - Adjust to 0.5 McFarland standard - Dilute to final 2x concentration prep_drug 2. Prepare this compound Dilutions - Dissolve this compound HCl in DMSO - Create 2x serial dilutions in RPMI 1640 - Add 100 µL to 96-well plate inoculate 3. Inoculate Plate - Add 100 µL of 2x fungal inoculum to each well containing the drug (Final volume = 200 µL) prep_fungi->inoculate prep_drug->inoculate controls 4. Prepare Controls - Growth Control (Inoculum + Medium) - Sterility Control (Medium only) inoculate->controls incubate 5. Incubate Plate - 35°C for 24-48 hours (or as required for the species) controls->incubate read 6. Read & Record MIC - Visually inspect for growth or - Measure OD600 with plate reader - MIC = Lowest concentration with 100% growth inhibition incubate->read

Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology: Broth Microdilution Assay
  • Preparation of this compound Plates:

    • Prepare a stock solution of this compound hydrochloride in 100% DMSO (e.g., at 1280 µg/mL).

    • In a sterile 96-well microtiter plate, add 100 µL of sterile RPMI 1640 medium (buffered with MOPS) to columns 2 through 12.

    • Add 200 µL of the this compound stock solution (at 2x the highest desired final concentration) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no drug, no inoculum).

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute this suspension in RPMI 1640 medium to achieve a final working concentration of 2x the target inoculum (e.g., dilute 1:50 to get ~1-5 x 10⁴ CFU/mL, which is a 2x stock). The final inoculum in the well should be 0.4–5 × 10⁴ CFU/mL for filamentous fungi or 1–5 × 10³ CFU/mL for yeasts.[4]

  • Inoculation and Incubation:

    • Add 100 µL of the 2x fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well will be 200 µL, and the drug concentrations will be half of the initial serial dilutions.

    • Seal the plate and incubate at 35°C for 24-72 hours, depending on the fungal species and protocol guidelines.

  • MIC Determination:

    • After incubation, check the sterility control (column 12) for any growth (should be clear) and the growth control (column 11) for adequate turbidity.

    • The MIC is visually determined as the lowest concentration of this compound that shows 100% inhibition of visible growth compared to the growth control.[4]

Q7: What are some reported MIC values for this compound against common fungi?

A7: MIC values can vary based on the specific isolate and testing methodology. However, published data provide a general range of expected activity.

Table 2: Reported MIC Values of this compound for Various Fungi
Fungal SpeciesTypeReported MIC Range (µg/mL)Reference
Trichophyton rubrumDermatophyte<0.125[9]
Microsporum gypseumDermatophyte<0.125[9]
Various DermatophytesDermatophyte0.03 - 1.0[6]
Candida albicansYeast25 (inhibitory), 50 (cidal)[10]
Cryptococcus neoformansYeast0.125 - >32 (varies by analogue)[9]
Terbinafine-resistant T. indotineaeDermatophyte4[8]

Note: These values are for guidance only. Researchers should determine the MIC for their specific strains and experimental conditions.

This compound's Mechanism of Action Pathway

The diagram below illustrates how this compound disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane.

Diagram 3: this compound Mechanism of Action

G cluster_effects Primary Effects Squalene Squalene Epoxidase Squalene Epoxidase Squalene->Epoxidase Oxidosqualene 2,3-Oxidosqualene Epoxidase->Oxidosqualene This compound This compound This compound->Epoxidase INHIBITS Accumulation Toxic Accumulation of Squalene This compound->Accumulation Depletion Ergosterol Depletion This compound->Depletion Pathway Multiple Steps Oxidosqualene->Pathway Ergosterol Ergosterol Pathway->Ergosterol Membrane Fungal Cell Membrane Integrity Compromised Accumulation->Membrane Depletion->Membrane Death Fungal Cell Death (Fungicidal Effect) Membrane->Death

Caption: this compound inhibits squalene epoxidase, leading to ergosterol depletion and squalene accumulation.

References

Technical Support Center: Stability-Indicating HPLC Assay for Butenafine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stability-indicating HPLC assay of Butenafine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For this compound hydrochloride, this means the HPLC method can separate the intact drug from any compounds formed under stress conditions like acid, base, oxidation, heat, and light exposure.[1][2]

Q2: What are the typical chromatographic conditions for a stability-indicating HPLC assay of this compound hydrochloride?

Several methods have been reported. A common approach involves a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and a buffer (such as phosphate or ammonium acetate buffer) at a specific pH.[3][4][5] Detection is typically performed using a UV detector at a wavelength where this compound hydrochloride has significant absorbance, such as 254 nm or 280 nm.[4][5]

Q3: Under what conditions does this compound hydrochloride typically degrade?

Forced degradation studies have shown that this compound hydrochloride is susceptible to degradation under various stress conditions, including:

  • Acidic and Alkaline Hydrolysis: Degradation is observed in the presence of both acids (e.g., 1M HCl) and bases (e.g., 1M NaOH).[1][2]

  • Oxidation: The compound degrades in the presence of oxidizing agents like hydrogen peroxide.[1][2]

  • Thermal Stress: Degradation occurs upon exposure to dry heat.[2]

  • Photolytic Stress: this compound hydrochloride is unstable when exposed to UV light.[1][2]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during the HPLC analysis of this compound hydrochloride.

Peak Shape Problems

Problem: My this compound hydrochloride peak is tailing.

  • Possible Cause 1: Secondary Interactions with Column Silanols: this compound hydrochloride is a basic compound (a benzylamine derivative) and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.[4]

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

      • Use a High-Purity Column: Modern, high-purity silica columns with better end-capping are less prone to silanol interactions.

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the concentration of the injected sample.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution:

      • Wash the column with a strong solvent.

      • If the problem persists, the column may need to be replaced.

Problem: I am observing split peaks for this compound hydrochloride.

  • Possible Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

  • Possible Cause 2: Partially Clogged Column Frit or Contamination at the Column Inlet.

    • Solution:

      • Back-flush the column.

      • If the issue is not resolved, replace the column inlet frit or the guard column.

  • Possible Cause 3: Column Void.

    • Solution: This is a physical problem with the column packing and typically requires column replacement.

Baseline and Retention Time Issues

Problem: The baseline of my chromatogram is noisy or drifting.

  • Possible Cause 1: Contaminated Mobile Phase or Solvents.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.

  • Possible Cause 2: Air Bubbles in the System.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.

  • Possible Cause 3: Detector Lamp Issues.

    • Solution: Check the detector lamp's intensity and age. A failing lamp can cause baseline noise.

  • Possible Cause 4: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a stable temperature for the column. Ensure the ambient laboratory temperature is stable.

Problem: The retention time of this compound hydrochloride is shifting between injections.

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. This is particularly important when changing mobile phase compositions.

  • Possible Cause 2: Changes in Mobile Phase Composition.

    • Solution: Prepare the mobile phase carefully and consistently. If using a gradient, ensure the pump's proportioning valves are working correctly. Evaporation of the organic component can also alter the composition, so keep mobile phase reservoirs covered.

  • Possible Cause 3: Fluctuation in Flow Rate.

    • Solution: Check the pump for leaks and ensure the check valves are functioning correctly.

  • Possible Cause 4: Changes in Column Temperature.

    • Solution: Use a column oven to maintain a consistent temperature.

Data Presentation

Table 1: Example Chromatographic Conditions for Stability-Indicating HPLC Assay of this compound Hydrochloride
ParameterCondition 1Condition 2Condition 3
Column C18 (150 mm x 4.6 mm, 5 µm)[4]C8 (250 mm x 4.6 mm, 5 µm)[1]RP-select B (250 x 4.6 mm, 5 µ)[5]
Mobile Phase Methanol:Phosphate Buffer (pH 3.0) (70:30 v/v)[4]Acetonitrile:Methanol:0.3% Triethylamine (pH 4.0) (6:3:1 v/v/v)[1]50 mM Ammonium Acetate (pH 4.5):Acetonitrile (60:40 v/v)[5]
Flow Rate 1.0 mL/min[4]1.0 mL/min[1]2.0 mL/min[5]
Detection Wavelength 280 nm[4]283 nm[1]254 nm[5]
Column Temperature 30°C[4]AmbientAmbient
Injection Volume 20 µL20 µL20 µL
Retention Time ~4.08 min[4]Not specified~4.70 min[5]
Table 2: Summary of Validation Parameters from a Reported Method
Validation ParameterResult
Linearity Range 1–50 µg/mL[4]
Correlation Coefficient (r²) 0.999[4]
Limit of Detection (LOD) 0.18 µg/mL[4]
Limit of Quantification (LOQ) 0.57 µg/mL[4]
Accuracy (% Recovery) 101.53 ± 0.43%[4]
Precision (%RSD) 0.51 ± 0.11%[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies on this compound hydrochloride to assess the stability-indicating nature of an HPLC method.

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound hydrochloride in 1M HCl.

    • Reflux the solution for a specified period (e.g., 6 hours).

    • Cool, neutralize with 1M NaOH, and dilute to a known concentration with the mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound hydrochloride in 1M NaOH.

    • Reflux for a specified period (e.g., 5 hours).[1]

    • Cool, neutralize with 1M HCl, and dilute to a known concentration with the mobile phase.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound hydrochloride in a solution of hydrogen peroxide (e.g., 10% H₂O₂).[1]

    • Keep the solution at room temperature for a specified period.

    • Dilute to a known concentration with the mobile phase.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 100°C) for a defined period.

    • Dissolve a known amount of the heat-treated sample and dilute to a known concentration.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound hydrochloride to UV light (e.g., 254 nm) for a specified duration.[1]

    • Dilute to a known concentration with the mobile phase, protecting the solution from further light exposure.

    • Analyze by HPLC.

Protocol 2: Sample Preparation from a Cream Formulation

This protocol describes a typical procedure for extracting this compound hydrochloride from a cream formulation for HPLC analysis.

  • Accurately weigh an amount of cream equivalent to a known amount of this compound hydrochloride into a volumetric flask.

  • Add a suitable extraction solvent (e.g., a mixture of n-butyl alcohol and methanol).[1]

  • Sonicate the mixture for a specified time (e.g., 15 minutes) to ensure complete dissolution of the drug.[1]

  • Dilute to the mark with the same solvent.

  • Filter the solution through a suitable filter (e.g., 0.45 µm).

  • Further dilute an aliquot of the filtrate with the mobile phase to the desired concentration for HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Cream Sample add_solvent Add Extraction Solvent weigh->add_solvent sonicate Sonicate to Dissolve add_solvent->sonicate dilute1 Dilute to Volume sonicate->dilute1 filter Filter Solution dilute1->filter dilute2 Further Dilution filter->dilute2 inject Inject into HPLC dilute2->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data Data Acquisition & Processing detect->data

Caption: Workflow for the preparation and analysis of this compound hydrochloride from a cream formulation.

Troubleshooting_Tree start Peak Tailing Observed? cause1 Secondary Interactions with Silanols start->cause1 Yes cause2 Column Overload start->cause2 Yes cause3 Column Contamination start->cause3 Yes sol1a Adjust Mobile Phase pH cause1->sol1a sol1b Add Competing Base (e.g., TEA) cause1->sol1b sol2 Reduce Sample Concentration cause2->sol2 sol3 Wash or Replace Column cause3->sol3

Caption: A decision tree for troubleshooting peak tailing in this compound hydrochloride HPLC analysis.

References

troubleshooting butenafine crystallization in solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of butenafine in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound Hydrochloride?

This compound hydrochloride is a white or off-white crystalline powder. Its solubility is a critical factor in designing a crystallization process. It is freely soluble in solvents like methanol, ethanol, and chloroform.[1][2][3] Conversely, it is only slightly soluble or almost insoluble in water, acetone, and ether.[1]

Q2: Why is my this compound solution not producing crystals upon cooling?

Failure to crystallize upon cooling is typically due to insufficient supersaturation. This can happen if too much solvent was used initially or if the cooling temperature is not low enough.[4] Other factors could include the presence of impurities that inhibit nucleation or a cooling rate that is too rapid, preventing crystal nuclei from forming.[5][6]

Q3: Instead of crystals, my this compound is "oiling out." What does this mean and how can I fix it?

"Oiling out" refers to the separation of the solute as a liquid phase instead of a solid crystal. This often occurs when a solution is highly supersaturated or when the cooling rate is too fast. The resulting oil may be an amorphous form of the compound. To resolve this, you can try reheating the solution and adding a small amount of additional solvent to reduce the supersaturation level, followed by a much slower cooling rate.[4] Using seeding with existing this compound crystals can also provide a template for proper crystal growth.[4][7]

Q4: How can I control the crystal size and shape (morphology) of this compound?

Crystal size and morphology are influenced by several factors.[8]

  • Supersaturation: Lower supersaturation levels generally lead to larger, more well-defined crystals as the growth rate is favored over the nucleation rate.[6]

  • Cooling Rate: A slow, controlled cooling rate typically produces larger and more uniform crystals.[6][9] Rapid cooling leads to the formation of many small crystals.[6][9]

  • Agitation: The level of stirring can affect crystal size distribution. While agitation is necessary for homogeneity, excessive shear can lead to crystal breakage (secondary nucleation), resulting in smaller crystals.[10]

  • Solvent Choice: The solvent system itself plays a crucial role in determining crystal habit due to varying solute-solvent interactions.[6]

Q5: Can this compound exist in different crystalline forms (polymorphs)?

Yes, the existence of different polymorphs for this compound hydrochloride has been proposed.[11] Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have significantly different physicochemical properties, including solubility, stability, and bioavailability.[6][8] Controlling the crystallization process is critical to ensure the desired, most stable polymorph is consistently produced.[7]

Quantitative Data: this compound Solubility

The selection of an appropriate solvent system is fundamental to a successful crystallization process. The following table summarizes the known solubility characteristics of this compound and its hydrochloride salt.

CompoundSolventSolubilityReference
This compound HydrochlorideMethanolFreely Soluble / Soluble[1][2][3]
This compound HydrochlorideEthanolFreely Soluble / Soluble (70 mg/mL)[1][2][12]
This compound HydrochlorideChloroformFreely Soluble / Soluble[1][2]
This compound HydrochlorideDichloromethaneReadily Soluble[2][3]
This compound HydrochlorideDMSOSoluble (25 mg/mL to 70 mg/mL)[12][13]
This compound HydrochlorideWaterSlightly Soluble / Almost Insoluble[1][12]
This compound HydrochlorideAcetoneSlightly Soluble
This compound HydrochlorideEtherAlmost Insoluble
This compound (Base)DMSO63 mg/mL[14]
This compound (Base)Ethanol63 mg/mL[14]
This compound (Base)WaterInsoluble[14]

Troubleshooting Guides

Diagram: General Troubleshooting Workflow for this compound Crystallization

G cluster_issues Common Problems cluster_solutions_no_crystals Solutions for 'No Crystals' cluster_solutions_oiling Solutions for 'Oiling Out' cluster_solutions_yield Solutions for 'Poor Yield' cluster_solutions_size Solutions for 'Incorrect Size' start Crystallization Issue Identified no_crystals No Crystals Formed start->no_crystals oiling_out Oiling Out / Amorphous Solid start->oiling_out poor_yield Poor Yield start->poor_yield wrong_size Incorrect Crystal Size / Morphology start->wrong_size check_ss Increase Supersaturation no_crystals->check_ss add_seed Add Seed Crystals no_crystals->add_seed scratch Scratch Inner Surface of Flask no_crystals->scratch lower_temp Lower Cooling Temperature no_crystals->lower_temp reduce_ss Reduce Supersaturation (add solvent, reheat) oiling_out->reduce_ss slow_cool Decrease Cooling Rate oiling_out->slow_cool change_solvent Change Solvent System oiling_out->change_solvent check_mother_liquor Recover from Mother Liquor poor_yield->check_mother_liquor optimize_solvent_vol Reduce Initial Solvent Volume poor_yield->optimize_solvent_vol optimize_temp Optimize Final Temperature poor_yield->optimize_temp control_cooling Control Cooling Rate (Slow = Larger, Fast = Smaller) wrong_size->control_cooling control_agitation Adjust Agitation Speed wrong_size->control_agitation control_ss_rate Control Rate of Supersaturation wrong_size->control_ss_rate

Caption: A logical workflow for diagnosing and solving common this compound crystallization issues.

Diagram: Key Factors Influencing Crystallization

G cluster_params Process Parameters cluster_system System Properties center This compound Crystallization Outcome temp Temperature & Cooling Rate center->temp Affects kinetics & solubility agitation Agitation center->agitation Affects mass transfer & size ss Supersaturation Level center->ss Driving force for nucleation seeding Seeding center->seeding Controls nucleation solvent Solvent System center->solvent Determines solubility & habit ph pH center->ph Can alter solubility impurities Impurities center->impurities Can inhibit or promote nucleation

Caption: A diagram illustrating the key parameters that influence the outcome of crystallization.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound Hydrochloride from Methanol

This protocol provides a general methodology for crystallizing this compound HCl using a single solvent system.

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, add a calculated amount of methanol. Based on solubility data, methanol is a good solvent.[1][2]

  • Heating: Gently heat the solvent to its boiling point (approx. 65°C).

  • Solute Addition: Slowly add the crude this compound HCl solid to the boiling solvent in portions until it is fully dissolved. Aim for a saturated or slightly subsaturated solution at this temperature. If needed, add minimal extra solvent to ensure complete dissolution.

  • Cooling (Crucial Step):

    • Remove the flask from the heat source and allow it to cool slowly towards room temperature. Insulating the flask can promote slower cooling and larger crystal growth.

    • For higher yield, once the flask reaches room temperature, place it in an ice bath or refrigerator to further decrease the temperature and reduce the solubility of the this compound HCl.

  • Crystal Isolation: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under a vacuum at a suitable temperature to remove all residual solvent.

Protocol 2: Anti-Solvent Crystallization of this compound Hydrochloride

This method is useful when the compound is highly soluble in one solvent but poorly soluble in another miscible one.

  • Dissolution: Dissolve the crude this compound HCl in a minimum amount of a good solvent (e.g., ethanol or methanol) at room temperature to create a concentrated solution.[1]

  • Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent in which this compound HCl is insoluble (e.g., water or ether).[1] The addition rate is critical; a slow addition promotes the growth of larger crystals, while rapid addition can cause the product to precipitate as a fine powder or oil out.

  • Induction: The solution will become turbid as it becomes supersaturated, and crystals should begin to form. Seeding the solution at the first sign of turbidity can be beneficial.

  • Maturation: Continue stirring for a period after the anti-solvent addition is complete to allow crystallization to reach completion. The mixture can also be cooled to maximize the yield.

  • Isolation and Drying: Isolate, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

References

Technical Support Center: Enhancing Butenafine Skin Penetration in Ex Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the skin penetration of butenafine in ex vivo models.

Frequently Asked Questions (FAQs)

Q1: What are the most common ex vivo models used for this compound skin penetration studies?

A1: The most frequently used ex vivo models for assessing this compound skin penetration are excised skin from animals such as guinea pigs and rats.[1][2] Human cadaver skin is also utilized and considered the gold standard for its high clinical relevance.[2] Additionally, synthetic membranes like Strat-M® are sometimes employed for screening purposes due to their convenience and reproducibility.[3]

Q2: Which formulation strategies have shown the most promise for enhancing this compound skin permeation?

A2: Several nano- and micro-formulations have demonstrated significant potential in improving the topical delivery of this compound. These include:

  • Microemulsions: These systems enhance drug solubility and thermodynamic activity, leading to improved skin penetration.[4][5]

  • Nano-Lipid Carriers (NLCs): NLCs offer advantages like increased drug loading, a high surface area, and an occlusive effect on the skin, which hydrates the stratum corneum and facilitates drug permeation.[6]

  • Bilosomes: These are lipid-based vesicles containing bile salts that can fluidize the stratum corneum, thereby enhancing drug penetration.[7][8]

  • PLGA Nanoparticles: Poly(lactic-co-glycolic acid) nanoparticles can provide controlled and sustained release of this compound, improving its retention in the skin layers.[9]

  • Nanosponges: These are porous polymeric structures that can encapsulate the drug and control its release, showing enhanced flux compared to conventional formulations.[10]

Q3: What analytical methods are typically used to quantify this compound in skin permeation studies?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound in receptor fluid samples and skin extracts.[1][11][12] For higher sensitivity and specificity, especially with complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is also employed.[11][13]

Q4: How can I improve the stability of my this compound nanoparticle formulation?

A4: The stability of nanoparticle formulations can be enhanced by optimizing the surface charge, which is measured as zeta potential. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles, preventing aggregation.[7] Incorporating stabilizers like polyvinyl alcohol (PVA) or surfactants such as Tween 80 during formulation can also improve stability.[6][9] For vesicular systems like bilosomes, the inclusion of negatively charged bile salts contributes to enhanced stability.[7]

Troubleshooting Guides

Issue 1: Low or Inconsistent Drug Permeation Results
Potential Cause Troubleshooting Step
Poor Formulation Characteristics Optimize the formulation for particle size, polydispersity index (PDI), and entrapment efficiency. Smaller, more uniform particles generally exhibit better skin penetration.[6][14]
Skin Barrier Integrity Compromised or Variable Ensure the integrity of the excised skin before starting the experiment. Measure the transepidermal water loss (TEWL) or electrical resistance. Use skin from the same anatomical location and donor where possible to reduce variability.[2]
Inadequate Hydration of the Skin Properly hydrate the skin in the diffusion cell for a sufficient period before applying the formulation. An occlusive effect from the formulation itself can also aid hydration.[6]
Air Bubbles in the Franz Diffusion Cell Ensure no air bubbles are trapped between the skin and the receptor medium, as this can impede diffusion. Gently tap the cell after mounting to dislodge any bubbles.
Drug Saturation in the Receptor Medium Ensure sink conditions are maintained throughout the experiment. The concentration of the drug in the receptor medium should not exceed 10% of its solubility in that medium. If necessary, increase the volume of the receptor medium or add a solubilizing agent.
Issue 2: Low Entrapment Efficiency in Nanoparticle Formulations
Potential Cause Troubleshooting Step
Suboptimal Formulation Composition Systematically vary the concentrations of the polymer/lipid, surfactant, and drug. For lipid-based carriers, the choice of solid and liquid lipids is crucial; select lipids in which this compound has high solubility.[6]
Inefficient Homogenization or Sonication Optimize the homogenization speed and duration or the sonication amplitude and time. These parameters significantly influence particle size and entrapment.[9]
Drug Leakage During Formulation For methods involving temperature changes, rapid cooling can help solidify the lipid matrix and trap the drug more effectively.
Inaccurate Measurement of Entrapped Drug Ensure complete separation of the unentrapped drug from the nanoparticles before quantification. Ultracentrifugation is a common method for this separation. Validate the analytical method for accuracy and precision.

Data Presentation: Comparison of this compound Formulations

Table 1: Physicochemical Properties of Different this compound Formulations

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Zeta Potential (mV)Reference
Optimized Bilosomes (BN-BSo) 215 ± 6.50.3589.2 ± 1.5-45[7]
Optimized NLCs (BF-NLCopt) 111-86.35-[6]
Optimized PLGA Nanoparticles (BT-NPop) 267.21 ± 3.54-72.43 ± 3.11-[9]
Optimized Nanosponges (BNS3) 543 ± 0.670.330 ± 0.0271.3 ± 0.34-33.8 ± 0.89[10]
Solid Lipid Nanoparticles (BUTE-SLN) 261.25 ± 2.380.268 ± 0.01--[14]

Table 2: Ex Vivo Skin Permeation Data for Different this compound Formulations

Formulation TypeCumulative Drug Permeated (%)Flux (µg/cm²/h or mg/cm²/h)Enhancement RatioTest Duration (h)Reference
Optimized Bilosome Gel (BN-BSog) 39.2 ± 2.9-1.4 (vs. pure BN gel)24[7]
Optimized NLC Gel (BF-NLCopt gel) 32.07 ± 2.32---[6]
Optimized Nanosponge Gel 89.90 ± 0.87 (diffusion)0.18 mg/cm²/h-24[7]
Microemulsion-loaded Hydrogel Significantly higher than marketed cream---[4][5]

Experimental Protocols

Protocol 1: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
  • Skin Preparation: Obtain full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat). Carefully remove subcutaneous fat and connective tissue. Cut the skin into appropriate sizes to fit the Franz diffusion cells.[2]

  • Cell Setup: Mount the prepared skin on a vertical Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium. The typical diffusion area is around 1.5 cm².[6]

  • Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate buffer pH 7.4), ensuring no air bubbles are present. Maintain the temperature at 37 ± 0.5°C and stir continuously with a magnetic bead.

  • Formulation Application: Apply a known quantity (e.g., 100 mg) of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.[11][12]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

Protocol 2: Preparation of this compound-Loaded Nano-Lipid Carriers (NLCs)
  • Lipid Phase Preparation: Dissolve the solid lipid (e.g., Compritol 888 ATO) and liquid lipid (e.g., oleic acid) in a suitable organic solvent. Add this compound to this lipid mixture and heat to a temperature about 5-10°C above the melting point of the solid lipid to ensure complete melting and drug dissolution.[6]

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Tween 80) in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or probe sonication for a specific number of cycles or duration to reduce the particle size to the nanometer range.[9]

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid NLCs, entrapping the drug.

  • Purification: If necessary, wash and centrifuge the NLC dispersion to remove any unentrapped drug and excess surfactant.

Visualizations

Experimental_Workflow_Ex_Vivo_Permeation cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Obtain and Prepare Excised Skin D Mount Skin in Franz Diffusion Cell A->D B Prepare this compound Formulation F Apply Formulation to Donor Compartment B->F C Prepare Receptor Medium (e.g., PBS) E Fill Receptor Compartment & Equilibrate (37°C) C->E D->E E->F G Collect Samples from Receptor at Timed Intervals F->G H Quantify this compound (HPLC or LC-MS/MS) G->H I Plot Cumulative Permeation vs. Time H->I J Calculate Permeation Parameters (Flux, Lag Time) I->J

Caption: Workflow for an ex vivo skin permeation study.

Nanoparticle_Formulation_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Size Reduction cluster_finalization Finalization & Characterization A Prepare Lipid Phase: Dissolve this compound & Lipids (Heat) C Add Lipid Phase to Aqueous Phase A->C B Prepare Aqueous Phase: Dissolve Surfactant in Water (Heat) B->C D High-Speed Homogenization (Coarse Emulsion) C->D E High-Pressure Homogenization or Sonication (Nanoemulsion) D->E F Cool in Ice Bath to Form Solid Nanoparticles E->F G Characterize: Particle Size, PDI, EE% F->G

Caption: General workflow for preparing drug-loaded nanoparticles.

References

Technical Support Center: Bioanalytical Methods for Butenafine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of butenafine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the development and validation of bioanalytical methods for this antifungal agent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalytical measurement of this compound in biological matrices.

Sample Preparation

Question: We are experiencing low and inconsistent recovery of this compound from human plasma using liquid-liquid extraction (LLE). What are the potential causes and solutions?

Answer:

Potential Causes and Troubleshooting Steps:

  • Inadequate Protein Disruption: The high protein binding of this compound necessitates efficient disruption of the drug-protein complex prior to extraction.

    • Solution: Incorporate a protein precipitation step before LLE. A common approach is to add a water-miscible organic solvent like acetonitrile or methanol to the plasma sample. Vortex thoroughly and centrifuge to pellet the precipitated proteins. The resulting supernatant can then be subjected to LLE.

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical for lipophilic compounds.

    • Solution: A mixture of a non-polar and a moderately polar solvent often yields better recovery. A validated method for this compound in human plasma utilizes a mixture of n-hexane and diethyl ether (1:2, v/v). If recovery remains low, consider exploring other solvent systems. The polarity of the solvent system can be systematically varied to optimize the extraction efficiency.

  • Incorrect pH of the Aqueous Phase: The ionization state of this compound can significantly impact its partitioning into the organic phase. This compound is a benzylamine derivative and will be protonated at acidic pH.

    • Solution: Adjusting the pH of the plasma sample to a basic pH (e.g., pH 9-10) with a suitable buffer (e.g., ammonium hydroxide) will neutralize the this compound molecule, making it more soluble in the organic extraction solvent and thereby improving recovery.

  • Insufficient Mixing during Extraction: Inadequate mixing will lead to incomplete partitioning of the analyte into the organic phase.

    • Solution: Ensure vigorous and consistent mixing during the extraction step. Using a vortex mixer for a fixed duration (e.g., 2-5 minutes) for all samples is recommended.

  • Emulsion Formation: The presence of lipids and proteins in plasma can lead to the formation of emulsions at the interface of the aqueous and organic layers, which can trap the analyte and lead to low recovery.

    • Solution: Centrifugation at high speed can help to break the emulsion. If the problem persists, consider adding a small amount of a salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength, which can help to break the emulsion.

Question: We are developing a method to quantify this compound in skin tissue samples and are facing challenges with extraction. What are the key considerations?

Answer:

Quantifying this compound in skin tissue is essential for topical drug development. The key challenges lie in efficiently homogenizing the tissue and extracting the lipophilic drug from the complex skin matrix.

Key Considerations for Skin Tissue Extraction:

  • Homogenization: The fibrous nature of skin requires thorough homogenization to release the drug.

    • Solution: Use mechanical homogenization techniques such as bead beating or rotor-stator homogenizers. The choice of homogenization buffer should be compatible with the subsequent extraction and analytical steps.

  • Extraction Solvent: An effective extraction solvent must be able to penetrate the tissue matrix and solubilize the lipophilic this compound.

    • Solution: A mixture of solvents is often required. A common starting point is a mixture of a polar solvent like methanol or acetonitrile to precipitate proteins and a less polar solvent like methyl tert-butyl ether (MTBE) or dichloromethane to extract the lipophilic drug. Sonication can be used to enhance the extraction efficiency.

  • Sample Cleanup: Skin homogenates contain a high concentration of lipids and other endogenous components that can interfere with the analysis and cause significant matrix effects.

    • Solution: A multi-step cleanup procedure may be necessary. This can include an initial protein precipitation, followed by LLE or solid-phase extraction (SPE). For SPE, a reverse-phase sorbent (e.g., C18) can be effective for retaining this compound while allowing more polar interferences to be washed away.

Chromatography (HPLC/UPLC)

Question: Our this compound peak is showing significant tailing in our reverse-phase HPLC method. How can we improve the peak shape?

Answer:

Peak tailing for basic compounds like this compound in reverse-phase chromatography is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.

Troubleshooting Peak Tailing:

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.

    • Solution: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5). At this pH, the silanol groups on the stationary phase are protonated and less likely to interact with the protonated basic analyte. Additionally, using a buffer (e.g., phosphate or formate) will ensure a stable pH.

  • Mobile Phase Additives: The addition of a competing base can improve peak shape.

    • Solution: Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

  • Column Choice: The type of stationary phase can have a significant impact.

    • Solution: Use a column with a low-activity or end-capped stationary phase. Modern columns are often designed to minimize silanol interactions. A C18 column is commonly used for this compound analysis.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.

    • Solution: Try increasing the column temperature in increments (e.g., to 35°C or 40°C) and observe the effect on peak shape.

Mass Spectrometry (MS/MS)

Question: We are observing significant ion suppression for this compound in our LC-MS/MS assay when analyzing plasma samples. What strategies can we employ to mitigate this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples, where co-eluting endogenous components interfere with the ionization of the analyte of interest.

Strategies to Mitigate Ion Suppression:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before they reach the mass spectrometer.

    • Solution: Enhance your sample preparation method. If you are using protein precipitation, consider switching to a more selective technique like LLE or SPE. A validated method for this compound in plasma uses LLE with n-hexane/diethyl ether.

  • Optimize Chromatography: Separating the analyte from the interfering matrix components chromatographically is a key strategy.

    • Solution: Modify your HPLC/UPLC method to improve resolution. This can be achieved by changing the mobile phase composition, gradient profile, or using a column with a different selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, thus compensating for the effect.

    • Solution: If available, use a deuterated or 13C-labeled this compound as the internal standard. This is the most effective way to correct for matrix effects.

  • Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of interfering components.

    • Solution: Dilute the reconstituted sample extract with the initial mobile phase. This may, however, compromise the sensitivity of the assay if the analyte concentration is low.

  • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.

    • Solution: If your instrument has an APCI source, it may be worth evaluating its performance for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolite of this compound and are there challenges in its analysis?

A1: The primary metabolite of this compound identified in urine is formed through hydroxylation at the terminal t-butyl side-chain.[3] A major challenge in the bioanalysis of metabolites is their typically lower concentration compared to the parent drug and potential differences in physicochemical properties, which can affect extraction recovery and chromatographic behavior. The simultaneous quantification of this compound and its hydroxylated metabolite would require a method that can effectively extract and chromatographically resolve both compounds. The development of such a method should consider the potential for different MS/MS fragmentation patterns for the metabolite compared to the parent drug.

Q2: What are the key stability considerations for this compound in biological samples?

A2: A validated LC-MS/MS method for this compound in human plasma has shown that the samples were stable under all tested conditions, which typically include bench-top, freeze-thaw, and long-term storage stability. However, forced degradation studies have indicated that this compound hydrochloride is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions. Therefore, it is crucial to protect samples from light and maintain them at a neutral pH and low temperature during collection, processing, and storage to ensure their integrity.

Q3: What are the typical validation parameters for a bioanalytical method for this compound?

A3: A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter in the data, respectively.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated LC-MS/MS method for the determination of this compound in human plasma.

ParameterValue
Linearity Range 0.0182 - 1.82 ng/mL
Lower Limit of Quantification (LLOQ) 0.0182 ng/mL
Intra-run Precision (CV%) < 11.53%
Inter-run Precision (CV%) < 10.07%
Accuracy Within acceptable limits
Stability Stable under all tested conditions

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol is based on a validated method for the determination of this compound in human plasma.

Materials:

  • Human plasma samples

  • This compound and internal standard (IS) stock solutions

  • n-hexane

  • Diethyl ether

  • Acetonitrile

  • 5 mM Ammonium acetate buffer

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.

  • Add 1 mL of the extraction solvent mixture (n-hexane:diethyl ether, 1:2, v/v).

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (acetonitrile:5 mM ammonium acetate buffer).

  • Vortex for 1 minute.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Butenafine_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (n-hexane/diethyl ether) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 column) Injection->Chromatography Detection MS/MS Detection (MRM mode) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the bioanalysis of this compound in plasma.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low/Inconsistent Recovery of this compound from Plasma Cause1 High Protein Binding Problem->Cause1 Cause2 Suboptimal Extraction Solvent/pH Problem->Cause2 Cause3 Insufficient Mixing Problem->Cause3 Cause4 Emulsion Formation Problem->Cause4 Solution1 Protein Precipitation (e.g., with Acetonitrile) Cause1->Solution1 Solution2 Optimize Solvent (e.g., n-hexane/ether) Adjust to Basic pH Cause2->Solution2 Solution3 Vigorous & Consistent Vortexing Cause3->Solution3 Solution4 High-Speed Centrifugation Add Salt Cause4->Solution4

Caption: Troubleshooting low recovery of this compound from plasma.

References

Technical Support Center: Analysis of Butenafine and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and analysis of butenafine and its degradation products.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound hydrochloride known to degrade?

A1: Forced degradation studies have shown that this compound hydrochloride is susceptible to degradation under a variety of stress conditions. These include acidic and alkaline hydrolysis, oxidation, dry heat, and exposure to photolytic conditions.[1][2] It is crucial to handle and store this compound hydrochloride under controlled conditions to minimize the formation of degradation products.

Q2: Have the specific chemical structures of this compound degradation products been identified?

A2: While multiple studies have confirmed the degradation of this compound under stress conditions and developed stability-indicating analytical methods to separate the parent drug from its degradants, the specific chemical structures of the major degradation products are not extensively detailed in publicly available scientific literature. One metabolic study identified a primary metabolite in urine formed through hydroxylation at the terminal t-butyl side-chain, which could be a potential candidate for a degradation product in chemical stability studies.[3]

Q3: What are the recommended analytical techniques for studying this compound degradation?

A3: The most commonly reported analytical techniques for the separation and quantification of this compound in the presence of its degradation products are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.[1][4] HPLC is generally preferred for its higher resolving power and ability to separate multiple components in a mixture, which is essential for stability-indicating assays.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CauseRecommended Solution
Poor peak shape (tailing or fronting) for this compound - Inappropriate mobile phase pH.- Column degradation.- Sample overload.- Adjust the mobile phase pH. A pH of around 4.0-4.5 has been used successfully.[4]- Use a new or different C18 column.- Reduce the concentration of the injected sample.
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Co-elution of degradation products with the main this compound peak - Insufficient chromatographic resolution.- Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer).- Change the stationary phase (column).- Modify the gradient profile in a gradient HPLC method.
Appearance of extraneous peaks - Contamination from solvent, glassware, or sample preparation.- Use high-purity solvents and reagents.- Ensure all glassware is thoroughly cleaned.- Prepare a blank injection (mobile phase only) to identify any background peaks.
Sample Preparation for Degradation Studies
IssuePossible CauseRecommended Solution
Incomplete degradation or excessively high degradation (>20%) - Stress conditions are too mild or too harsh.- Adjust the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of exposure. The goal is to achieve a degradation of 5-20%.[5]
Precipitation of this compound or its degradation products - Poor solubility in the stress medium.- A co-solvent such as methanol may be used to ensure the solubility of this compound during the study.
Inconsistent results between replicate experiments - Variability in experimental conditions.- Precisely control all experimental parameters, including temperature, time, and concentration of reagents.

Data Presentation

Summary of Forced Degradation Studies on this compound Hydrochloride
Stress ConditionReagent/ParameterDuration% DegradationReference
Acid Hydrolysis0.1 N HCl60 minutes11.24%[2]
Alkaline Hydrolysis0.1 N NaOH60 minutes12.56%[2]
Oxidation6% H₂O₂60 minutes11.94%[2]
Dry Heat55°C2 hours14.20%[2]
PhotolyticSunlight2 hours7.92%[2]

Note: The extent of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound hydrochloride.

a. Acid Hydrolysis:

  • Prepare a stock solution of this compound hydrochloride in methanol (e.g., 1 mg/mL).

  • To a known volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

  • Keep the solution at room temperature or heat to a controlled temperature (e.g., 60°C) for a specified duration (e.g., 1-6 hours).

  • After the specified time, neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

b. Alkaline Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1 N sodium hydroxide as the stress agent.

  • Neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid before analysis.

c. Oxidative Degradation:

  • To a known volume of the this compound stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 6% v/v).

  • Keep the solution at room temperature for a specified duration.

  • Dilute the resulting solution with the mobile phase for analysis.

d. Thermal Degradation:

  • Place a known amount of solid this compound hydrochloride in an oven at a controlled temperature (e.g., 55°C) for a specified duration (e.g., 2 hours).

  • After exposure, dissolve the sample in a suitable solvent and dilute to the desired concentration for analysis.

e. Photolytic Degradation:

  • Expose a solution of this compound hydrochloride in a transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the exposed and control samples.

Stability-Indicating HPLC Method

This is an example of an HPLC method that can be used to separate this compound from its degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., 50 mM ammonium acetate adjusted to pH 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 - 2.0 mL/min[4][6]

  • Detection Wavelength: 254 nm[6] or 283 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

Visualizations

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start This compound HCl (Bulk Drug or Formulation) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid alkali Alkaline Hydrolysis stress->alkali oxidation Oxidation stress->oxidation thermal Dry Heat stress->thermal photo Photolysis stress->photo sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis evaluation Evaluate Peak Purity and Quantify Degradants analysis->evaluation end Identify Degradation Products (if necessary) evaluation->end

Caption: Workflow for a forced degradation study of this compound.

G cluster_0 HPLC Troubleshooting Logic start Abnormal Chromatogram q1 Poor Peak Shape? start->q1 q2 Inconsistent Retention Time? q1->q2 No sol1 Adjust Mobile Phase pH Check Column Health Reduce Sample Load q1->sol1 Yes q3 Extra Peaks? q2->q3 No sol2 Check Pump & Degasser Use Column Oven Ensure Equilibration q2->sol2 Yes sol3 Run Blank Injection Use High-Purity Solvents Clean Glassware q3->sol3 Yes end Optimized Chromatogram q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting guide for common HPLC issues.

References

Technical Support Center: Overcoming Butenafine Bioavailability Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the poor bioavailability of butenafine in experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound a primary concern in research and development?

This compound hydrochloride is a synthetic benzylamine antifungal agent that is sparingly soluble in water.[1][2] This poor water solubility, combined with low permeability, presents a significant challenge for its delivery through biological membranes, particularly the skin.[1] Following topical application, systemic absorption is minimal, and the total amount that reaches the systemic circulation has not been precisely quantified.[3][4][5] These factors can lead to suboptimal therapeutic concentrations at the target site, necessitating the development of advanced formulation strategies to enhance its local bioavailability and therapeutic efficacy.

Q2: What is the established mechanism of action for this compound?

This compound belongs to the benzylamine class of antifungals, which are structurally related to the allylamines.[2][6] Its primary mechanism of action is the inhibition of the enzyme squalene epoxidase (also known as squalene monooxygenase).[3][5] This enzyme is a critical component in the fungal sterol biosynthesis pathway, responsible for converting squalene to 2,3-oxydosqualene, a precursor to ergosterol. Ergosterol is an essential component of the fungal cell membrane. By blocking this step, this compound's action leads to a deficiency of ergosterol and a corresponding toxic accumulation of squalene within the fungal cell.[5][6] This dual effect disrupts the cell membrane's integrity and function, resulting in fungicidal activity.[6]

Butenafine_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Squalene Squalene Epoxidase Squalene Epoxidase Squalene->Epoxidase Accumulation Toxic Accumulation of Squalene Squalene->Accumulation Oxydosqualene 2,3-Oxydosqualene Epoxidase->Oxydosqualene Lanosterol Lanosterol Oxydosqualene->Lanosterol Ergosterol Ergosterol (Essential for Fungal Cell Membrane) Lanosterol->Ergosterol This compound This compound This compound->Epoxidase Inhibits

Caption: this compound's inhibition of squalene epoxidase in the fungal ergosterol pathway.

Q3: What are the leading formulation strategies to enhance the topical delivery of this compound?

To overcome the stratum corneum barrier and this compound's poor solubility, researchers have focused on various nano-lipid-based delivery systems. These formulations encapsulate the drug in nano-sized carriers to improve skin penetration, prolong drug release, and increase local concentration. Key strategies include:

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from a solid lipid core that can be incorporated into gels for improved topical application.[7][8][9]

  • Nanostructured Lipid Carriers (NLCs): A modified version of SLNs where the core is a blend of solid and liquid lipids, which can increase drug loading and stability.[10][11]

  • Bilosomes (BSs): Lipid-based nanovesicles that incorporate bile salts, such as sodium deoxycholate, which act as permeation enhancers.[1][12]

  • Ethosomes: Highly malleable vesicles composed of phospholipids and a high concentration of ethanol (20-45%). The ethanol disrupts the lipid structure of the stratum corneum, allowing for deeper drug penetration.[13][14]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Mixtures of oils, surfactants, and co-solvents that form a fine nanoemulsion upon contact with aqueous phases, enhancing drug solubilization.[15]

  • Microemulsions: Thermodynamically stable, transparent systems of oil, water, and surfactants that can be loaded into hydrogels to improve drug penetration compared to conventional creams.[16]

Q4: How exactly do these nanoformulations improve this compound's penetration through the skin?

These advanced formulations enhance skin delivery through several mechanisms:

  • Small Particle Size: Nanoparticles provide a larger surface area and ensure close contact with the stratum corneum, increasing the drug concentration gradient and facilitating diffusion.[11]

  • Lipid Composition: The lipidic nature of carriers like SLNs, NLCs, and bilosomes is compatible with the skin's lipid matrix, allowing for easier passage.

  • Occlusive Effect: Lipid-based formulations can form an occlusive layer on the skin, increasing skin hydration and promoting drug permeation.[9][11]

  • Penetration Enhancers: Specific ingredients act as enhancers. In ethosomes, the high ethanol content fluidizes the lipid lamellae of the stratum corneum.[14] In bilosomes, bile salts help to permeate the tight junctions of the skin barrier.[12]

Troubleshooting Guides

Q5: How do I select the most appropriate nanoformulation for my this compound study?

The choice of formulation depends on the specific experimental goals, such as targeting a specific skin layer, requiring a certain release profile, or optimizing for stability. The following decision workflow can guide your selection.

decision_tree start Start: Define Experimental Goal for this compound Delivery goal Primary Objective? start->goal deep_pen Deep Dermal Delivery & High Permeation? goal->deep_pen Enhanced Permeation prolonged Prolonged/Sustained Release Profile? goal->prolonged Controlled Release deep_pen->prolonged No ethosomes Consider Ethosomes (Ethanol enhances penetration) deep_pen->ethosomes Yes bilosomes Consider Bilosomes (Bile salts enhance permeation) deep_pen->bilosomes Yes sln_nlc Consider SLNs / NLCs (Solid matrix for controlled release) prolonged->sln_nlc Yes snedds_micro Consider SNEDDS / Microemulsions (High solubilization capacity) prolonged->snedds_micro No (Focus on Solubilization)

Caption: Decision tree for selecting a suitable this compound nanoformulation strategy.

Q6: My this compound-loaded nanoparticles exhibit low entrapment efficiency. What are the likely causes and solutions?

Low entrapment efficiency (%EE) means a significant portion of the drug is not successfully encapsulated within the carrier.

  • Issue: Poor drug solubility in the lipid matrix.

    • Solution: Screen different solid and liquid lipids to find ones in which this compound has higher solubility. For NLCs, adjusting the ratio of liquid lipid to solid lipid can create imperfections in the crystal lattice, providing more space for drug molecules and increasing %EE.[11]

  • Issue: Drug leakage during formulation.

    • Solution: Optimize the surfactant concentration. An insufficient amount of surfactant may fail to adequately stabilize the nanoparticle and prevent drug expulsion. Conversely, excessive surfactant can increase the solubility of the drug in the external aqueous phase.

  • Issue: Suboptimal process parameters.

    • Solution: In methods like solvent emulsification or high-pressure homogenization, factors such as homogenization speed, duration, and temperature can influence encapsulation. Systematically vary these parameters to find the optimal conditions for your specific lipid and drug combination.

Q7: The particle size of my formulation is too large and shows a high polydispersity index (PDI). How can I resolve this?

A large particle size and high PDI (indicating a wide range of particle sizes) can negatively impact stability and skin penetration.

  • Issue: Insufficient energy input during homogenization.

    • Solution: Increase the homogenization pressure, the number of cycles, or the sonication time/amplitude. This provides more energy to break down large lipid droplets into smaller, more uniform nanoparticles.

  • Issue: Aggregation of nanoparticles.

    • Solution: Ensure the concentration of the surfactant/stabilizer is optimal. The stabilizer forms a protective layer around the particles, preventing them from clumping together. Also, check the zeta potential; a value further from zero (e.g., > |20| mV) generally indicates better colloidal stability.[13]

  • Issue: Inappropriate lipid or surfactant choice.

    • Solution: Some lipids are inherently more difficult to formulate into small nanoparticles. Re-evaluate your choice of components. The interaction between the lipid, surfactant, and drug can significantly affect the final particle size.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Name N-(4-(1,1-dimethylethyl)phenyl)methyl)-N-methyl-1-naphthalenemethanamine hydrochloride[3]
Molecular Formula C₂₃H₂₇N•HCl[2][3]
Molecular Weight 353.93 g/mol [2]
Appearance White, odorless, crystalline powder[2]
Solubility Sparingly soluble in water; freely soluble in methanol, ethanol, and chloroform[1][2]

Table 2: Comparative Performance of this compound Nanoformulations

Formulation TypeParticle Size (nm)Entrapment Efficiency (%)Permeation / Release ResultsReference
Bilosomes (in gel) 215 ± 6.589.2 ± 1.53.4-fold higher permeation flux than pure drug[1][12]
SLN (in gel) 261.25 ± 2.38~91Slow, sustained release; enhanced skin deposition[7][8][17]
NLC (in gel) ~11186.35Prolonged drug release pattern[11]
Ethosomes (in gel) 253.9 ± 634.06Cumulative permeation of 11.88% vs. 0.6% for cream[13]
Nanosponge (in gel) --Enhanced flux of 0.18 mg/cm²·h[1]
SNEDDS < 235-Increased steady-state flux with reduced lag time[15]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (BUTE-SLNs) Method based on the modified solvent emulsification technique.[7][17]

  • Preparation of Lipid Phase: Dissolve this compound hydrochloride, a solid lipid (e.g., Olivem 1000), and a lipophilic stabilizer (e.g., stearylamine) in a 1:1 mixture of acetone and dimethyl sulfoxide (DMSO). Heat this mixture to 80°C with continuous stirring until a clear solution is formed.[17]

  • Preparation of Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Olivem 300) and a co-surfactant (e.g., TPGS) in purified water. Heat the aqueous phase to 80°C.[17]

  • Emulsification: Add the hot lipid phase dropwise into the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm) for 15-20 minutes.

  • Nanoparticle Formation: Immediately disperse the resulting pre-emulsion into cold water (2-4°C) under magnetic stirring. This temperature shock causes the lipid to precipitate, forming solid nanoparticles.

  • Purification: Allow the SLN dispersion to stir for 2-3 hours to evaporate the organic solvents. The resulting dispersion can be further purified by dialysis if needed.

Protocol 2: Preparation of this compound-Loaded Bilosomes (BN-BSs) Method based on the thin-film hydration technique.[1]

  • Film Formation: Accurately weigh and dissolve this compound, a lipid (e.g., cholesterol), and a surfactant (e.g., Span 60) in an organic solvent like chloroform or methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask at a constant speed (e.g., 100 rpm) under reduced pressure at a temperature above the lipid's transition temperature to form a thin, dry lipid film on the flask's inner wall.

  • Hydration: Hydrate the lipid film with a phosphate buffer solution (pH 7.4) containing a bile salt (e.g., sodium deoxycholate). Continue the rotation at the same temperature for 1-2 hours.

  • Vesicle Formation: The flask will contain a milky suspension of multilamellar bilosomes.

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles, the suspension can be sonicated using a probe sonicator or subjected to high-pressure homogenization.

experimental_workflow cluster_prep General Nanoformulation Preparation Workflow cluster_char Characterization Steps cluster_eval Evaluation Studies select 1. Component Selection (Drug, Lipid, Surfactant) prep 2. Formulation Preparation (e.g., Homogenization, Hydration) select->prep char 3. Physicochemical Characterization prep->char eval 4. In Vitro / Ex Vivo Evaluation char->eval ps Particle Size & PDI ee Entrapment Efficiency (%EE) zp Zeta Potential (Stability) release Drug Release Study perm Skin Permeation Study (Franz Diffusion Cells) activity Antifungal Activity Assay

References

Technical Support Center: Butenafine Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining methods for butenafine extraction from biological matrices. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The primary methods for this compound extraction are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method depends on the biological matrix, the required sensitivity of the analytical method, and the available laboratory equipment.

Q2: How does the lipophilic nature of this compound influence the extraction process?

A2: this compound is a lipophilic compound, which means it has a high affinity for non-polar environments.[1] This property is advantageous for extraction with organic solvents in LLE and for retention on reversed-phase SPE sorbents. However, it can also lead to non-specific binding to proteins and plasticware, potentially causing lower recovery if not properly managed.

Q3: What are the critical parameters to optimize for an efficient this compound extraction?

A3: Key parameters to optimize include the choice of organic solvent (for LLE) or sorbent (for SPE), the pH of the sample and solutions, the volumes of solvents used for washing and elution, and the sample loading flow rate in SPE.[2][3]

Q4: Can this compound be analyzed directly in plasma after protein precipitation?

A4: While protein precipitation is a quick method for sample cleanup, it may not be sufficient for highly sensitive analytical methods like LC-MS/MS due to potential matrix effects.[4] Further cleanup using LLE or SPE is often recommended to improve data quality.

Q5: How can I improve the recovery of this compound during extraction?

A5: To improve recovery, ensure the pH is adjusted to keep this compound in its non-ionized form, select an appropriate extraction solvent or SPE sorbent, and optimize the elution solvent strength.[3][5] For SPE, ensure the sorbent is not allowed to dry out before sample loading.[2]

Experimental Protocols

Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is adapted from a validated HPLC-MS/MS method for the determination of this compound in human plasma.[6]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., testosterone propionate)[6]

  • n-hexane

  • Diethyl ether

  • Ammonium acetate buffer (5mM)

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 500 µL of human plasma into a clean centrifuge tube.

  • Add the internal standard solution and vortex briefly.

  • Add 2.5 mL of an n-hexane/diethyl ether (1:2, v/v) mixture.[6]

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile and 5mM ammonium acetate buffer) for LC-MS/MS analysis.[6]

General Solid-Phase Extraction (SPE) Workflow

The following diagram illustrates a typical workflow for solid-phase extraction.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Pretreat Pre-treatment (e.g., pH adjustment, dilution) Sample->Pretreat Condition Condition Sorbent (e.g., Methanol) Pretreat->Condition Equilibrate Equilibrate Sorbent (e.g., Water/Buffer) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Sorbent (Remove Interferences) Load->Wash Elute Elute this compound (e.g., Acetonitrile) Wash->Elute Analysis LC-MS/MS or HPLC-UV Analysis Elute->Analysis

Caption: A generalized workflow for the extraction of this compound using solid-phase extraction (SPE).

Protein Precipitation (PPT) of this compound from Plasma

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution

  • Acetonitrile (ice-cold)

  • Vortex mixer

  • Centrifuge capable of reaching >10,000 x g

  • Syringe filters (optional)

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).

  • Vortex for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • The supernatant can be directly injected for analysis or evaporated and reconstituted in the mobile phase. For cleaner samples, the supernatant can be passed through a syringe filter before injection.

Data Presentation

Table 1: Comparison of this compound Extraction Methods

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Principle Partitioning between two immiscible liquidsAdsorption onto a solid sorbentPrecipitation of proteins with a solvent or acid
Selectivity ModerateHighLow
Recovery Generally good, but can be affected by emulsion formationHigh, but dependent on sorbent and solvent selectionCan be lower due to co-precipitation of the analyte
Throughput Low to moderateHigh (with automation)High
Solvent Usage HighLow to moderateLow
Cost LowHigh (cartridges)Low
Common Issues Emulsion formation, incomplete phase separationCartridge variability, sorbent drying, breakthroughMatrix effects, analyte co-precipitation

Table 2: Quantitative Data from a Validated LC-MS/MS Method for this compound in Human Plasma[6]

ParameterValue
Extraction Method Liquid-Liquid Extraction (n-hexane/diethyl ether)
Linearity Range 0.0182 - 1.82 ng/mL
Lower Limit of Quantification (LLOQ) 0.0182 ng/mL
Intra-run Coefficient of Variation (%) < 11.53%
Inter-run Coefficient of Variation (%) < 10.07%

Troubleshooting Guides

Low Recovery

The following diagram outlines a troubleshooting guide for low this compound recovery.

Low_Recovery_Troubleshooting cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_ppt Protein Precipitation Start Low this compound Recovery LLE_pH Incorrect pH? Start->LLE_pH For LLE SPE_Sorbent Incorrect Sorbent? Start->SPE_Sorbent For SPE PPT_Coprecipitation Co-precipitation? Start->PPT_Coprecipitation For PPT LLE_Solvent Suboptimal Solvent? LLE_pH->LLE_Solvent LLE_Emulsion Emulsion Formation? LLE_Solvent->LLE_Emulsion LLE_Volume Insufficient Solvent Volume? LLE_Emulsion->LLE_Volume SPE_Breakthrough Analyte Breakthrough? SPE_Sorbent->SPE_Breakthrough SPE_Elution Incomplete Elution? SPE_Breakthrough->SPE_Elution SPE_Drying Sorbent Dried Out? SPE_Elution->SPE_Drying PPT_Ratio Incorrect Solvent Ratio? PPT_Coprecipitation->PPT_Ratio

Caption: A troubleshooting guide for addressing low recovery of this compound during extraction.

Issue: Low Recovery in LLE

  • Possible Cause: The pH of the aqueous phase is not optimal for keeping this compound in its neutral, more organic-soluble form.

    • Solution: Adjust the sample pH to be at least 2 units above the pKa of this compound to ensure it is not protonated.

  • Possible Cause: The extraction solvent is not appropriate for the lipophilic nature of this compound.

    • Solution: Test different organic solvents or mixtures. A combination of a non-polar solvent like n-hexane with a more polar one like diethyl ether can be effective.[6]

  • Possible Cause: Formation of an emulsion between the aqueous and organic layers.

    • Solution: Centrifuge at a higher speed or for a longer duration. Adding salt to the aqueous phase can also help break the emulsion.

Issue: Low Recovery in SPE

  • Possible Cause: The analyte is breaking through during sample loading because the sorbent has too little affinity for this compound.[3]

    • Solution: Use a more retentive sorbent (e.g., a different chemistry or a larger sorbent mass). Decrease the sample loading flow rate to allow for better interaction between this compound and the sorbent.[5]

  • Possible Cause: The wash solvent is too strong and is prematurely eluting the this compound.

    • Solution: Decrease the percentage of organic solvent in the wash solution.

  • Possible Cause: The elution solvent is too weak to completely desorb this compound from the sorbent.

    • Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or add a small amount of acid or base to modify the pH).[2]

  • Possible Cause: The sorbent bed dried out before the sample was loaded.[2]

    • Solution: Ensure that after the equilibration step, a layer of the equilibration solvent remains on top of the sorbent bed until the sample is applied.

Issue: Low Recovery in PPT

  • Possible Cause: this compound has co-precipitated with the plasma proteins.

    • Solution: Experiment with different precipitation solvents (e.g., methanol, zinc sulfate) or change the ratio of solvent to plasma.

  • Possible Cause: Insufficient mixing or centrifugation.

    • Solution: Ensure vigorous vortexing to create a fine protein precipitate and centrifuge at a high speed to form a compact pellet.

Poor Reproducibility

Issue: High Variability Between Replicate Extractions

  • Possible Cause (SPE): Inconsistent flow rates during sample loading, washing, or elution.[2]

    • Solution: Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates.

  • Possible Cause (LLE): Inconsistent vortexing times or intensity, leading to variable extraction efficiency.

    • Solution: Standardize the vortexing procedure using a timer and a consistent speed setting.

  • Possible Cause (General): Inaccurate pipetting of small volumes of sample, internal standard, or solvents.

    • Solution: Calibrate pipettes regularly and use appropriate pipette sizes for the volumes being dispensed.

  • Possible Cause (General): this compound instability in the biological matrix or during the extraction process.[7]

    • Solution: Investigate the stability of this compound under different storage and processing conditions (e.g., freeze-thaw cycles, benchtop stability). Keep samples on ice during processing if necessary.

References

Validation & Comparative

Butenafine's Potency Against Drug-Resistant Fungi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal strains presents a significant challenge in clinical practice. This guide provides a comprehensive comparison of butenafine's efficacy against such resistant pathogens, supported by experimental data. We delve into its mechanism of action, comparative in vitro activity, and the signaling pathways implicated in fungal drug resistance.

Executive Summary

This compound, a benzylamine antifungal, demonstrates potent activity against a range of fungi, including strains resistant to other common antifungal agents. Its primary mechanism, the inhibition of squalene epoxidase, leads to a fungicidal effect through the disruption of ergosterol synthesis and the accumulation of toxic squalene. This guide presents in vitro susceptibility data, details experimental protocols for assessing antifungal activity, and visualizes key signaling pathways involved in drug resistance.

Comparative In Vitro Activity of this compound

This compound has shown efficacy against various drug-resistant fungal isolates. The following tables summarize Minimum Inhibitory Concentration (MIC) data, offering a quantitative comparison with other antifungal agents. Lower MIC values indicate greater potency.

Table 1: this compound Activity Against Terbinafine-Resistant Dermatophytes

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)Reference
Trichophyton rubrum (Terbinafine-Resistant)This compound>4[1]
Terbinafine>4[1][2]
ItraconazoleSusceptible[1]
FluconazoleSusceptible[1]
Trichophyton indotineae (Terbinafine-Resistant)This compound4[3]
Terbinafine4[3]
Itraconazole1[3]
Ketoconazole0.5[3]

Table 2: this compound Activity Against Candida Species

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)Reference
Candida albicansThis compound25 (inhibited growth)[4]
Tolnaftate>100[4]
Candida auris (often multidrug-resistant)FluconazoleHigh resistance common (90% of isolates)[5]
Amphotericin BResistance observed (30% of isolates)[5]
EchinocandinsResistance observed (5% of isolates)[5]

Note: Specific MIC data for this compound against Candida auris is limited in the reviewed literature, highlighting an area for further research.

Mechanism of Action: A Dual Assault on Fungal Cells

This compound's primary mode of action is the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[6][7] This inhibition has a two-fold effect:

  • Ergosterol Depletion: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[8] Its depletion compromises membrane integrity, leading to increased permeability and leakage of cellular contents.[9][10]

  • Squalene Accumulation: The blockage of squalene epoxidase results in the intracellular accumulation of squalene.[6][7] High concentrations of squalene are toxic to the fungal cell, contributing to its death.[8]

This dual action makes this compound a fungicidal agent, actively killing the fungus, rather than merely inhibiting its growth (fungistatic).[6]

Signaling Pathways and Resistance Mechanisms

Fungi have evolved various mechanisms to resist antifungal drugs. Understanding these pathways is crucial for developing effective therapeutic strategies.

Ergosterol Biosynthesis Pathway and Squalene Epoxidase Inhibition

The ergosterol biosynthesis pathway is a primary target for many antifungal drugs.[11][12] this compound and other allylamines specifically target squalene epoxidase.[8] Resistance to these agents can arise from mutations in the gene encoding this enzyme, altering the drug-binding site and reducing its efficacy.[13]

Ergosterol_Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene Epoxidase (Erg1) Lanosterol Lanosterol Squalene Epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (Target of Azoles) This compound This compound Squalene Epoxidase (Erg1) Squalene Epoxidase (Erg1) This compound->Squalene Epoxidase (Erg1)

Caption: Ergosterol biosynthesis pathway and the target of this compound.

Efflux Pump-Mediated Resistance

Fungi can actively pump antifungal drugs out of the cell, reducing their intracellular concentration and effectiveness. This is primarily mediated by two major superfamilies of transporter proteins: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[14][15] Overexpression of the genes encoding these pumps is a common mechanism of resistance to azole antifungals.[16][17]

Efflux_Pumps cluster_membrane Cell Membrane FungalCell { Fungal Cell |  Cytoplasm} ABC_Transporter ABC Transporter (e.g., CDR1) MFS_Transporter MFS Transporter (e.g., MDR1) Antifungal_Out Antifungal Drug ABC_Transporter->Antifungal_Out Efflux ADP ADP + Pi ABC_Transporter->ADP MFS_Transporter->Antifungal_Out Efflux H_in H+ MFS_Transporter->H_in Antifungal_In Antifungal Drug Antifungal_In->FungalCell:f1 ATP ATP ATP->ABC_Transporter H_out H+ H_out->MFS_Transporter Proton Motive Force

Caption: Efflux pump mechanisms of antifungal resistance.

Stress Response Pathways

Exposure to antifungal drugs induces a stress response in fungal cells. The Hsp90 chaperone protein and the calcineurin signaling pathway play a crucial role in mediating this response, allowing the fungus to tolerate the drug.[4][6][9] Inhibition of Hsp90 has been shown to compromise fungal drug resistance, making it a potential therapeutic target.[18][19]

Stress_Response Antifungal_Drug Antifungal_Drug Cell_Stress Cell Membrane or Cell Wall Stress Antifungal_Drug->Cell_Stress Calcineurin Calcineurin Cell_Stress->Calcineurin Hsp90 Hsp90 Hsp90->Calcineurin Stabilizes Downstream_Effectors Downstream Effectors (e.g., Crz1) Calcineurin->Downstream_Effectors Activates Stress_Response_Genes Stress Response Genes Downstream_Effectors->Stress_Response_Genes Activates Drug_Tolerance Drug_Tolerance Stress_Response_Genes->Drug_Tolerance

Caption: Hsp90-calcineurin stress response pathway in drug tolerance.

Experimental Protocols

The following section details the standardized methodology for determining the in vitro susceptibility of fungi to antifungal agents.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is a reference standard for antifungal susceptibility testing of filamentous fungi, including dermatophytes.[13][20][21]

1. Inoculum Preparation:

  • Fungal isolates are grown on potato dextrose agar for 7 days to induce sporulation.
  • Conidia are harvested by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
  • The resulting suspension is transferred to a sterile tube and the heavy particles are allowed to settle for 15-20 minutes.
  • The upper suspension is transferred to a new tube and the turbidity is adjusted with a spectrophotometer to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

2. Antifungal Agent Preparation:

  • This compound and other antifungal agents are obtained as powders and dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
  • Serial two-fold dilutions of the antifungal agents are prepared in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.
  • The plates are incubated at 35°C for 96-120 hours.

4. Reading and Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (for this compound, typically ≥80% inhibition) compared to the drug-free growth control well.

Conclusion

This compound demonstrates significant in vitro activity against a variety of fungi, including those that have developed resistance to other antifungal agents. Its fungicidal mechanism of action, targeting squalene epoxidase, makes it a valuable tool in the fight against resistant dermatophytes. Further research is warranted to fully elucidate its efficacy against emerging multidrug-resistant pathogens like Candida auris. The standardized protocols outlined in this guide provide a framework for continued investigation into the potential of this compound and other novel antifungal compounds.

References

Butenafine's Selectivity for Fungal Squalene Epoxidase: A Comparative Analysis of Mammalian Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of butenafine's cross-reactivity with mammalian squalene epoxidase, a critical aspect of its safety and therapeutic index as an antifungal agent. This compound, a benzylamine antifungal, exerts its therapeutic effect by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] This inhibition leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene, ultimately resulting in fungal cell death.[1] A crucial feature of this compound and related allylamine antifungals is their high selectivity for the fungal enzyme over its mammalian counterpart, which is involved in cholesterol biosynthesis.[2][3] This selectivity minimizes the impact on human cellular functions and contributes to the favorable safety profile of these drugs.

Quantitative Comparison of Squalene Epoxidase Inhibition

CompoundFungal Species/Enzyme SourceFungal IC50/KiMammalian Enzyme SourceMammalian IC50/KiSelectivity (Mammalian/Fungal)Reference
Terbinafine Candida albicans30 nM (Ki)Rat Liver77 µM (Ki)~2567x[3][4]
Trichophyton rubrum18 nM (IC50)Guinea Pig4 µM (IC50)~222x[2]
Human7.7 µM (relative IC50)
SDZ SBA 586 (Benzylamine) Candida albicans8 nM (IC50)Guinea Pig2 µM (IC50)250x[2]
Trichophyton rubrum39 nM (IC50)Rat11 µM (IC50)~282x[2]

Note: A higher selectivity ratio indicates a greater preference for the fungal enzyme, suggesting a lower potential for cross-reactivity with the mammalian host.

Mechanism of Action: Ergosterol Biosynthesis Pathway Inhibition

This compound targets squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway in fungi. The following diagram illustrates the mechanism of action.

Ergosterol Biosynthesis Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol This compound This compound This compound->SqualeneEpoxidase Inhibits SqualeneEpoxidase->SqualeneEpoxide

Caption: Inhibition of squalene epoxidase by this compound in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

In Vitro Squalene Epoxidase Inhibition Assay Using Mammalian Liver Microsomes

This protocol outlines a method to assess the inhibitory potential of compounds like this compound on mammalian squalene epoxidase activity.

1. Preparation of Mammalian Liver Microsomes:

  • Homogenize fresh liver tissue from a suitable mammalian source (e.g., rat, guinea pig) in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).

  • Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes) to pellet cellular debris.

  • Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in the homogenization buffer and store at -80°C until use. The protein concentration of the microsomal preparation should be determined using a standard method (e.g., Bradford assay).

2. Squalene Epoxidase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the following components in a final volume of 200 µL:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 mM NADPH

    • 10 µM FAD

    • Mammalian liver microsomes (typically 0.2-0.5 mg/mL protein)

    • Varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation: Initiate the reaction by adding the substrate, [³H]-squalene (e.g., 10 µM), dispersed in a suitable detergent like Tween 80.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.

  • Termination: Stop the reaction by adding a quench solution (e.g., 1 mL of chloroform:methanol, 2:1 v/v) followed by vigorous vortexing.

  • Extraction and Analysis:

    • Separate the organic and aqueous phases by centrifugation.

    • Transfer the organic (lower) phase containing the lipids to a new tube and evaporate to dryness under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of a suitable solvent (e.g., hexane).

    • Separate the substrate ([³H]-squalene) from the product ([³H]-squalene epoxide) using thin-layer chromatography (TLC) on silica gel plates with an appropriate solvent system (e.g., hexane:ethyl acetate, 9:1 v/v).

    • Visualize the separated spots (e.g., using iodine vapor) and scrape the corresponding areas into scintillation vials.

    • Quantify the radioactivity of the substrate and product using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of squalene epoxidase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro squalene epoxidase inhibition assay.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MicrosomePrep Mammalian Liver Microsome Preparation ReactionSetup Set up Reaction Mixture (Buffer, NADPH, FAD, Microsomes, Inhibitor) MicrosomePrep->ReactionSetup ReagentPrep Reagent and Compound Preparation ReagentPrep->ReactionSetup Preincubation Pre-incubation (37°C, 5 min) ReactionSetup->Preincubation Initiation Initiate with [³H]-Squalene Preincubation->Initiation Incubation Incubation (37°C, 20-30 min) Initiation->Incubation Termination Terminate Reaction (Quench Solution) Incubation->Termination Extraction Lipid Extraction Termination->Extraction TLC TLC Separation Extraction->TLC Quantification Scintillation Counting TLC->Quantification DataAnalysis IC50 Determination Quantification->DataAnalysis

Caption: Workflow for determining the in vitro inhibition of mammalian squalene epoxidase.

References

head-to-head in vitro comparison of butenafine and naftifine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vitro antifungal activities of Butenafine and Naftifine, focusing on their efficacy against various fungal pathogens. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview.

Introduction

This compound and naftifine are synthetic antifungal agents belonging to the benzylamine and allylamine classes, respectively. Both compounds share a similar mechanism of action, inhibiting the fungal enzyme squalene epoxidase, a key component in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the toxic accumulation of squalene, leads to fungal cell death, making these drugs fungicidal against many dermatophytes.[1][2] This guide provides a head-to-head in vitro comparison of their antifungal potency, supported by quantitative data and detailed experimental protocols.

Data Presentation: Antifungal Potency

The in vitro efficacy of this compound and naftifine is commonly evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC represents the lowest concentration of the drug that inhibits the visible growth of a microorganism, while MFC is the lowest concentration that results in fungal death.

Several studies have indicated that this compound exhibits greater in vitro activity against a range of dermatophytes compared to naftifine. For instance, against Trichophyton mentagrophytes and Microsporum canis, the MIC and MFC values for this compound were found to be 4 to 130 times lower than those for naftifine.[3] Furthermore, this compound has demonstrated superior fungicidal activity in vitro against dermatophytes and superior fungistatic activity toward Candida albicans when compared to naftifine.[4][5]

The following table summarizes the available in vitro data for this compound and naftifine against various fungal species.

Fungal SpeciesDrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Dermatophytes (General) This compound0.03 - 0.25[6][7]--
Naftifine0.015 - 1.0[8][9]0.06[8]0.25[8]
Trichophyton rubrum This compound---
Naftifine---
Trichophyton mentagrophytes This compound0.012 - 0.05[3]--
Naftifine---
Microsporum canis This compound0.012 - 0.05[3]--
Naftifine---
Candida albicans This compoundLimited activity[6]--
NaftifineFungistatic activity[10][11]--

Mechanism of Action: Squalene Epoxidase Inhibition

The primary mechanism of action for both this compound and naftifine is the inhibition of the squalene epoxidase enzyme.[1][10][12] This enzyme catalyzes the conversion of squalene to 2,3-epoxysqualene, a precursor to lanosterol, which is subsequently converted to ergosterol. By blocking this step, these antifungal agents cause a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell. This disruption of the cell membrane integrity and function ultimately leads to cell death.[1][2] this compound has also been noted to have a direct membrane-damaging effect, which may contribute to its anticandidal activity.[13]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action Squalene Squalene Squalene_Epoxidase Squalene_Epoxidase Squalene->Squalene_Epoxidase Accumulation Accumulation Squalene->Accumulation 2_3_Epoxysqualene 2_3_Epoxysqualene Squalene_Epoxidase->2_3_Epoxysqualene Lanosterol Lanosterol 2_3_Epoxysqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Depletion Depletion Ergosterol->Depletion Butenafine_Naftifine This compound / Naftifine Butenafine_Naftifine->Squalene_Epoxidase Inhibition Inhibition Cell_Death Cell_Death Accumulation->Cell_Death Depletion->Cell_Death

Caption: Mechanism of action of this compound and Naftifine.

Experimental Protocols

The determination of in vitro antifungal activity, specifically MIC and MFC, is crucial for comparing the potency of antifungal agents. The following is a generalized experimental protocol based on established methodologies such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A document.[14][15]

1. Fungal Isolates and Culture Conditions:

  • Clinical isolates of dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis) and other relevant fungi are used.

  • Isolates are cultured on appropriate media, such as potato dextrose agar or oatmeal cereal agar, to promote conidial growth.[16][17]

  • Cultures are typically incubated at 28-35°C for 4-7 days.[15][16][17]

2. Inoculum Preparation:

  • Fungal colonies are covered with a sterile saline solution, and the surface is gently scraped to release conidia.

  • The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.

  • The upper homogeneous suspension is collected, and the inoculum size is adjusted to a final concentration of approximately 10³ to 5 x 10³ CFU/mL.[15][16]

3. Antifungal Susceptibility Testing (Broth Microdilution Method):

  • The assay is performed in 96-well microtiter plates.

  • Serial twofold dilutions of this compound and naftifine are prepared in RPMI 1640 medium.[15][16]

  • Each well is inoculated with the prepared fungal suspension.

  • Plates are incubated at 30-35°C for 4 to 5 days.[15]

4. Determination of MIC and MFC:

  • MIC: The MIC is determined as the lowest drug concentration that causes a significant inhibition of fungal growth (often ≥75% or 100%) compared to the drug-free control well.[14][15]

  • MFC: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at the appropriate temperature until growth is seen in the control subcultures. The MFC is the lowest drug concentration from which no fungal growth occurs on the subculture plate.[8]

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilutions Drug_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Subculture Subculture on Agar Plate MIC_Determination->Subculture MFC_Determination MFC Determination Subculture->MFC_Determination

Caption: Experimental workflow for MIC and MFC determination.

Conclusion

Based on the available in vitro data, both this compound and naftifine are potent antifungal agents against a variety of dermatophytes. However, this compound generally exhibits lower MIC and MFC values, suggesting a higher intrinsic antifungal activity against key pathogens such as T. mentagrophytes and M. canis.[3] The fungicidal nature of both drugs, stemming from their shared mechanism of squalene epoxidase inhibition, makes them effective therapeutic options. The provided experimental protocols offer a standardized framework for conducting further comparative in vitro studies to expand upon the existing data and to evaluate their efficacy against emerging resistant fungal strains.

References

Comparative In Vitro Susceptibility of Fungi to Butenafine and Azoles: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro antifungal activity of butenafine, a benzylamine antifungal, and various azole agents. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data, methodologies, and mechanisms of action to inform research and development in mycology.

Mechanisms of Action: A Tale of Two Pathways

This compound and azole antifungals disrupt the fungal cell membrane's integrity by interfering with the ergosterol biosynthesis pathway, albeit at different key enzymatic steps. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to cell lysis and death.[1][2]

  • This compound: As a benzylamine, this compound acts by inhibiting the enzyme squalene epoxidase .[3][4] This enzyme is responsible for the conversion of squalene to 2,3-oxidosqualene, an early precursor of ergosterol.[3] The inhibition of squalene epoxidase leads to two primary effects: the depletion of ergosterol and the toxic accumulation of intracellular squalene. This dual action contributes to this compound's potent fungicidal activity, particularly against dermatophytes.[4]

  • Azoles (e.g., Itraconazole, Fluconazole, Voriconazole): This class of antifungals targets a later step in the pathway, specifically the fungal cytochrome P450 enzyme lanosterol 14α-demethylase , which is encoded by the ERG11 gene.[1][2][5] This enzyme is crucial for converting lanosterol to ergosterol. By inhibiting this enzyme, azoles prevent ergosterol synthesis, leading to the accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane.[2][5] Azoles are generally considered fungistatic, though their activity can vary depending on the fungal species and drug concentration.[2]

The distinct targets within the ergosterol biosynthesis pathway are visualized below.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitor Action Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51/ERG11) This compound This compound Squalene Epoxidase Squalene Epoxidase This compound->Squalene Epoxidase Inhibits Azoles Azoles Lanosterol 14α-demethylase\n(CYP51/ERG11) Lanosterol 14α-demethylase (CYP51/ERG11) Azoles->Lanosterol 14α-demethylase\n(CYP51/ERG11) Inhibits

Caption: Inhibition sites of this compound and azoles in the fungal ergosterol biosynthesis pathway.

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro data presented in this guide are primarily derived from studies employing standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A2 document for broth dilution antifungal susceptibility testing of filamentous fungi.[6] These protocols ensure reproducibility and allow for meaningful comparison of data across different studies.

A typical experimental workflow involves the following key steps:

  • Fungal Isolate Preparation: Pure cultures of fungal isolates are grown on appropriate agar, such as Sabouraud dextrose agar, to promote sporulation.

  • Inoculum Suspension: A suspension of conidia (spores) is prepared in sterile saline or water. The suspension is adjusted spectrophotometrically to a standard concentration, typically ranging from 0.4 x 10⁴ to 5 x 10⁴ colony-forming units per milliliter (CFU/mL).

  • Broth Microdilution: The testing is performed in 96-well microtiter plates. Each well contains a specific concentration of the antifungal agent serially diluted in a standard growth medium, most commonly RPMI 1640 medium buffered with MOPS to a pH of 7.0.[7]

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature, typically between 28°C and 35°C, for a duration that allows for adequate growth in the control wells (without any antifungal), which can range from 4 to 10 days for dermatophytes.[7][8]

  • Endpoint Determination (MIC Reading): The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For azoles against dermatophytes, the endpoint is often read as 80% inhibition of growth, while for this compound, a 100% inhibition (complete absence of visible growth) is typically used.[8][9] The reading is usually done visually.

The diagram below illustrates this standardized workflow.

G A 1. Fungal Isolate Culture (e.g., on Sabouraud Agar) B 2. Prepare Conidial Suspension A->B C 3. Adjust Inoculum Concentration (Spectrophotometry) B->C E 5. Inoculate Wells with Fungal Suspension C->E D 4. Serial Dilution of Antifungals in 96-Well Plate (RPMI Medium) D->E F 6. Incubate Plates (e.g., 28-35°C for 4-10 days) E->F G 7. Visual Reading of Plates F->G H 8. Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Standard workflow for CLSI-based broth microdilution antifungal susceptibility testing.

In Vitro Susceptibility Data: this compound vs. Azoles

The following tables summarize the comparative in vitro activities of this compound and several azole antifungals against common dermatophytes. The data, expressed as MIC ranges and geometric mean (GM) MICs in µg/mL, are compiled from various studies. Lower MIC values indicate greater potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Trichophyton rubrum

Antifungal AgentMIC RangeGeometric Mean (GM) MIC
This compound 0.03 - 0.250.188[6]
Itraconazole ≤0.03 - 10.183[6]
Fluconazole 0.25 - >6415.34[6]
Voriconazole ≤0.03 - 0.5~0.06 - 0.125
Econazole Not widely reported0.20[6]
Miconazole Not widely reported2.34[6]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Trichophyton mentagrophytes

Antifungal AgentMIC RangeGeometric Mean (GM) MIC
This compound 0.03 - 0.25[10]Not consistently reported
Itraconazole ≤0.015 - 0.25Not consistently reported
Fluconazole 0.125 - 16Not consistently reported
Voriconazole ≤0.015 - 0.25Not consistently reported
Econazole <0.001 - 0.25[10]Not consistently reported

Note: Data are aggregated from multiple sources and testing conditions may vary slightly. Direct comparison should be made with caution. MIC ranges can vary significantly between studies.

Data Interpretation

  • Potency against Dermatophytes: The compiled data consistently demonstrate that this compound exhibits potent in vitro activity against common dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes.[10][11] Its activity, based on geometric mean MICs, is comparable to that of itraconazole and superior to fluconazole.[6] One study found the geometric mean MIC for this compound to be 0.188 µg/ml against a panel of dermatophytes, similar to itraconazole's 0.183 µg/ml, while fluconazole was significantly less active with a geometric mean MIC of 15.34 µg/ml.[6]

  • Comparison with Azoles:

    • Itraconazole and Voriconazole: this compound's potency is often in the same range as these newer triazoles against dermatophytes.[7]

    • Fluconazole: this compound is markedly more potent in vitro against dermatophytes than fluconazole, which often shows high MIC values against these fungi.[6][11]

    • Topical Imidazoles (Econazole, Miconazole): this compound's activity is generally comparable to or slightly better than older imidazoles.[10]

  • Activity against Yeasts: this compound's activity against yeasts is more variable. While it has shown some activity against Candida albicans, it is generally less effective against yeasts compared to its potent action on dermatophytes.[3][10] In contrast, azoles like fluconazole and itraconazole offer a broader spectrum of activity that more reliably includes many clinically relevant yeast species. This compound displayed limited activity against Candida albicans and no activity against Malassezia furfur in one study.[10]

Conclusion

In vitro susceptibility studies demonstrate that this compound is a highly potent antifungal agent against dermatophytes, with an efficacy comparable to that of itraconazole and voriconazole and significantly greater than that of fluconazole. Its fungicidal mechanism of action, achieved by inhibiting squalene epoxidase, is distinct from the fungistatic mechanism of azoles, which target lanosterol 14α-demethylase. While azoles may offer a broader spectrum of activity against yeasts, this compound's focused and potent activity against the primary causative agents of tinea infections makes it a compelling subject for dermatological antifungal research. The standardized testing protocols established by CLSI are crucial for generating the reliable and comparable data needed to evaluate the potential of new and existing antifungal compounds.

References

Deeper Penetration for Enhanced Fungal Treatment: A Comparative Analysis of Butenafine Topical Carriers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of how different topical formulations influence the skin deposition of the antifungal agent butenafine reveals significant variations in drug delivery, with newer carrier systems demonstrating superior penetration and retention in the skin layers. This guide provides a comprehensive comparison of this compound delivery from various vehicles, supported by experimental data, to inform researchers and drug development professionals in the formulation of more effective topical antifungal therapies.

The efficacy of a topical antifungal agent like this compound, a benzylamine derivative known for its potent fungicidal activity, is critically dependent on its ability to penetrate the stratum corneum and reach the site of infection in the epidermis and dermis. The choice of topical carrier plays a pivotal role in this process. This guide synthesizes findings from multiple studies to compare the skin deposition of this compound from various formulations, including simple vehicles, creams, and advanced nano-carrier systems.

Comparative Skin Deposition of this compound from Various Carriers

The delivery of this compound into and through the skin is significantly influenced by the composition of its carrier. Studies have explored a range of formulations, from basic solutions to complex nano-emulsions, to optimize the drug's therapeutic effect.

A study evaluating the impact of simple vehicles on this compound hydrochloride absorption into the human stratum corneum and its subsequent penetration through the skin highlighted the differential effects of ethanol (EtOH), isopropyl alcohol (IPA), and isopropyl myristate (IPM).[1] The results indicated that for this compound, ethanol was the most effective vehicle for absorption into the intact stratum corneum and total skin absorption.[1] However, when considering the amount of this compound that penetrated through the skin over 24 hours, isopropyl alcohol demonstrated the highest percentage of the applied dose, followed by ethanol and then isopropyl myristate.[1] This suggests that while ethanol facilitates initial uptake into the outermost skin layer, IPA is more effective in promoting deeper penetration.[1]

More advanced formulations have been developed to enhance the topical delivery of this compound. A microemulsion-loaded hydrogel formulation was designed to overcome the poor water solubility of this compound hydrochloride.[2] This formulation, when compared to a marketed this compound cream, exhibited improved ex vivo skin permeation and enhanced antifungal activity.[2] The microemulsion, composed of isopropyl palmitate as the oil phase, aerosol OT as a surfactant, and sorbitan monooleate as a co-surfactant, was incorporated into a Carbopol 940 gel.[3]

Further innovation in this area includes the development of nano lipid carrier (NLC)-based gels. One such study optimized a this compound-loaded NLC formulation that was then incorporated into a Carbopol-based gel.[4][5] This NLC-based gel demonstrated prolonged drug release and significantly higher drug permeation compared to a conventional this compound gel.[4][5] The NLC formulation not only improved the therapeutic efficacy by enhancing skin permeation but also offered the potential for sustained drug release.[4]

Bioequivalence studies have also been conducted to compare different 1% (w/w) this compound hydrochloride cream formulations.[6] Using an in vitro human skin permeation assay, it was found that changes in the excipients of the cream did not lead to a statistically significant difference in the extent of this compound permeation into human skin, suggesting that formulation similarity can be maintained despite minor changes in inactive ingredients.[6]

The following table summarizes the quantitative data on this compound skin deposition from the different carriers discussed.

Carrier/FormulationSkin Model/AssayKey FindingsQuantitative Data (if available)
Ethanol (EtOH), Isopropyl Alcohol (IPA), Isopropyl Myristate (IPM)In vitro flow-through human skin diffusion systemEtOH led to the highest intact stratum corneum absorption. IPA resulted in the greatest skin penetration over 24 hours.Specific permeation rates or absorption percentages were not detailed in the abstract.[1]
Microemulsion-loaded HydrogelEx vivo skin permeation studyShowed better ex vivo skin permeation and antifungal activity compared to a marketed this compound cream.Specific permeation values were not provided in the abstract.[2]
Nano Lipid Carrier (NLC)-based GelIn vitro drug release and permeation studyExhibited prolonged drug release and high drug permeation compared to a conventional gel.Drug permeation: 641.37 ± 46.59 µg (32.07 ± 2.32%) from the NLC-based gel.[4][5]
Two 1% (w/w) this compound Hydrochloride Cream FormulationsIn vitro human skin permeation assayNo statistically significant difference in the extent of this compound permeation between the two formulations.Flux and permeation data were generated but specific values were not in the abstract.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.

In Vitro Flow-Through Skin Diffusion Study

This method was utilized to assess the effect of different vehicles on this compound absorption and penetration.[1]

  • Skin Preparation: Human dermatomed skin was used.

  • Formulation Application: Topical formulations of [14C]-labeled this compound hydrochloride in ethanol, isopropyl alcohol, or isopropyl myristate were applied to the skin surface for 30 minutes.

  • Decontamination: After the 30-minute exposure, the skin surface was decontaminated.

  • Diffusion System: The skin was mounted in an in vitro flow-through skin diffusion system.

  • Sample Collection and Analysis: Penetration flux was monitored for 24 hours post-dosing. The amount of radiolabeled this compound that permeated through the skin was quantified.

Ex Vivo Skin Permeation Study for Microemulsion-loaded Hydrogel

This protocol was employed to compare the skin permeation of a novel microemulsion-loaded hydrogel with a marketed cream.[2]

  • Skin Model: An ex vivo skin model was used (specifics not detailed in the abstract).

  • Formulation Application: The developed microemulsion-loaded hydrogel and the marketed this compound cream were applied to the skin surface.

  • Permeation Analysis: The amount of this compound that permeated through the skin over a specific period was measured.

  • Antifungal Activity Assay: The antifungal activity of the permeated drug was also assessed.

In Vitro Human Skin Permeation Assay for Bioequivalence

This assay was conducted to compare the bioequivalence of two topical cream formulations.[6]

  • Skin Source: Human skin was used for the permeation study.

  • Method Validation: A pilot study was performed to validate the in vitro skin permeation methodology using cream formulations with varying concentrations of this compound hydrochloride (0.5%, 1.0%, and 1.5% w/w).

  • Definitive Study: The two 1% (w/w) this compound hydrochloride cream formulations (new and current) were applied to the human skin samples.

  • Quantitation: A validated LC-MS/MS method was used for the quantitation of this compound in various matrices.

  • Data Analysis: The extent of this compound permeation from the new formulation was compared to that from the current formulation to assess for statistically significant differences.

Visualizing Experimental Workflows

To better understand the experimental processes described, the following diagrams illustrate the key workflows.

ExperimentalWorkflow_InVitroDiffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Human Dermatomed Skin Preparation application Apply Formulation (30 min) prep_skin->application prep_formulation [14C]-Butenafine Formulation in Vehicle prep_formulation->application decon Decontaminate Skin Surface application->decon diffusion Mount in Flow-Through Diffusion System decon->diffusion monitor Monitor Flux (24 hours) diffusion->monitor quantify Quantify Radiolabeled This compound Permeation monitor->quantify

In Vitro Flow-Through Skin Diffusion Workflow

ExperimentalWorkflow_Bioequivalence cluster_validation Method Validation cluster_definitive Definitive Study cluster_analysis Analysis & Comparison pilot_study Pilot Study with Varying This compound Concentrations (0.5%, 1.0%, 1.5%) apply_new Apply New 1% Cream to Human Skin pilot_study->apply_new apply_current Apply Current 1% Cream to Human Skin pilot_study->apply_current lcms_validation Validate LC-MS/MS Quantitation Method permeation_measurement Measure this compound Permeation lcms_validation->permeation_measurement apply_new->permeation_measurement apply_current->permeation_measurement stat_analysis Statistical Comparison of Permeation Data permeation_measurement->stat_analysis

In Vitro Bioequivalence Study Workflow

References

A Comparative Guide to Analytical Methods for Butenafine Hydrochloride Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of butenafine hydrochloride in bulk drug and pharmaceutical formulations. The information presented is collated from various scientific studies to aid in the selection of the most suitable analytical technique for your research and development needs.

This compound hydrochloride, a benzylamine derivative, is a potent antifungal agent.[1][2] Its chemical structure is 4-tert-Butylbenzyl-N-methyl-1-naphthalene methylamine hydrochloride.[1] Accurate and precise analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this active ingredient. The most commonly employed techniques for the determination of this compound hydrochloride include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).[1]

Comparison of Analytical Methods

The following tables summarize the key performance characteristics of different validated analytical methods for this compound hydrochloride, providing a clear comparison of their capabilities.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of this compound hydrochloride due to its high specificity, sensitivity, and accuracy.[3] Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common approach.[1]

ParameterMethod 1 (Ansari, M.J. et al.)[3]Method 2 (Baviskar A. et al.)[1]Method 3 (Ankam R. et al.)[2][4]
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)Cosmosil C18 (250 x 4.6, 5 µm)Licrocart Licrosphere RP-select B (250x4.6 mm, 5 µ)
Mobile Phase Methanol: Phosphate Buffer pH 3.0 (70:30 v/v)Methanol: Water (80:20 v/v), pH adjusted to 3.0 with ortho-phosphoric acid50 mM Ammonium Acetate Buffer: Acetonitrile (60:40), pH adjusted to 4.5 with glacial acetic acid
Flow Rate 1 ml/min0.8 ml/min2.0 ml/min
Detection Wavelength 280 nm283 nm254 nm
Linearity Range 1–50 µg/mlNot Specified100-300 µg/ml
Correlation Coefficient (r²) 0.999 ± 0.0003Not SpecifiedNot Specified
Limit of Detection (LOD) 0.18 µg/mlNot SpecifiedNot Specified
Limit of Quantification (LOQ) 0.57 µg/mlNot SpecifiedNot Specified
Accuracy (% Recovery) 101.53 ± 0.43%Not Specified99.26-101.98%
Precision (%RSD) 0.51 ± 0.11%Not SpecifiedInstrument Precision (%RSD): 1.94
UV-Visible Spectrophotometric Method

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative for the quantification of this compound hydrochloride, particularly for routine quality control.[5]

ParameterMethod (Vaditake K.T. et al.)[1][5]
Solvent Methanol
Detection Wavelength (λmax) 252 nm
Linearity Range 10 - 60 µg/ml
Correlation Coefficient (r²) 0.999
Limit of Detection (LOD) 1.236 µg/ml
Limit of Quantification (LOQ) 3.106 µg/ml
Accuracy (% Recovery) 99.8% - 101.2% (derived from 0.998-1.256 in source)
Application Bulk and Cream Formulation

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RP-HPLC Method for this compound Hydrochloride in Nanosponges

This method is simple, rapid, sensitive, accurate, and precise for the determination of this compound hydrochloride.[3]

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detection.

  • C18 column (150 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 3.0) in a 70:30 v/v ratio.

  • Flow Rate: 1 ml/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 280 nm.

  • Injection Volume: Not specified.

  • Retention Time: A sharp and symmetrical peak is observed at approximately 4.08 ± 0.01 minutes.

Validation Parameters: The method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

UV-Visible Spectrophotometric Method

A straightforward and economical method suitable for the estimation of this compound hydrochloride in bulk and cream formulations.[5]

Instrumentation:

  • UV-Visible Spectrophotometer.

Procedure:

  • Solvent: Methanol.

  • Preparation of Standard Solution: Prepare a stock solution of this compound hydrochloride in methanol. From this, prepare a series of dilutions to cover the concentration range of 10-60 µg/ml.

  • Wavelength Scanning: Scan the solutions in the UV range to determine the absorption maximum (λmax), which was found to be 252 nm.[5]

  • Calibration Curve: Measure the absorbance of the standard solutions at 252 nm and construct a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution from the bulk drug or cream formulation, ensuring the final concentration falls within the linear range. Measure the absorbance and determine the concentration from the calibration curve.

Validation: The method was validated for linearity, accuracy, precision, robustness, and ruggedness as per ICH guidelines.[5]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound hydrochloride using RP-HPLC.

Analytical Method Validation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Results & Analysis Standard_Preparation Prepare Standard Solutions (e.g., 1-50 µg/ml) Chromatographic_Separation Chromatographic Separation (C18 Column, Isocratic Elution) Standard_Preparation->Chromatographic_Separation Sample_Preparation Prepare Sample Solutions (from Bulk Drug or Formulation) Sample_Preparation->Chromatographic_Separation Detection UV Detection (e.g., 280 nm) Chromatographic_Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy (% Recovery) Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Specificity Specificity Detection->Specificity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Data_Analysis Data Analysis & Statistical Evaluation Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD_LOQ->Data_Analysis Robustness Robustness Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for RP-HPLC method validation of this compound hydrochloride.

References

Generic Butenafine Topical Creams: A Comparative Guide to Bioequivalence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence (BE) testing methodologies and data for generic butenafine hydrochloride 1% topical creams, with a focus on their comparability to the reference product, Lotrimin Ultra®. This compound is a benzylamine antifungal agent that inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, by targeting the enzyme squalene epoxidase. This guide will delve into the in-vitro and in-vivo methods used to establish bioequivalence, present available comparative data, and detail the experimental protocols for key studies.

Data Presentation: Comparative Bioequivalence Data

While the U.S. Food and Drug Administration (FDA) has approved generic versions of this compound hydrochloride 1% cream, citing them as bioequivalent to the reference listed drug (RLD), Lotrimin Ultra®, the detailed quantitative data from the head-to-head clinical bioequivalence studies are not always publicly available in full.[1] However, by synthesizing information from FDA guidance documents, clinical trial registries, and published research, we can construct a comparative overview.

Bioequivalence for topical products like this compound cream can be established through several methods, including in-vitro release tests, in-vitro skin permeation studies, and clinical endpoint studies.[2]

Table 1: Summary of Clinical Efficacy Data for this compound HCl 1% Cream in the Treatment of Tinea Pedis

Study OutcomeGeneric this compound HCl 1% Cream (Test)Lotrimin Ultra® 1% Cream (Reference)Vehicle (Placebo)Citation
Therapeutic Cure Rate (Day 42) Deemed Clinically Equivalent to ReferenceDeemed Clinically Equivalent to TestStatistically Inferior to Test and Reference[1]
Mycological Cure Rate (End of Treatment) Statistically Superior to VehicleStatistically Superior to Vehicle-[1]

Note: The pivotal bioequivalence study (BTNF 1104) for the approval of a generic this compound cream by Taro Pharmaceuticals demonstrated that the test product is clinically equivalent to the reference product in treating interdigital tinea pedis. The exact percentages for the therapeutic cure rates from this specific study are not detailed in the publicly accessible FDA documents.[1]

Table 2: Comparative Efficacy of this compound 1% Cream against other Antifungals (Not Direct Bioequivalence Studies)

ComparisonThis compound 1% Cream EfficacyComparator EfficacyConditionCitation
vs. Terbinafine 1% Cream94.87% Mycological Cure Rate (Day 42)62.16% Mycological Cure Rate (Day 42)Tinea Cruris[3]
vs. Clotrimazole 1% Cream26.5% Clinical Cure Rate (1 week)2.9% Clinical Cure Rate (1 week)Tinea Cruris/Corporis[4]
vs. Clotrimazole 1% Cream61.7% Mycological Cure Rate (1 week)17.6% Mycological Cure Rate (1 week)Tinea Cruris/Corporis[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioequivalence studies. Below are the protocols for the key experiments cited in the assessment of this compound topical creams.

In-Vitro Skin Permeation Testing (IVPT)

This test evaluates the rate and extent of drug absorption through the skin.

Objective: To compare the flux of this compound hydrochloride from a generic formulation and the reference product through human skin.

Methodology:

  • Skin Preparation: Excised human skin is dermatomed to a thickness of approximately 500 µm. The skin is then mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Franz Diffusion Cell Setup: The receptor compartment is filled with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C to mimic physiological skin temperature. The solution is continuously stirred to ensure sink conditions.

  • Dosing: A finite dose (e.g., 5 mg/cm²) of the test or reference this compound cream is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment and replaced with fresh receptor solution.

  • Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. Bioequivalence is assessed by comparing the flux of the test and reference products. A study comparing two this compound cream formulations found no statistically significant difference in the extent of permeation.

Dermatopharmacokinetic (DPK) Studies

DPK studies measure the concentration of the drug in the stratum corneum, the outermost layer of the skin.

Objective: To compare the rate and extent of this compound absorption into the stratum corneum from a generic and reference cream.

Methodology:

  • Study Population: Healthy human volunteers.

  • Dosing: The test and reference creams are applied to designated treatment sites on the skin (e.g., forearm) for a specified duration.

  • Tape Stripping: After the application period, the excess cream is removed. Successive layers of the stratum corneum are removed by applying and removing adhesive tape strips to the treatment area.

  • Sample Extraction: The this compound is extracted from each tape strip using a suitable solvent.

  • Analysis: The amount of this compound on each tape strip is quantified using a validated analytical method.

  • Data Analysis: The amount of this compound is plotted against the cumulative weight of the stratum corneum removed (or tape strip number) to generate a concentration-depth profile. Key pharmacokinetic parameters such as the maximum concentration (Cmax) and the area under the curve (AUC) in the stratum corneum are calculated and compared between the test and reference products.

Bioequivalence Study with Clinical Endpoints

This type of study directly compares the therapeutic efficacy and safety of the generic and reference products in patients with the target condition.

Objective: To demonstrate that the generic this compound cream has a comparable clinical efficacy and safety profile to the reference product in the treatment of interdigital tinea pedis.

Study Design: A multi-center, double-blind, randomized, parallel-group, vehicle-controlled study.

Inclusion Criteria:

  • Male or non-pregnant, non-lactating females, 18 years of age or older.

  • Clinical diagnosis of interdigital tinea pedis.

  • Positive potassium hydroxide (KOH) wet mount preparation for fungal hyphae.

  • A minimum total score for signs and symptoms of tinea pedis (e.g., erythema, scaling, pruritus).

Exclusion Criteria:

  • Known hypersensitivity to this compound or any components of the cream.

  • Use of other topical or systemic antifungal or corticosteroid medications within a specified washout period.

  • Presence of other skin conditions that could interfere with the evaluation.

Treatment:

  • Subjects are randomized to receive the test this compound cream, the reference this compound cream, or a vehicle cream (placebo).

  • The cream is applied to the affected area twice daily for a specified duration (e.g., 7 days).

Efficacy Endpoints:

  • Primary Endpoint: Therapeutic cure at a follow-up visit (e.g., Day 42), defined as the achievement of both clinical cure and mycological cure.[1]

    • Clinical Cure: A low score on the signs and symptoms of tinea pedis.

    • Mycological Cure: Negative KOH wet mount and negative fungal culture.

  • Secondary Endpoints: Mycological cure, clinical cure, and individual signs and symptoms scores at various time points.

Safety Assessment: Monitoring and recording of all adverse events.

Mandatory Visualizations

Below are diagrams illustrating the mechanism of action of this compound and the workflow for a clinical endpoint bioequivalence study.

Butenafine_Mechanism_of_Action cluster_fungal_cell Fungal Cell Ergosterol Biosynthesis Pathway Squalene Squalene SqualeneEpoxide 2,3-Oxidosqualene (Squalene Epoxide) Squalene->SqualeneEpoxide Squalene Epoxidase SqualeneAccumulation Squalene Accumulation (Toxic to Fungal Cell) Squalene->SqualeneAccumulation Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ErgosterolDepletion Ergosterol Depletion SqualeneEpoxide->ErgosterolDepletion Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Inhibition CellDeath Fungal Cell Death SqualeneAccumulation->CellDeath ErgosterolDepletion->CellDeath

Caption: this compound inhibits squalene epoxidase, leading to ergosterol depletion and toxic squalene accumulation.

BE_Clinical_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis PatientScreening Patient Screening (Tinea Pedis Diagnosis) InclusionExclusion Inclusion/Exclusion Criteria Met? PatientScreening->InclusionExclusion InformedConsent Informed Consent InclusionExclusion->InformedConsent Yes Randomization Randomization (1:1:1) InformedConsent->Randomization GroupA Group A: Test this compound Cream Randomization->GroupA GroupB Group B: Reference this compound Cream Randomization->GroupB GroupC Group C: Vehicle Cream Randomization->GroupC TreatmentPhase Treatment Phase (e.g., Twice daily for 7 days) FollowUp Follow-up Visits TreatmentPhase->FollowUp EfficacyAssessment Efficacy Assessment (Clinical & Mycological Cure) FollowUp->EfficacyAssessment SafetyAssessment Safety Assessment (Adverse Events) FollowUp->SafetyAssessment DataAnalysis Statistical Analysis of Primary & Secondary Endpoints EfficacyAssessment->DataAnalysis SafetyAssessment->DataAnalysis BEResult Bioequivalence Determination DataAnalysis->BEResult

References

A Comparative Analysis of Butenafine and Fluconazole Against Filamentous Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal agents butenafine and fluconazole, with a specific focus on their efficacy against filamentous fungi. The information presented is supported by in vitro experimental data, offering a clear perspective on their distinct mechanisms of action and performance.

Introduction

This compound, a synthetic benzylamine derivative, and fluconazole, a member of the triazole class, are two widely recognized antifungal agents.[1][2] While both interfere with the fungal cell membrane's ergosterol biosynthesis pathway, they target different enzymatic steps, leading to significant variations in their spectrum of activity and potency, particularly against filamentous fungi. This guide delves into these differences, presenting quantitative data and experimental methodologies to inform research and development efforts.

Mechanism of Action: A Tale of Two Targets

The primary difference in the antifungal activity of this compound and fluconazole lies in their respective molecular targets within the ergosterol biosynthesis pathway.

  • This compound: As a benzylamine, this compound acts by inhibiting the enzyme squalene epoxidase .[3][4][5] This inhibition has a dual fungicidal effect: it not only depletes ergosterol, a crucial component for fungal cell membrane integrity, but also leads to the intracellular accumulation of squalene, which is toxic to the fungal cell.[6][7] This dual-action mechanism contributes to its potent, fungicidal nature.[4][7]

  • Fluconazole: As a triazole, fluconazole targets lanosterol 14-α-demethylase , a cytochrome P-450 dependent enzyme encoded by the ERG11 gene.[1][8][9] By inhibiting this enzyme, fluconazole blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14-alpha-methyl sterols.[8][10] This activity is generally considered fungistatic.[1]

Ergosterol_Pathway Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Accumulation Toxic Accumulation Squalene->Accumulation SqualeneEpoxide 2,3-Oxidosqualene Lanosterol Lanosterol SqualeneEpoxide->Lanosterol ...multiple steps... LanosterolDemethylase Lanosterol 14-α-demethylase (CYP51/ERG11) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->SqualeneEpoxidase Inhibits Fluconazole Fluconazole Fluconazole->LanosterolDemethylase Inhibits SqualeneEpoxidase->SqualeneEpoxide LanosterolDemethylase->Ergosterol

Caption: Points of inhibition for this compound and Fluconazole.

Comparative In Vitro Efficacy

In vitro susceptibility testing reveals significant differences in the potency of this compound and fluconazole against various filamentous fungi. This compound consistently demonstrates superior activity, particularly against Aspergillus species, whereas many filamentous fungi exhibit high levels of intrinsic resistance to fluconazole.[11][12]

Fungal SpeciesAntifungal AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Aspergillus spp. This compound-0.063[12]
Fluconazole-256.0[12]
Aspergillus flavus Fluconazole128.0[11]-
Aspergillus fumigatus Fluconazole128.0[11]-
Fusarium spp. This compound-4.0[12]
Fluconazole-512.0[12]
Alternaria alternata This compound-0.5[12]
Fluconazole-128.0[12]
Curvularia lunata This compound-0.125[12]
Fluconazole-4.0[12]
Data sourced from in vitro studies of ocular pathogenic filamentous fungi. MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit 50% or 90% of isolates, respectively.

The data clearly indicates that this compound has substantially lower MIC values against the tested filamentous fungi compared to fluconazole, signifying much greater in vitro potency. Filamentous fungi are often not susceptible to fluconazole, with MICs frequently exceeding 64 mg/L.[11]

Fungal Stress Response and Signaling Pathways

Fungi can activate stress response pathways to counteract the effects of antifungal agents, a mechanism particularly studied in the context of azoles.

Exposure to ergosterol biosynthesis inhibitors like fluconazole can trigger the Cell Wall Integrity (CWI) pathway and Calcineurin signaling as a defense mechanism.[13] This response attempts to mitigate cell membrane and wall damage caused by the drug. The impairment of other cellular processes, such as vesicular transport, has been shown to increase fungal susceptibility to fluconazole, highlighting potential targets for combination therapies.[14]

In contrast, this compound's potent and direct fungicidal action, which includes the buildup of toxic squalene, appears to be more difficult for fungi to overcome through these common stress response pathways.

Fungal_Stress_Response Fungal Stress Response to Fluconazole Fluconazole Fluconazole Erg11 Inhibition of Erg11 (Lanosterol 14-α-demethylase) Fluconazole->Erg11 ErgosterolDepletion Ergosterol Depletion & Membrane Stress Erg11->ErgosterolDepletion CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation ErgosterolDepletion->CWI_Pathway Induces Calcineurin_Pathway Calcineurin Signaling Activation ErgosterolDepletion->Calcineurin_Pathway Induces CellWall Cell Wall Reinforcement CWI_Pathway->CellWall Tolerance Enhanced Drug Tolerance Calcineurin_Pathway->Tolerance CellWall->Tolerance

Caption: Fungal signaling pathways activated by azole-induced stress.

Experimental Protocols

The following is a representative methodology for determining the in vitro susceptibility of filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines.[12]

Broth Microdilution Susceptibility Testing (CLSI M38-A)

  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium (e.g., potato dextrose agar) to encourage sporulation. Conidia are harvested and suspended in sterile saline containing a wetting agent. The suspension is adjusted spectrophotometrically to a specified optical density to standardize the final inoculum concentration.

  • Drug Dilution: this compound and fluconazole are serially diluted in RPMI 1640 medium within 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.008 to 16.0 mg/L for this compound; 0.5 to 256.0 mg/L for fluconazole).[12]

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (drug-free) and a sterility control well (uninoculated) are included on each plate.

  • Incubation: Plates are incubated at 35°C for a defined period, typically 48-72 hours, depending on the growth rate of the fungal species.[12]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined visually or using a spectrophotometer. For this compound and fluconazole, the MIC is often defined as the lowest drug concentration that produces a significant reduction in growth (e.g., ≥75%) compared to the growth control.[12] A quality control strain, such as Candida parapsilosis ATCC 22019, is typically included to validate the results.[12]

Experimental_Workflow Workflow for CLSI M38-A Broth Microdilution Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture Fungal Isolate (e.g., on PDA) B 2. Harvest & Suspend Conidia in Sterile Saline A->B C 3. Adjust Inoculum to Standard Concentration B->C E 5. Inoculate Wells with Standardized Fungal Suspension C->E D 4. Prepare Serial Drug Dilutions in Microtiter Plate D->E F 6. Incubate Plates (e.g., 35°C for 48h) E->F G 7. Read Plates Visually or Spectrophotometrically F->G H 8. Determine MIC (≥75% Growth Inhibition) G->H

Caption: Standard workflow for antifungal susceptibility testing.

Conclusion

The comparative analysis of this compound and fluconazole reveals profound differences in their activity against filamentous fungi.

  • This compound exhibits potent, broad-spectrum, and fungicidal activity, supported by very low MIC values against challenging pathogens like Aspergillus and Fusarium species. Its mechanism of inhibiting squalene epoxidase makes it a highly effective agent.[3][4][12]

  • Fluconazole demonstrates limited to no meaningful in vitro activity against the majority of tested filamentous fungi.[11][12] Its fungistatic nature and the prevalence of intrinsic resistance mechanisms in these fungi make it an unsuitable choice for treating such infections.

For researchers and drug development professionals, these findings underscore the value of the benzylamine class for targeting filamentous fungal pathogens. The distinct molecular target and fungicidal action of this compound present a more promising foundation for developing therapies against these difficult-to-treat infections compared to the triazole fluconazole.

References

Safety Operating Guide

Butenafine: Proper Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

Date of Issue: November 8, 2025

This document provides essential guidance on the proper disposal of butenafine and its associated waste materials in a laboratory environment. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.

Waste Characterization and Regulatory Overview

This compound is not specifically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, its classification as hazardous waste depends on whether it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity. Based on available safety data sheets (SDS), this compound is not considered flammable, corrosive, or reactive under normal conditions. The primary consideration for its disposal is its potential toxicity.

All disposal activities must comply with federal, state, and local regulations for chemical waste. It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound (Pure Compound): This is the primary waste stream of concern. It should be treated as a chemical waste.

  • Contaminated Materials: This includes items such as gloves, weighing papers, and disposable labware that have come into direct contact with this compound. These should be segregated from regular trash.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and treated as chemical waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Solutions Containing this compound: Any experimental solutions containing this compound must be collected and disposed of as chemical waste.

Step 2: Waste Collection and Storage

  • Collect all this compound waste (pure compound, contaminated materials, and rinsate) in a designated, properly labeled hazardous waste container.

  • The container must be made of a material compatible with the waste and must be kept securely closed except when adding waste.

  • Label the container clearly with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.

  • Store the waste container in a designated satellite accumulation area or central hazardous waste storage facility, away from incompatible materials.

Step 3: Disposal Method

  • Do not dispose of this compound down the drain or in regular trash. This is to prevent its release into the sewage system and the environment[1].

  • The recommended method of disposal is to engage a licensed professional waste disposal service.[2]

  • For pure this compound, one approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This may involve dissolving or mixing the material with a combustible solvent[2]. This should only be performed by a licensed disposal facility.

Quantitative Data

Toxicity Data for this compound Hydrochloride
Test Result
Oral LD50 (rat)> 4,000 mg/kg
Dermal LD50 (rat)> 1,000 mg/kg
Subcutaneous LD50 (rat)> 150 mg/kg

This data is derived from a Safety Data Sheet and provides a general toxicological profile.

Experimental Protocols

The disposal procedures outlined in this document are based on established safety protocols for handling laboratory chemicals and regulatory guidelines for waste management. Specific experimental use of this compound will generate waste that must be evaluated on a case-by-case basis to ensure proper segregation and disposal.

Mandatory Visualizations

Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.

ButenafineMechanism squalene Squalene epoxidase Squalene Epoxidase squalene->epoxidase epoxysqualene 2,3-Oxidosqualene epoxidase->epoxysqualene ergosterol Ergosterol (Essential for Fungal Cell Membrane) epoxysqualene->ergosterol ...multiple steps... This compound This compound This compound->epoxidase Inhibits

Caption: Mechanism of action of this compound, inhibiting ergosterol synthesis in fungi.

References

Essential Safety and Logistical Information for Handling Butenafine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe handling and disposal of Butenafine, a synthetic benzylamine antifungal agent, in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and environmental impact.

Hazard Identification and Safety Precautions

This compound hydrochloride is classified as harmful if swallowed or in contact with skin.[1][2][3] It is also identified as very toxic to aquatic life with long-lasting effects.[4] Therefore, adherence to strict safety protocols is mandatory.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][4]

  • H312: Harmful in contact with skin.[1][2][3]

  • H410: Very toxic to aquatic life with long lasting effects.[4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1][4]

  • P270: Do not eat, drink or smoke when using this product.[1][4]

  • P273: Avoid release to the environment.[4]

  • P280: Wear protective gloves/protective clothing.[1][2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against exposure to this compound. The following PPE is required when handling this compound.

PPE CategorySpecification
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield may be used for additional splash protection.[6]
Hand Protection Chemical-resistant, impervious gloves. The exact breakthrough time should be confirmed with the glove manufacturer.[1][4]
Skin and Body Impervious protective clothing, such as a lab coat or gown.[4][5] For extensive handling, coveralls may be necessary.[7]
Respiratory A NIOSH-approved respirator is required if ventilation is inadequate or if dusts are generated.[4][5]
Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a designated handling area is clean and uncluttered.

  • Verify that an eye wash station and safety shower are accessible.[4]

  • Confirm that all necessary PPE is available and in good condition.

  • Work within a properly functioning chemical fume hood or in an area with adequate exhaust ventilation to minimize inhalation exposure.[2][4]

2. Handling:

  • Avoid direct contact with the skin and eyes.[2][4]

  • Minimize the formation of dust and aerosols.[2][4]

  • Weigh and transfer the material carefully.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[2][4]

  • Keep the container tightly sealed to prevent contamination and exposure.[2][4]

  • Recommended storage temperature for the powder form is -20°C.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste this compound:

  • Surplus and non-recyclable solutions must be disposed of as hazardous waste.

  • Do not dispose of this compound down the drain.[2]

  • Collect spillage and waste material in a suitable, labeled, and closed container for disposal by an approved waste disposal company.[2][3][4]

2. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, paper towels, and weighing papers, should be treated as hazardous waste and placed in a designated, sealed container.

3. Empty Containers:

  • Unless otherwise specified, empty containers should be triple-rinsed with an appropriate solvent.[8][9]

  • The rinsate must be collected and disposed of as hazardous chemical waste.[8]

  • After thorough rinsing, the container may be disposed of as regular waste, with the label removed or defaced.[9]

Quantitative Data

Based on available safety data sheets, there are no established occupational exposure limit values for this compound.[3][4]

ParameterValue
Occupational Exposure Limit No data available

Visual Workflow Guides

To further clarify procedural steps, the following diagrams illustrate key workflows for handling this compound.

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don Appropriate PPE prep2 Prepare Handling Area (Fume Hood) prep1->prep2 handle1 Weigh/Transfer this compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Store this compound clean2->clean3 clean4 Doff PPE & Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound in a laboratory setting.

G Figure 2: this compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Gown, Respirator, Goggles) evacuate->ppe contain Contain the Spill (Use absorbent pads for liquids) ppe->contain cleanup Carefully Sweep/Clean Up Material contain->cleanup dispose Place in a Labeled Hazardous Waste Container cleanup->dispose decon Decontaminate the Spill Area dispose->decon report Report the Incident decon->report

Caption: Step-by-step procedure for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butenafine
Reactant of Route 2
Reactant of Route 2
Butenafine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。